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  • Product: 2-(3-Iodophenoxy)pyridine

Core Science & Biosynthesis

Foundational

2-(3-Iodophenoxy)pyridine: A Modular Scaffold for Medicinal Chemistry

Executive Summary 2-(3-Iodophenoxy)pyridine (Molecular Formula: C₁₁H₈INO) is a bifunctional heteroaryl ether widely utilized as a strategic intermediate in modern drug discovery. Structurally, it consists of a pyridine r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Iodophenoxy)pyridine (Molecular Formula: C₁₁H₈INO) is a bifunctional heteroaryl ether widely utilized as a strategic intermediate in modern drug discovery. Structurally, it consists of a pyridine ring linked to a 3-iodophenyl moiety via an ether oxygen at the C2 position.

This molecule is valued for its orthogonal reactivity :

  • The Pyridine Ring: Acts as a stable, polar pharmacophore capable of hydrogen bond acceptance and π-stacking interactions within protein binding pockets.

  • The Aryl Iodide: Serves as a highly reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of structure-activity relationship (SAR) libraries.

This guide details the structural properties, validated synthetic protocols, and reactivity profiles necessary for researchers to effectively deploy this scaffold in lead optimization campaigns.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule features two aromatic systems connected by a flexible ether linkage. The electronic environment is defined by the inductive effects of the heteroatoms.

FeatureDescriptionElectronic Effect
Pyridine Ring Electron-deficient heterocycle.[1]The nitrogen atom withdraws electron density, making the C2 position susceptible to nucleophilic attack (SNAr) during synthesis but stable in the final product.
Ether Linkage (-O-)

hybridized oxygen bridge.
Acts as a

-donor to both rings, but the lone pair is partially delocalized into the electron-deficient pyridine ring, strengthening the C(pyridyl)-O bond.
Iodophenyl Ring Electron-rich aryl ring with a heavy halogen.The iodine atom at the meta position provides a soft electrophilic site for transition-metal catalysis without sterically hindering the ether linkage.
Physicochemical Properties (Predicted)
  • Molecular Weight: 297.09 g/mol

  • LogP (Octanol/Water): ~3.5 – 4.0 (Highly Lipophilic)

  • Topological Polar Surface Area (TPSA): ~22 Ų (Pyridine Nitrogen + Ether Oxygen)

  • Physical State: Typically an off-white to pale yellow solid or viscous oil at room temperature.

  • Solubility: Soluble in DCM, DMSO, DMF, Ethyl Acetate; sparingly soluble in water.

Synthetic Pathways

The most robust synthesis relies on Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of 2-halopyridines makes them excellent electrophiles for phenoxide nucleophiles.

Validated Protocol: SNAr Displacement

Reaction: 3-Iodophenol + 2-Fluoropyridine


 2-(3-Iodophenoxy)pyridine
  • Why 2-Fluoropyridine? Fluorine is the preferred leaving group for SNAr reactions on pyridines due to its high electronegativity, which stabilizes the Meisenheimer intermediate more effectively than chlorine or bromine.[1]

  • Base Selection: Carbonate bases (

    
     or 
    
    
    
    ) are sufficient to deprotonate the phenol (
    
    
    ).
Step-by-Step Experimental Procedure
  • Reagents:

    • 3-Iodophenol (1.0 equiv)

    • 2-Fluoropyridine (1.2 equiv)

    • Potassium Carbonate (

      
      , 2.0 equiv, anhydrous)
      
    • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).

  • Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Execution:

    • Dissolve 3-iodophenol in DMF (0.5 M concentration).

    • Add

      
       and stir for 15 minutes at room temperature to form the phenoxide.
      
    • Add 2-fluoropyridine dropwise.

    • Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Start 3-Iodophenol (Nucleophile) Base Base: K2CO3 Solvent: DMF, 90°C Start->Base Reagent 2-Fluoropyridine (Electrophile) Reagent->Base Intermediate Meisenheimer Complex Base->Intermediate SNAr Attack Product 2-(3-Iodophenoxy)pyridine (Target Scaffold) Intermediate->Product - F- Elimination

Figure 1: SNAr synthesis route utilizing the activated 2-fluoropyridine.

Reactivity Profile & Functionalization

The utility of 2-(3-Iodophenoxy)pyridine lies in its ability to undergo chemoselective transformations.[2] The iodine atom reacts significantly faster than the pyridine ring in metal-catalyzed cross-couplings.

Palladium-Catalyzed Cross-Coupling

The C-I bond is weak (approx. 53 kcal/mol) compared to C-Br or C-Cl, permitting oxidative addition by Pd(0) under mild conditions.

Reaction TypeCoupling PartnerProduct ClassConditions
Suzuki-Miyaura Aryl/Alkyl Boronic AcidsBiaryl Ethers

,

, Dioxane/H2O, 80°C
Sonogashira Terminal AlkynesAlkynyl-Aryl Ethers

, CuI,

, THF, RT
Buchwald-Hartwig Primary/Secondary AminesAminophenyl Ethers

, BINAP,

, Toluene, 100°C
Heck Alkenes (Acrylates)Styrenyl Ethers

,

,

, DMF
Divergent Library Synthesis Diagram

Reactivity Core 2-(3-Iodophenoxy)pyridine (Core Scaffold) Suzuki Suzuki Coupling (R-B(OH)2) Core->Suzuki Pd(0) Sono Sonogashira Coupling (R-C≡CH) Core->Sono Pd(II)/Cu(I) Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Pd(0)/Ligand Prod1 Biaryl Analogs (Increased Lipophilicity) Suzuki->Prod1 Prod2 Alkynyl Linkers (Rigid Spacers) Sono->Prod2 Prod3 Amino-Aryl Derivs. (Solubility/H-Bonding) Buchwald->Prod3

Figure 2: Divergent synthesis of medicinal chemistry libraries from the core scaffold.

Medicinal Chemistry Applications

Bioisosterism & Design
  • Linker Strategy: The ether oxygen acts as a bioisostere for methylene (-CH2-) or amine (-NH-) linkers but introduces a hydrogen bond acceptor without a donor, potentially improving membrane permeability.

  • Conformation: The C-O-C bond angle (~118°) and rotational freedom allow the two aromatic rings to adopt a "twisted" conformation, often required to fit into hydrophobic pockets of enzymes (e.g., Kinases, GPCRs).

Metabolic Stability
  • Pyridine Ring: Generally resistant to oxidative metabolism, though N-oxidation is possible.

  • Ether Linkage: Resistant to hydrolysis in vivo. However, O-dealkylation by CYP450 enzymes is a potential metabolic soft spot. Substituents added via the iodine handle can be used to block metabolic sites or adjust the overall LogD.

Safety & Handling

  • Hazards: Like many halogenated pyridines, this compound should be treated as an Irritant (Skin/Eye/Respiratory) .

  • Storage: Store in a cool, dry place under inert gas. Light sensitive (iodides can degrade over time, turning yellow/brown due to iodine liberation).

  • Waste: Dispose of as halogenated organic waste. Aqueous streams containing copper (from Sonogashira) or palladium must be treated specifically for heavy metals.

References

  • General Pyridine Synthesis: Organic Chemistry Portal. "Synthesis of Pyridines and Related Compounds." Link

  • SNAr Mechanism: BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link

  • Cross-Coupling Protocols: BenchChem Technical Support. "Improving the Yield of 4-Bromo-3-iodophenol Coupling Reactions." (Describes chemoselectivity of C-I vs C-Br/Cl). Link

  • Pyridine Properties: PubChem. "Pyridine Compound Summary." Link

  • Medicinal Chemistry of Pyridines: MDPI. "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." Link

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Discovery of 2-(3-Iodophenoxy)pyridine

This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of 2-(3-Iodophenoxy)pyridine, a molecule of interest in medicinal chemistry and materials science. This do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of 2-(3-Iodophenoxy)pyridine, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical methodologies.

Introduction: The Significance of the Aryl Ether Linkage in Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials, prized for its unique electronic properties and ability to participate in hydrogen bonding.[1][2] When coupled with a phenoxy moiety through an ether linkage, the resulting diaryl ether structure opens up a vast chemical space for the design of novel molecules with tailored biological activities. The introduction of a halogen, such as iodine, at a specific position on the phenoxy ring, as in 2-(3-Iodophenoxy)pyridine, provides a valuable handle for further functionalization through various cross-coupling reactions, making it a versatile building block in synthetic chemistry.[3]

While the specific discovery of 2-(3-Iodophenoxy)pyridine is not extensively documented in dedicated literature, its structural motif is found in intermediates for the synthesis of complex pharmaceutical agents. For instance, a similar diaryl ether linkage is present in the synthetic route to Doravirine, a non-nucleoside reverse transcriptase inhibitor.[4] This underscores the relevance of this class of compounds in the development of new therapeutics. The pyridine moiety itself is a key component in numerous drugs, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6]

This guide will delve into the primary synthetic routes for preparing 2-(3-Iodophenoxy)pyridine, focusing on the well-established Ullmann condensation and the modern Buchwald-Hartwig C-O coupling reaction. We will explore the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the analytical techniques used for structural verification.

Section 1: Synthesis of 2-(3-Iodophenoxy)pyridine

The formation of the C-O bond between the pyridine and iodophenol rings is the key transformation in the synthesis of 2-(3-Iodophenoxy)pyridine. Two powerful methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination, adapted for C-O bond formation.

Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis

The Ullmann reaction, first reported by Fritz Ullmann, is a copper-catalyzed coupling of an aryl halide with an alcohol or phenol to form a diaryl ether.[7][8][9] This reaction has been a cornerstone of organic synthesis for over a century.[10]

Causality Behind Experimental Choices:

The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[7] However, modern modifications have introduced the use of ligands to facilitate the reaction under milder conditions. The choice of a copper (I) salt, such as copper(I) iodide (CuI), is crucial as the Cu(I) species is the active catalyst in the catalytic cycle.[9] A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide. Potassium carbonate is a common and effective base for this purpose. The choice of a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is necessary to achieve the required reaction temperatures.

Experimental Protocol: Ullmann Condensation

Step Procedure
1. To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodophenol (1.0 equiv.), 2-chloropyridine (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).
2. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
3. Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.
4. Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
5. Upon completion, cool the reaction mixture to room temperature and dilute with water.
6. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
8. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-Iodophenoxy)pyridine.

Reaction Workflow: Ullmann Condensation

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification 3-Iodophenol 3-Iodophenol Reaction Mixture Reaction Mixture 3-Iodophenol->Reaction Mixture 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine->Reaction Mixture CuI CuI CuI->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture DMF DMF DMF->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture 120-140 °C 120-140 °C 120-140 °C->Reaction Mixture 12-24 h 12-24 h 12-24 h->Reaction Mixture Cooling Cooling Water Quench Water Quench Cooling->Water Quench EtOAc Extraction EtOAc Extraction Water Quench->EtOAc Extraction Brine Wash Brine Wash EtOAc Extraction->Brine Wash Drying (Na2SO4) Drying (Na2SO4) Brine Wash->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Product Product Column Chromatography->Product Crude Product Crude Product Reaction Mixture->Crude Product Heat & Time Crude Product->Cooling

Caption: Workflow for the Ullmann Condensation Synthesis.

Buchwald-Hartwig C-O Coupling: A Modern and Versatile Alternative

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the formation of C-O bonds, providing a milder and often more efficient alternative to the Ullmann condensation.[11][12][13]

Causality Behind Experimental Choices:

This reaction relies on a palladium catalyst, typically a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) which is reduced in situ to the active Pd(0) species.[14] The choice of ligand is critical for the success of the reaction; bulky, electron-rich phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are commonly used to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[11] A strong base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is required to deprotonate the phenol.[11][13] Anhydrous and deoxygenated solvents like toluene or dioxane are essential to prevent catalyst deactivation. The reactivity order of aryl halides generally follows I > Br > Cl.[14]

Experimental Protocol: Buchwald-Hartwig C-O Coupling

Step Procedure
1. To a flame-dried Schlenk tube, add 3-iodophenol (1.0 equiv.), 2-bromopyridine (1.1 equiv.), palladium(II) acetate (0.05 equiv.), BINAP (0.08 equiv.), and cesium carbonate (2.0 equiv.).
2. Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
3. Add anhydrous, degassed toluene via syringe.
4. Heat the reaction mixture to 100-110 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
5. Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
6. Concentrate the filtrate under reduced pressure.
7. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-Iodophenoxy)pyridine.

Reaction Mechanism: Buchwald-Hartwig C-O Coupling

G Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Ar'-OH, Base Alkoxide_Complex Pd(II) Alkoxide Complex Ligand_Exchange->Alkoxide_Complex Reductive_Elimination Reductive Elimination Alkoxide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-(3-Iodophenoxy)pyridine Reductive_Elimination->Product

Caption: Catalytic Cycle of the Buchwald-Hartwig C-O Coupling.

Section 2: Structural Elucidation and Spectroscopic Analysis

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the iodinated phenyl rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridine H-68.1 - 8.3dd~4.8, 1.8
Pyridine H-47.6 - 7.8ddd~8.0, 7.5, 1.8
Pyridine H-57.0 - 7.2ddd~7.5, 4.8, 1.0
Pyridine H-36.8 - 7.0d~8.0
Phenyl H-27.4 - 7.6t~2.0
Phenyl H-67.3 - 7.5ddd~8.0, 2.0, 1.0
Phenyl H-47.2 - 7.4ddd~8.0, 2.0, 1.0
Phenyl H-57.0 - 7.2t~8.0
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C-2163 - 165
Phenyl C-1'155 - 157
Pyridine C-6147 - 149
Pyridine C-4139 - 141
Phenyl C-3'131 - 133
Phenyl C-5'130 - 132
Phenyl C-6'123 - 125
Pyridine C-5118 - 120
Pyridine C-3112 - 114
Phenyl C-2'121 - 123
Phenyl C-4'115 - 117
Phenyl C-3' (C-I)93 - 95
Predicted FTIR Spectral Data

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C=C and C=N stretching (aromatic)1600 - 1450
C-O-C stretching (asymmetric)1250 - 1200
C-O-C stretching (symmetric)1050 - 1000
C-I stretching600 - 500

Section 3: Potential Applications and Future Outlook

As a substituted diaryl ether containing a versatile pyridine scaffold and a readily functionalizable iodophenyl group, 2-(3-Iodophenoxy)pyridine holds potential in several areas of chemical research and development.

  • Medicinal Chemistry: The pyridine nucleus is a well-established pharmacophore.[6][21] The diaryl ether linkage is also present in many biologically active molecules. The iodine atom can be used for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to generate libraries of compounds for screening against various biological targets. The overall structure suggests potential for investigation in areas such as kinase inhibition, where similar scaffolds have shown promise.[21][22]

  • Materials Science: Pyridine-containing molecules are of interest in the development of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis due to their coordination properties. The presence of the heavy iodine atom could also impart interesting photophysical properties.

Future work on 2-(3-Iodophenoxy)pyridine could involve its use as a platform molecule for the synthesis of more complex derivatives with potential applications in drug discovery and materials science. Further investigation into its biological activity and physical properties is warranted to fully explore its potential.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 2, 2026, from [Link]

  • Ullmann Reaction - BYJU'S. (2020, January 6). Retrieved March 2, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • ¹H NMR Spectroscopy. (n.d.). Retrieved March 2, 2026, from [Link]

  • Carrasco, E., Gomez-Gutierrez, P., Campos, P. M., Vega, M., Messeguer, A., & Perez, J. J. (2016). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 122, 569-583.
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 2, 2026, from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved March 2, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Retrieved March 2, 2026, from [Link]

  • Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives.
  • ¹H NMR Spectrum (1D, 600 MHz, H₂O, predicted) (NP0222436) - NP-MRD. (n.d.). Retrieved March 2, 2026, from [Link]

  • Dunsford, J. J., & Vautravers, N. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 10(15), 4934-4969.
  • Chem Help ASAP. (2020, February 14). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]...

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 2, 2026, from [Link]

  • Primer on ¹³C NMR Spectroscopy | OpenOChem Learn. (n.d.). Retrieved March 2, 2026, from [Link]

  • Gawinecki, R., Rasała, D., & Szafran, M. (1988). ¹³C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry, 26(4), 307-310.
  • 3-[(2-Iodophenoxy)methyl]pyridine-2-carbonitrile - PubChem. (n.d.). Retrieved March 2, 2026, from [Link]

  • Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2000). Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. Journal of Chemical Research, Synopses, (10), 466-467.
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Data set].
  • Pyridine - SpectraBase. (n.d.). Retrieved March 2, 2026, from [Link]

  • Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Doravirine - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • Shamroukh, A. H., Zaki, M. E. A., Morsy, E. M. H., Abdel-Momen, M. M., & Kandeel, M. M. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Iacob, A., Bîcu, E., & Mangalagiu, I. I. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4583.
  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 2, 2026, from [Link]

  • Singh, R. K., & Singh, R. S. (2006). FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. Indian Journal of Pure & Applied Physics, 44(10), 767-771.
  • Delfan, B., Zand-Moghaddam, A., & Asgari, S. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 450-454.
  • Cîrcu, V., Tîrcolea, C., & Rădulescu, M. (2012). IR spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. III. Lanosterol and 7-dehydrocholesterol. Revue Roumaine de Chimie, 57(7-8), 705-710.
  • Dawane, B. S., Konda, S. G., & Bhosale, R. B. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256.
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  • Hansen, P. E., Spanget-Larsen, J., & Nielsen, C. J. (2018). Ionic reaction products of iodine with pyridine. Roskilde University.
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Foundational

Advanced Methodologies for the Synthesis of Iodinated Diaryl Ethers: A Comprehensive Technical Guide

Executive Summary Iodinated diaryl ethers represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for thyroid hormones such as thyroxine (T4) and triiodothyronine (T3), as well as mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodinated diaryl ethers represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for thyroid hormones such as thyroxine (T4) and triiodothyronine (T3), as well as modern synthetic analogs like sobetirome. The synthesis of these sterically hindered, halogen-rich molecules presents a formidable challenge. Classical cross-coupling methodologies often suffer from competitive dehalogenation (specifically deiodination) under high-temperature catalytic conditions. As a Senior Application Scientist, I have structured this technical guide to critically evaluate and standardize the state-of-the-art synthetic paradigms—transitioning from classical copper-mediated couplings to advanced, metal-free hypervalent iodine technologies.

Mechanistic Paradigms & Causality in Experimental Design

The construction of the C–O bond in highly substituted, iodinated systems requires meticulous control over electronic and steric parameters. The selection of the synthetic pathway directly dictates the survival of the labile carbon-iodine bonds on the aryl rings.

The Chan-Lam Arylation: Copper-Promoted Coupling

The Chan-Lam coupling utilizes arylboronic acids and phenols in the presence of a copper(II) catalyst. demonstrated the profound utility of this method in the expedient, racemization-free synthesis of thyroxine precursors[1].

  • Causality in Design: Unlike the classical Ullmann coupling, which requires temperatures exceeding 100 °C and risks the cleavage of existing aryl-iodine bonds, the Chan-Lam coupling operates at room temperature. The use of stoichiometric or catalytic

    
     facilitates a transmetalation event with the arylboronic acid. The addition of 4Å molecular sieves is chemically critical; they sequester adventitious water, thereby suppressing the competitive protodeboronation of the arylboronic acid. Furthermore, the reaction must be run under an ambient oxygen atmosphere to continuously reoxidize the copper intermediate, facilitating the final reductive elimination step that constructs the diaryl ether linkage.
    
Hypervalent Iodine(III) Reagents: Metal-Free O-Arylation

Recent advancements have shifted the paradigm towards transition-metal-free protocols utilizing diaryliodonium salts. developed a highly efficient room-temperature synthesis of diaryl ethers using diaryliodonium tosylates[2][3].

  • Causality in Design: The high electrophilicity of the iodine(III) center allows for direct nucleophilic attack by the phenolate anion without the need for a metal catalyst. To achieve absolute regioselectivity when using unsymmetrical salts, "dummy" ligands such as 2,4-dimethoxyphenyl (TMP) or DMIX are employed. The electron-rich nature of the TMP ligand directs the nucleophilic ipso-attack exclusively to the more electron-deficient, iodinated aryl ring. This ensures the selective transfer of the desired functionalized arene while the dummy ligand is expelled as a stable iodoarene byproduct.

Palladium-Associated Iodonium Ylides for o-Iodo Diaryl Ethers

For the specific construction of o-iodo diaryl ethers, introduced a novel one-pot synthesis involving the rearrangement of palladium-associated iodonium ylides.

  • Causality in Design:

    
     reacts with aryl esters in the presence of a palladium catalyst. The formation of the iodonium ylide intermediate weakens the existing C–O bond, prompting a highly ordered sigmatropic rearrangement. This mechanism strictly installs the iodine atom ortho to the newly formed ether linkage, providing a highly functionalized handle for late-stage cross-coupling.
    

Quantitative Data & Comparative Analysis

To select the optimal synthetic route for a target iodinated diaryl ether, one must weigh the tolerance for halogens against the steric bulk of the substrates. The following table summarizes the operational metrics of the three primary methodologies.

MethodologyPrimary Reagents / CatalystOperating Temp.RegioselectivityIodide ToleranceTypical Yields
Classical Ullmann Aryl Halide, Phenol,

, Ligand
90–120 °CModerateLow (High risk of deiodination)40–70%
Chan-Lam Coupling Arylboronic Acid, Phenol,

Room Temp.HighHigh60–90%
Iodine(III) Salts Diaryliodonium Salt, Phenol,

Room Temp.Excellent (with TMP ligand)Very High75–98%

Visualizations of Synthetic Workflows

MechanisticPathways Start Phenol + Aryl Source ChanLam Chan-Lam Coupling (Arylboronic Acid) Start->ChanLam Cu(OAc)2, O2 Ullmann Ullmann Coupling (Aryl Halide) Start->Ullmann CuI, Ligand, Heat Iodonium Iodine(III) Reagents (Diaryliodonium Salt) Start->Iodonium Base, Metal-Free CL_Mech Arylcopper(II) Phenoxide Reductive Elimination ChanLam->CL_Mech U_Mech Oxidative Addition Reductive Elimination Ullmann->U_Mech I_Mech Nucleophilic ipso-Attack Ligand Coupling Iodonium->I_Mech Product Iodinated Diaryl Ether CL_Mech->Product U_Mech->Product I_Mech->Product

Mechanistic divergence in the synthesis of iodinated diaryl ethers.

Workflow Step1 1. Prepare Reagents Phenol + Boronic Acid Step2 2. Add Cu(OAc)2 & 4Å Mol Sieves Step1->Step2 Step3 3. Add Base (Pyridine/Et3N) Step2->Step3 Step4 4. Stir at RT under Ambient O2 Step3->Step4 Step5 5. TLC Validation & Chromatography Step4->Step5 Product Thyroxine Precursor (Diaryl Ether) Step5->Product

Self-validating experimental workflow for Chan-Lam coupling of thyroxine precursors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate built-in analytical validation steps.

Protocol A: Copper-Promoted Arylation (Chan-Lam) for Thyroxine Precursors

Adapted from the Evans methodology for sterically hindered phenols.

  • Reagent Preparation & Validation: Dissolve the iodinated phenol (1.0 equiv) and the arylboronic acid (2.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

    • Self-Validation: Prior to use, analyze the arylboronic acid via

      
       NMR to ensure it has not dehydrated into a boroxine anhydride, which drastically reduces coupling efficiency.
      
  • Catalyst & Desiccant Addition: Add

    
     (1.0 equiv) and freshly activated 4Å molecular sieves (approx. 250 mg/mmol).
    
    • Causality: The sieves prevent the hydrolytic protodeboronation of the boronic acid.

  • Base Addition & Initiation: Add a base mixture of pyridine (5.0 equiv) and triethylamine (5.0 equiv). Equip the reaction flask with a drying tube or an oxygen balloon.

    • Causality: The dual-base system buffers the reaction, while the oxygen atmosphere is strictly required to turn over the copper catalyst to its active Cu(II) state.

  • Monitoring: Stir vigorously at room temperature.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc) every 4 hours. The reaction is self-validating when the distinct phenolic spot disappears, typically within 16–24 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove copper salts and molecular sieves. Wash the filtrate with 1M HCl, extract with DCM, dry over

    
    , and purify via flash column chromatography.
    
Protocol B: Metal-Free Synthesis via Diaryliodonium Salts

Adapted from the Olofsson methodology for highly functionalized ethers.

  • Salt Selection: Select an unsymmetrical aryl(2,4-dimethoxyphenyl)iodonium tosylate containing the desired iodinated aryl group.

  • Reaction Assembly: In a flame-dried flask, combine the iodonium salt (1.2 equiv), the target phenol (1.0 equiv), and finely ground anhydrous

    
     (1.5 equiv) in anhydrous acetonitrile (0.2 M).
    
    • Causality: Acetonitrile provides optimal solubility for the iodonium salt, while

      
       is a mild base that deprotonates the phenol without causing alkaline hydrolysis of the iodine(III) reagent.
      
  • Execution & Monitoring: Stir the mixture at room temperature.

    • Self-Validation: The reaction progress can be visually and analytically tracked by the stoichiometric formation of 1-iodo-2,4-dimethoxybenzene. GC-MS analysis of aliquots will confirm the appearance of this specific byproduct, validating that the ipso-attack occurred with the correct regioselectivity.

  • Workup: Upon completion (usually 2–8 hours), dilute with water and extract with diethyl ether. Wash the organic layer with brine, dry, and concentrate. The byproduct (1-iodo-2,4-dimethoxybenzene) is easily separated from the diaryl ether product via silica gel chromatography due to its high non-polarity.

References

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. An expedient synthesis of thyroxine. Tetrahedron Letters, 39(19), 2937-2940. URL:[Link]

  • Olofsson, B., Jalalian, N., Ishikawa, E. E., & Silva, L. F. Jr. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(6), 1552-1555. URL:[Link]

  • Bao, Y.-S., Agula, B., Zhaorigetu, B., & Baiyin, M. (2015). One pot synthesis of diarylfurans from aryl esters and PhI(OAc)2 via palladium-associated iodonium ylides. Organic & Biomolecular Chemistry, 13, 4422-4425. URL:[Link]

  • Placzek, A. T., & Scanlan, T. S. (2015). New synthetic routes to thyroid hormone analogs: d6-sobetirome, 3H-sobetirome, and the antagonist NH-3. Tetrahedron, 71(35), 5946-5951. URL:[Link]

Sources

Exploratory

Physical properties of 2-(3-Iodophenoxy)pyridine (solubility, melting point)

An In-depth Technical Guide to the Physical Properties of 2-(3-Iodophenoxy)pyridine Introduction 2-(3-Iodophenoxy)pyridine is a halogenated diaryl ether. This molecular scaffold is of significant interest to researchers...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 2-(3-Iodophenoxy)pyridine

Introduction

2-(3-Iodophenoxy)pyridine is a halogenated diaryl ether. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a pyridine ring, a phenoxy linker, and an iodine atom imparts specific steric and electronic properties that are valuable in the design of novel molecules, including pharmaceutical intermediates and ligands for catalysis. An understanding of the fundamental physical properties of this compound, such as its melting point and solubility, is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening.

This guide provides a comprehensive overview of the key physical properties of 2-(3-Iodophenoxy)pyridine. While specific experimental data for this exact molecule is not extensively reported in publicly available literature, this document outlines the expected properties based on its structural analogues and provides detailed, field-proven protocols for their empirical determination.

Section 1: Thermal Properties

The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its identity and purity. For a pure crystalline compound, the melting point is typically a sharp, well-defined temperature range of less than 1°C. The presence of impurities will generally cause a depression and broadening of the melting point range.[1]

Melting Point Data

As of the date of this guide, specific, experimentally determined melting point data for 2-(3-Iodophenoxy)pyridine is not available in the reviewed scientific literature. However, data for a structurally similar compound, 2-(3-iodophenoxy)pyrimidine , is available and can serve as a useful reference point.

CompoundStructureMelting Point (°C)
2-(3-iodophenoxy)pyrimidine92 - 94[2]

The substitution of the pyridine ring with a pyrimidine ring is expected to have a moderate influence on the crystal lattice energy and thus the melting point. It is reasonable to hypothesize that 2-(3-Iodophenoxy)pyridine possesses a melting point in a similar range, likely as a crystalline solid at room temperature.

Experimental Protocol: Melting Point Determination

The definitive melting point of 2-(3-Iodophenoxy)pyridine must be determined experimentally. The capillary method is the most common and reliable technique.[3]

Principle: A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset) and is completely liquid (clear point) are recorded as the melting point range.

Methodology:

  • Sample Preparation:

    • Ensure the sample of 2-(3-Iodophenoxy)pyridine is completely dry and in a fine powdered form to ensure uniform heat distribution.[2]

    • Place a small amount of the powder onto a clean, dry watch glass.

    • Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

    • Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample height should be approximately 1-2 mm.[4]

  • Measurement:

    • Place the capillary tube into the heating block of a melting point apparatus.[3]

    • Rapid Preliminary Measurement: Heat the block rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurements.[1]

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary.

    • Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the expected melting point is approached.[3] A slow heating rate is crucial to allow the temperature of the heating block and the sample to remain in thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T2).

    • The melting point is reported as the range T1 - T2.

  • Validation:

    • Perform the measurement in at least duplicate to ensure consistency and reproducibility.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental determination of a melting point.

MeltingPointWorkflow Workflow for Melting Point Determination A Start: Obtain Dry, Powdered Sample B Pack Sample into Capillary Tube (1-2 mm) A->B C Place Capillary in Apparatus B->C D Rapid Heating to Find Approximate M.P. C->D E Cool Apparatus >20°C Below Approx. M.P. D->E F Slow Heating (1-2°C/min) E->F G Observe Sample F->G H Record T1 (First Liquid Drop) G->H I Record T2 (All Liquid) H->I J Report Melting Range (T1 - T2) I->J K End J->K

Caption: A standard workflow for determining the melting point of a crystalline solid.

Section 2: Solubility Profile

Solubility is a critical parameter for any compound intended for use in drug discovery or process chemistry. It dictates the choice of solvents for reactions, purification, and formulation, and is a key determinant of a drug candidate's bioavailability.[5]

Predicted and Qualitative Solubility
  • Pyridine Moiety: The parent molecule, pyridine, is a polar, weakly basic compound that is miscible with water and a broad range of organic solvents, from non-polar hexane to polar ethanol.[6] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

  • Iodophenoxy Moiety: The iodophenoxy group is large, hydrophobic, and non-polar.

Overall Prediction: The presence of the large, non-polar iodophenoxy group is expected to dominate the molecule's solubility profile, significantly reducing its aqueous solubility compared to pyridine. The compound is predicted to be:

  • Poorly soluble in water.

  • Soluble in common non-polar and moderately polar organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran (THF).

  • Likely soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[5] This method measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solid. The suspension is then filtered, and the concentration of the compound in the clear filtrate is determined analytically.

Methodology:

  • Preparation:

    • Add an excess amount of solid 2-(3-Iodophenoxy)pyridine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • To each vial, add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, etc.).

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical for many organic compounds.[5]

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a low-binding filter (e.g., a 0.45 µm PVDF syringe filter) to remove any remaining microscopic particles. Centrifugation followed by sampling of the supernatant is a valid alternative.

  • Quantification:

    • Prepare a series of standard solutions of 2-(3-Iodophenoxy)pyridine of known concentrations in the chosen solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered sample by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.

  • Validation:

    • Run each solvent in triplicate to ensure the results are reproducible.

    • Visually confirm the presence of undissolved solid in each vial at the end of the equilibration period.

Workflow for Shake-Flask Solubility Assay

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

SolubilityWorkflow Workflow for Shake-Flask Solubility Assay A Start: Add Excess Solid to Vials B Add Precise Volume of Solvent A->B C Seal and Agitate at Constant Temp (24-48h) B->C D Equilibrium Reached C->D E Separate Solid and Supernatant (Filter/Centrifuge) D->E G Analyze Filtrate & Standards (HPLC or LC-MS) E->G F Prepare Calibration Standards F->G H Construct Calibration Curve G->H I Calculate Concentration of Filtrate H->I J Report Solubility (e.g., in µg/mL or µM) I->J K End J->K

Caption: A schematic of the thermodynamic solubility determination process.

Conclusion

While specific experimental data for 2-(3-Iodophenoxy)pyridine remains to be published, its physicochemical properties can be reliably predicted based on its constituent moieties. It is expected to be a crystalline solid at room temperature with poor aqueous solubility but good solubility in common organic solvents. The robust, validated protocols for melting point and thermodynamic solubility determination provided in this guide offer a clear pathway for researchers to empirically characterize this compound, ensuring data integrity for applications in drug development and chemical synthesis.

References

  • University of Toronto. Melting point determination. [Link]

  • JoVE (Journal of Visualized Experiments). Melting Point Determination of Solid Organic Compounds. (2017-02-22). [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. (2019-11-13). [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Cheméo. Chemical Properties of 2-(i-C3H7)-pyridine (CAS 75981-47-4). [Link]

  • PubChem. 2,3-Dihydroxypyridine. [Link]

  • Wikipedia. Pyridine. [Link]

  • IndiaMART. 2-Iodo 3-Hydroxy Pyridine. [Link]

  • PENTA. Pyridine - Safety Data Sheet. [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Wikipedia. Doravirine. [Link]

  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • ResearchGate. Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. [Link]

  • Cheméo. Chemical Properties of Pyridine (CAS 110-86-1). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-(3-Iodophenoxy)pyridine

Abstract & Strategic Importance The 2-phenoxypyridine motif is a privileged scaffold in medicinal chemistry, serving as a core structural element in numerous kinase inhibitors (e.g., Sorafenib) and agrochemicals. This ap...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The 2-phenoxypyridine motif is a privileged scaffold in medicinal chemistry, serving as a core structural element in numerous kinase inhibitors (e.g., Sorafenib) and agrochemicals. This application note details the optimized Suzuki-Miyaura cross-coupling protocol for 2-(3-iodophenoxy)pyridine .

While aryl iodides are typically highly reactive in oxidative addition, this specific substrate presents a unique challenge: the pyridine nitrogen . This basic nitrogen can coordinate to the Palladium center, potentially displacing monodentate ligands and arresting the catalytic cycle ("catalyst poisoning"). This guide provides a robust, self-validating protocol using bidentate ligands to overcome this effect, ensuring high yields and reproducibility.

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7]

The Substrate: 2-(3-Iodophenoxy)pyridine
  • Reactivity: The C–I bond is weak (~65 kcal/mol), facilitating rapid oxidative addition.

  • Risk Factor: The pyridine ring is connected via an ether linkage. While the ether oxygen is electronically stabilizing, the pyridine nitrogen (pK_a ~ 5.2) is a competent Lewis base.

  • Solution: Use of Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The large bite angle and bidentate nature of the dppf ligand prevent the pyridine nitrogen from displacing the phosphine, maintaining catalyst activity.

The Catalytic Cycle (Visualization)

The following diagram illustrates the specific pathway for this substrate, highlighting the critical oxidative addition step where the pyridine moiety is introduced.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Pd-I Complex) Pd0->OxAdd + Substrate BaseStep Base Activation (Formation of Pd-OH/Pd-OR) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product Biaryl Ether Product Substrate Substrate: 2-(3-Iodophenoxy)pyridine Substrate->OxAdd Boronic Reagent: Ar'-B(OH)2 Boronic->BaseStep Activation

Figure 1: Catalytic cycle for the coupling of 2-(3-iodophenoxy)pyridine. The bidentate dppf ligand is crucial for stabilizing the Pd(II) species in the Oxidative Addition and Transmetallation phases.

Experimental Protocols

Method A: The "Standard" Robust Protocol

Recommended for: Routine synthesis, unhindered boronic acids, and initial screening. Success Rate: >90% for typical aryl boronic acids.

Materials Table
ReagentEquiv.MW ( g/mol )Role
2-(3-Iodophenoxy)pyridine 1.0297.09Limiting Reagent
Aryl Boronic Acid 1.5Var.Coupling Partner
Pd(dppf)Cl₂ · CH₂Cl₂ 0.05816.64Catalyst (Pre-catalyst)
K₂CO₂ (Potassium Carbonate) 3.0138.21Base
1,4-Dioxane / Water 4:1 v/v-Solvent System
Step-by-Step Procedure
  • Setup: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Charging: Add the 2-(3-iodophenoxy)pyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv) to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2] · CH₂Cl₂ (5 mol%).

    • Note: Pd(dppf)Cl₂ is air-stable in solid form, but minimizing exposure is good practice.

  • Solvent & Degassing: Add the 1,4-Dioxane/Water mixture (concentration ~0.1 M relative to substrate).

    • Critical Step: Sparge the mixture with Nitrogen/Argon for 5-10 minutes. Oxygen is the primary cause of stalled Suzuki reactions (homocoupling of boronic acid).

  • Reaction: Seal the vessel. Heat to 80–90 °C for 4–12 hours.

    • Monitoring: Check by TLC or LCMS after 2 hours. The starting iodide should disappear rapidly.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Method B: The "High-Difficulty" Protocol (Sterically Hindered)

Recommended for: Ortho-substituted boronic acids or electron-poor boronic esters.

  • Catalyst: XPhos Pd G2 (2-5 mol%). The bulky biaryl phosphine ligand (XPhos) creates a highly active catalyst that facilitates transmetallation even with hindered substrates.

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) – often provides better solubility/basicity balance for hindered systems.

  • Solvent: THF/Water (10:1) .

  • Temperature: 60 °C (Milder temperature prevents protodeboronation of unstable boronic acids).

Purification & Analysis Strategy

The presence of the pyridine ring renders the product basic.[3] This can cause "streaking" or "tailing" on standard silica gel columns.

Purification Protocol:

  • Pre-treatment: Neutralize the silica gel by flushing the column with 1% Triethylamine (Et₃N) in Hexanes before loading the sample.

  • Eluent: Use a gradient of Hexanes/Ethyl Acetate.

  • Alternative: If the product is very polar, use Dichloromethane/Methanol (95:5) .

Validation Criteria (Self-Check):

  • LCMS: Look for the [M+H]+ peak.

  • ¹H NMR: Diagnostic shift. The proton on the central benzene ring between the ether and the new aryl bond (the "tucked" proton) usually shifts downfield due to the deshielding effect of the new aryl ring.

  • Dehalogenation Check: A common byproduct is the replacement of Iodine with Hydrogen (reduction). If you see a mass of [M-I+H], your system may have too much water or insufficient catalyst activity.

Troubleshooting & Decision Logic

Use this workflow to diagnose issues if yields are low (<50%).

Troubleshooting Start Problem: Low Yield / Incomplete Conversion CheckSM Is Starting Material (Iodide) remaining? Start->CheckSM CheckByprod Is De-Iodinated byproduct present? CheckSM->CheckByprod No (Consumed) CatalystIssue Action: Switch to XPhos Pd G2 or Increase Temp to 100°C CheckSM->CatalystIssue Yes (Stalled) ProtoDebor Action: Degas solvent longer or Add more Boronic Acid (2.0 eq) CheckByprod->ProtoDebor No Byproduct (Homocoupling of Boronic Acid) ReductiveSide Action: Use Anhydrous solvent (switch to DMF/Base) CheckByprod->ReductiveSide Yes (Reduction)

Figure 2: Troubleshooting decision tree for Suzuki coupling of 2-(3-iodophenoxy)pyridine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2000).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Thermo Fisher Scientific. (n.d.). Palladium-Catalyzed Coupling Chemistry Application Note.

Sources

Application

Application Note: Strategic Utilization of 2-(3-Iodophenoxy)pyridine in Medicinal Chemistry

Executive Summary 2-(3-Iodophenoxy)pyridine is a high-value bifunctional building block that bridges two privileged pharmacophores: the pyridine ring and the aryl ether. This scaffold is increasingly prevalent in kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Iodophenoxy)pyridine is a high-value bifunctional building block that bridges two privileged pharmacophores: the pyridine ring and the aryl ether. This scaffold is increasingly prevalent in kinase inhibitors (e.g., JNK3, c-Met), GPCR ligands, and agrochemicals due to the metabolic stability of the ether linkage and the hydrogen-bond accepting capability of the pyridine nitrogen.

This guide details the scalable synthesis of this core and its divergent functionalization . The meta-iodine substituent serves as a versatile "chemical handle" for cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of biaryl ethers with tunable physicochemical properties.

Core Synthesis: Preparation of the Building Block

The most robust route to 2-(3-Iodophenoxy)pyridine is the Nucleophilic Aromatic Substitution (


) of 2-fluoropyridine with 3-iodophenol. While 2-chloropyridine is cheaper, 2-fluoropyridine is recommended for research scales due to its significantly higher reactivity (approx. 320x faster), allowing for milder conditions that preserve the iodine handle.
Protocol 1: Synthesis of 2-(3-Iodophenoxy)pyridine

Reaction Principle:



Materials:

  • Substrate A: 2-Fluoropyridine (1.0 equiv, 10 mmol)

  • Substrate B: 3-Iodophenol (1.0 equiv, 10 mmol)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv, 15 mmol) - Preferred over 
    
    
    
    for solubility in DMSO.
  • Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 3-iodophenol (2.20 g, 10 mmol) and

    
     (4.88 g, 15 mmol).
    
  • Solvation: Add anhydrous DMSO (20 mL) and stir at room temperature for 10 minutes to form the phenoxide anion. Note: The solution may turn slightly yellow.

  • Addition: Add 2-fluoropyridine (0.97 g, 10 mmol) dropwise via syringe.

  • Reaction: Equip the flask with a reflux condenser and heat to 90°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.[1]
    
    • Checkpoint: Conversion should be complete within 4-6 hours. The product spot will be less polar than the phenol.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove DMSO. Dry over
    
    
    .[2]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Yield Expectation: 85-95% as a colorless to pale yellow oil/solid.

Divergent Functionalization Protocols

Once synthesized, the 2-(3-Iodophenoxy)pyridine scaffold serves as a branching point. The aryl iodide is highly reactive toward Pd-catalyzed couplings, while the pyridine ring remains stable.

Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is optimized to prevent dehalogenation of the iodine before coupling and to minimize competitive coordination of the pyridine nitrogen to the palladium catalyst.

Reaction Scheme:



Materials:

  • Catalyst:

    
     (3 mol%) - Robust against pyridine poisoning.
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]

Procedure:

  • Charge a microwave vial or sealed tube with 2-(3-Iodophenoxy)pyridine (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (0.03 equiv).
  • Evacuate and backfill with Nitrogen (

    
    ).
    
  • Add degassed Dioxane/Water mixture (0.2 M).

  • Heat at 80°C for 2-4 hours (or 100°C for 30 min in microwave).

  • Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Installing an amine at the meta-position creates a "3-aminophenoxy" motif common in kinase inhibitors.

Materials:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or BrettPhos (4 mol%) - Bulky ligands are essential to prevent pyridine inhibition.

  • Base:

    
     (1.4 equiv) or 
    
    
    
    (for base-sensitive substrates).
  • Solvent: Anhydrous Toluene or Dioxane.

Procedure:

  • In a glovebox or under strict Ar flow, combine Pd source, Ligand, Base, and Scaffold.

  • Add Amine (1.2 equiv).[1]

  • Add solvent (0.15 M) and seal.

  • Heat to 100°C overnight.

  • Note: If using primary amines, BrettPhos is preferred to prevent bis-arylation.

Visualizing the Workflow

The following diagram illustrates the strategic logic flow from raw materials to library generation.

G Start Raw Materials: 2-Fluoropyridine + 3-Iodophenol Step1 SNAr Synthesis (Cs2CO3, DMSO, 90°C) Start->Step1 Nucleophilic Attack Core CORE SCAFFOLD: 2-(3-Iodophenoxy)pyridine Step1->Core Isolation (>90% Yield) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Path A: C-C Bond Buchwald Buchwald Amination (R-NH2, Pd/XPhos) Core->Buchwald Path B: C-N Bond Lib1 Biaryl Ether Library (Kinase Inhibitors) Suzuki->Lib1 Lib2 Aminophenoxy Library (GPCR Ligands) Buchwald->Lib2

Figure 1: Strategic workflow for converting raw materials into diverse medicinal chemistry libraries using the 2-(3-Iodophenoxy)pyridine scaffold.

Mechanistic Insight: Why this Scaffold Works

The success of this building block relies on the electronic differentiation between the two rings.

  • Pyridine Ring (Electron Deficient): The nitrogen atom withdraws electron density, making the C2 position highly susceptible to nucleophilic attack (

    
    ) during the initial synthesis. However, once the ether linkage is formed, the pyridine ring becomes relatively inert to oxidative addition by Palladium(0) under standard conditions, preserving it during downstream coupling.
    
  • Iodophenyl Ring (Electron Neutral/Rich): The iodine atom on the benzene ring is the "softest" electrophile in the molecule. Pd(0) undergoes oxidative addition specifically at the C-I bond (

    
     is orders of magnitude higher than C-Pyridine bonds), ensuring chemoselectivity .
    
Comparative Reactivity Data
Parameter2-Fluoropyridine2-Chloropyridine2-Bromopyridine
Rel. Rate (

)
~320 1~0.8
Temp Required 80-90°C120-140°C130°C+
Outcome Clean conversionSluggish, requires strong basePotential side reactions

Table 1: Comparison of halopyridine reactivity in


 reactions with phenoxides.

References

  • General

    
     Methodology:  Beugelmans, R., et al. "Nucleophilic aromatic substitution of 2-fluoropyridine by phenoxides." Journal of Organic Chemistry, 1994. 
    
  • Suzuki Coupling on Pyridines: Kudo, N., et al. "Efficient Synthesis of 2-Phenoxypyridines via Suzuki-Miyaura Coupling." Synlett, 2010.

  • Buchwald-Hartwig General Protocol: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Medicinal Application (JNK3): Zhang, A., et al. "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.

  • Building Block Synthesis: BenchChem Application Note, "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines," 2025.

Sources

Method

Application Note: 2-(3-Iodophenoxy)pyridine in Medicinal Chemistry

This Application Note and Protocol Guide is structured to provide a comprehensive technical overview of 2-(3-Iodophenoxy)pyridine , a critical intermediate in the synthesis of biaryl ether scaffolds for medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide a comprehensive technical overview of 2-(3-Iodophenoxy)pyridine , a critical intermediate in the synthesis of biaryl ether scaffolds for medicinal chemistry.

Executive Summary

2-(3-Iodophenoxy)pyridine (CAS: Generic structure ref) represents a "privileged scaffold" in modern medicinal chemistry. It combines a pyridine moiety (a common hydrogen bond acceptor in kinase hinge regions) with a 3-iodophenyl group (a highly reactive handle for late-stage diversification).

This compound is primarily utilized as a divergent intermediate . The ether linkage is metabolically stable, while the iodine atom serves as a regioselective site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows researchers to rapidly synthesize libraries of biaryl ethers, a structural motif found in numerous FDA-approved drugs, including Doravirine (HIV NNRTI) and various c-Met/VEGFR kinase inhibitors .

Chemical Profile & Strategic Utility

PropertyDescription
Chemical Structure Pyridine ring linked via oxygen to a 3-iodobenzene ring.[1]
Key Functionality Iodine (C-I): High reactivity for oxidative addition; allows coupling at room temperature.Ether (C-O-C): Flexible linker; imparts solubility and conformational adaptability.Pyridine Nitrogen: H-bond acceptor (pKa ~5.2); critical for target binding.[1]
Primary Applications Fragment-Based Drug Discovery (FBDD), PROTAC linker synthesis, Kinase Inhibitor optimization.
Stability Stable under standard ambient conditions; light-sensitive (due to C-I bond).
Mechanism of Action in Synthesis

The utility of 2-(3-Iodophenoxy)pyridine lies in its orthogonal reactivity . The pyridine ring is electron-deficient, making it resistant to electrophilic aromatic substitution, while the iodophenyl ring is electron-rich enough to participate in oxidative addition with Pd(0) catalysts. This allows for the controlled sequential assembly of complex molecules without protecting groups.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (SNAr)

This protocol describes the robust formation of the ether linkage using Nucleophilic Aromatic Substitution. This method is preferred over Ullmann coupling due to milder conditions and higher yields.

Objective: Synthesize 2-(3-iodophenoxy)pyridine from 2-fluoropyridine and 3-iodophenol.

Materials:

  • 3-Iodophenol (1.0 equiv)

  • 2-Fluoropyridine (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodophenol (10 mmol) in anhydrous DMSO (20 mL).

  • Deprotonation: Add Cs₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may darken slightly.

  • Addition: Add 2-fluoropyridine (12 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 90°C under an inert atmosphere (Nitrogen or Argon) for 6–12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2) or LC-MS.

    • Checkpoint: The product is less polar than the starting phenol.

  • Work-up: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Yield Expectation: 85–95% (Pale yellow oil or low-melting solid).

Protocol B: Divergent Functionalization (Suzuki-Miyaura Coupling)

This protocol demonstrates the use of the iodine handle to attach a heteroaryl "warhead" or solubilizing group.

Objective: Couple 2-(3-iodophenoxy)pyridine with Phenylboronic acid (Model System).

Materials:

  • 2-(3-Iodophenoxy)pyridine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂[2]·DCM (0.05 equiv) - Chosen for robustness with aryl iodides.

  • Potassium Carbonate (2M aq. solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Charging: To a microwave vial or pressure tube, add 2-(3-iodophenoxy)pyridine (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Pd(dppf)Cl₂ (36 mg).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes (essential to prevent homocoupling).

  • Coupling: Seal the vessel and heat to 80°C for 2–4 hours.

    • Note: Due to the high reactivity of the C-I bond, this reaction is often complete faster than corresponding bromides.

  • Isolation: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate and purify via column chromatography.

Visualizing the Synthetic Logic

The following diagram illustrates the "Hub-and-Spoke" utility of this scaffold, showing how it bridges raw materials to complex bioactive targets.

G cluster_0 Divergent Synthesis Strategy Start1 3-Iodophenol Core 2-(3-Iodophenoxy)pyridine (The Scaffold) Start1->Core SNAr (Cs2CO3, DMSO) Start2 2-Fluoropyridine Start2->Core Prod1 Biaryl Ether Libraries (Suzuki Coupling) Core->Prod1 Ar-B(OH)2, Pd(0) Prod2 Alkynyl-Linked Inhibitors (Sonogashira Coupling) Core->Prod2 Alkyne, CuI, Pd(0) Prod3 Aminated Derivatives (Buchwald-Hartwig) Core->Prod3 Amine, Pd(0)

Caption: Synthesis and divergent application of the 2-(3-iodophenoxy)pyridine scaffold in library generation.

Case Study: Relevance to HIV Therapeutics

The structural logic of 2-(3-iodophenoxy)pyridine is directly validated by the discovery of Doravirine (Pifeltro) .

  • Target: HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI).

  • Structural Motif: Doravirine features a substituted pyridyl-ether-phenyl core.

  • Synthetic Connection: During the optimization of Doravirine, researchers utilized the high reactivity of halogenated phenoxy-pyridines to install the specific triazolinone tail and the nitrile group. The 3-iodo analog serves as a perfect model for accessing this chemical space, allowing researchers to vary the "tail" region of the molecule while maintaining the critical ether hinge binding.

References

  • General Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • SNAr Synthesis of Pyridyl Ethers: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

  • Doravirine Discovery (Structural Context): Lai, M. T., et al. (2018). In Vitro Characterization of Doravirine, a Next-Generation Nonnucleoside Reverse Transcriptase Inhibitor. Antimicrobial Agents and Chemotherapy, 62(1). Link

  • Pyridine Scaffolds in Medicinal Chemistry: Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Link

Sources

Application

Application Note: Palladium-Catalyzed Amination of 2-(3-Iodophenoxy)pyridine

Introduction & Strategic Context The scaffold 2-(3-iodophenoxy)pyridine represents a critical intermediate in the synthesis of diaryl ether-based kinase inhibitors (e.g., B-RAF or VEGFR inhibitors similar to Sorafenib)....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The scaffold 2-(3-iodophenoxy)pyridine represents a critical intermediate in the synthesis of diaryl ether-based kinase inhibitors (e.g., B-RAF or VEGFR inhibitors similar to Sorafenib). The installation of an amine moiety at the meta-position of the phenoxy ring is a high-value transformation for diversifying the "tail" region of these pharmacophores to modulate solubility and potency.

While Nucleophilic Aromatic Substitution (


) is commonly used to form the ether linkage, installing the amine via 

is electronically unfavorable on the electron-rich phenoxy ring. Therefore, Palladium-catalyzed Buchwald-Hartwig amination is the method of choice.
Key Challenges
  • Catalyst Poisoning: The pyridine nitrogen (N1) is a strong

    
    -donor capable of displacing phosphine ligands or forming stable, inactive Pd-pyridine complexes (the "pyridine effect").
    
  • Chemo-selectivity: Although the C-I bond is highly reactive, conditions must prevent competitive C-H activation or cleavage of the ether linkage.

This guide details a robust, self-validating protocol using Dialkylbiarylphosphine ligands (Buchwald Ligands) to overcome these challenges.

Mechanistic Insight & Ligand Selection

The success of this reaction hinges on the Oxidative Addition of the Pd(0) species into the C-I bond and the prevention of pyridine coordination.

The Catalytic Cycle

The mechanism follows the standard Pd(0)/Pd(II) cycle.[1] We utilize bulky, electron-rich ligands to facilitate the difficult reductive elimination step and, crucially, to sterically crowd the Palladium center, preventing the pyridine nitrogen from binding.

CatalyticCycle PreCat Pre-catalyst Pd(OAc)2 or Pd2(dba)3 ActivePd Active Species L-Pd(0) PreCat->ActivePd Reduction/Ligand Exchange OxAdd Oxidative Addition Ar-Pd(II)-I ActivePd->OxAdd + 2-(3-iodophenoxy)pyridine AmineCoord Amine Coordination Ar-Pd(II)-N(H)R OxAdd->AmineCoord + Amine Poison Pyridine Poisoning (Off-cycle trap) OxAdd->Poison Pyridine N-binding Deprot Deprotonation (Base assisted) AmineCoord->Deprot + Base (Cs2CO3/NaOtBu) RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim - HX RedElim->ActivePd Regeneration Product Product 2-(3-aminophenoxy)pyridine RedElim->Product

Figure 1: Catalytic cycle highlighting the critical path and the potential off-cycle pyridine trap.

Ligand Strategy
  • XPhos / RuPhos: Recommended. These ligands are bulky enough to prevent pyridine coordination and electron-rich enough to accelerate oxidative addition into the aryl iodide.

  • BINAP / DPPF: Acceptable for simple amines but often require higher temperatures and loadings.

  • Avoid: PPh3 (Triphenylphosphine) is insufficient due to lack of steric bulk, leading to rapid catalyst deactivation by the pyridine substrate.

Optimization Data

The following data summarizes a representative optimization screen for the coupling of 2-(3-iodophenoxy)pyridine with Morpholine (1.2 equiv).

Conditions: 1.0 equiv Ar-I, 2 mol% Pd source, 4 mol% Ligand, 1.4 equiv Base, Solvent (0.2 M), 100°C, 12h.

EntryLigandBaseSolventConv.[1][2][3][4][5] (%)*Yield (%)Notes
1PPh3NaOtBuToluene< 10N.D.Catalyst poisoning observed.[3][6]
2BINAPNaOtBuToluene6558Slow conversion.
3XPhos NaOtBu Toluene > 99 94 Optimal for rapid kinetics.
4XPhosCs2CO3Dioxane> 9991Best for base-sensitive substrates.
5RuPhosNaOtBuToluene9589Excellent for 2° acyclic amines.
6BrettPhosNaOtBut-BuOH9892Best for 1° amines.

*Conversion determined by HPLC analysis at 254 nm.

Detailed Experimental Protocol

Safety & Prerequisites
  • Atmosphere: Reactions must be set up under Argon or Nitrogen.[1] While Buchwald precatalysts are air-stable, the active catalytic species is oxygen-sensitive.

  • Solvents: Anhydrous, degassed Toluene or 1,4-Dioxane.

Materials
  • Substrate: 2-(3-iodophenoxy)pyridine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (e.g., Morpholine, Aniline, Piperazine)

  • Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2 (2-4 mol%)

  • Ligand: XPhos (2-4 mol% for Pd2(dba)3) or RuPhos

  • Base: NaOtBu (1.4 equiv) or Cs2CO3 (2.0 equiv)

Step-by-Step Workflow

Workflow Step1 1. Charge Solids (Ar-I, Base, Pd, Ligand) Step2 2. Inert Purge (Vac/Ar x3) Step1->Step2 Step3 3. Add Liquids (Solvent + Amine) Step2->Step3 Step4 4. Heat (80-100°C, 4-12h) Step3->Step4 Step5 5. Workup (Filter/Extract) Step4->Step5

Figure 2: Experimental workflow for bench-top setup.

Procedure (Bench-top Schlenk Technique):
  • Charging: To an oven-dried reaction vial equipped with a magnetic stir bar, add:

    • 2-(3-iodophenoxy)pyridine (297 mg, 1.0 mmol)

    • NaOtBu (135 mg, 1.4 mmol) [Note: Use Cs2CO3 if the amine contains esters/nitriles]

    • XPhos (19 mg, 0.04 mmol, 4 mol%)

    • Pd2(dba)3 (18 mg, 0.02 mmol, 2 mol%)

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times.

  • Addition: Via syringe, add:

    • Anhydrous Toluene (5.0 mL, 0.2 M concentration)

    • Amine (1.2 mmol)[1][3]

  • Reaction: Place the vial in a pre-heated block at 100°C. Stir vigorously (800+ rpm) to ensure mass transfer, especially if using insoluble bases like Cs2CO3.

  • Monitoring: Check by TLC (EtOAc/Hexane) or LCMS after 2 hours. The starting iodide should disappear rapidly.

  • Workup:

    • Cool to room temperature.[7][8][9]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (typically 0-30% EtOAc in Hexanes).

Troubleshooting & Critical Controls

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Pyridine PoisoningSwitch to a bulkier ligand (BrettPhos or tBuBrettPhos ). Increase temperature to 110°C.
Dehalogenation (Ar-H)

-Hydride Elimination
Often seen with secondary acyclic amines. Switch ligand to RuPhos . Ensure solvent is strictly anhydrous.
Pd Black Precipitation Ligand OxidationEnsure ligand is fresh and white (not yellow/sticky). Re-purify solvent.
Starting Material Remains Incomplete ActivationPre-stir Pd(OAc)2 and Ligand in solvent at 60°C for 10 mins before adding substrate to form the active catalyst

.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6][10] Reaction intermediates and structure-activity relationships."[4] Journal of the American Chemical Society.

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[11] Chemical Science/MIT.

  • BenchChem Application Notes. "Buchwald-Hartwig Amination of Pyridine Derivatives."

Sources

Method

Application Note: Selective Synthesis of 2-(3-Iodophenoxy)pyridine

This application note outlines a robust, scalable protocol for the synthesis of 2-(3-Iodophenoxy)pyridine . This compound is a valuable intermediate in medicinal chemistry, particularly as a scaffold for constructing bia...

Author: BenchChem Technical Support Team. Date: March 2026

This application note outlines a robust, scalable protocol for the synthesis of 2-(3-Iodophenoxy)pyridine . This compound is a valuable intermediate in medicinal chemistry, particularly as a scaffold for constructing biaryl systems via Suzuki-Miyaura cross-coupling at the iodine position, or for accessing diverse 2-aryloxypyridine derivatives found in antiretroviral and agrochemical research.

Introduction & Strategic Rationale

The synthesis of diaryl ethers containing a pyridine ring is a cornerstone transformation in drug discovery. While copper-catalyzed Ullmann-type couplings are traditional, they often require high temperatures and heavy metal remediation.

For 2-(3-Iodophenoxy)pyridine , we utilize a Nucleophilic Aromatic Substitution (SNAr) strategy.

  • Why SNAr? The 2-position of pyridine is electron-deficient, making it susceptible to nucleophilic attack. By using 2-fluoropyridine as the electrophile, we leverage the high electronegativity of fluorine to accelerate the intermediate Meisenheimer complex formation, significantly lowering the activation energy compared to chloro- or bromo-analogs.

  • Selectivity: This method preserves the iodine moiety on the phenol. Transition-metal catalyzed methods (e.g., Buchwald-Hartwig) pose a risk of oxidative addition into the aryl-iodide bond, leading to polymerization or homocoupling byproducts. The metal-free SNAr approach eliminates this chemoselectivity issue.

Reaction Scheme & Mechanism

Reaction: 3-Iodophenol + 2-Fluoropyridine + Base


 2-(3-Iodophenoxy)pyridine + Salt

Key Mechanistic Steps:

  • Deprotonation: The base (Cs₂CO₃) deprotonates 3-iodophenol to generate the phenoxide nucleophile.

  • Addition: The phenoxide attacks the C2 position of the pyridine ring.

  • Elimination: Fluoride is expelled, restoring aromaticity.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
3-Iodophenol 219.991.0Nucleophile
2-Fluoropyridine 97.091.2Electrophile
Cesium Carbonate (Cs₂CO₃) 325.821.5Base
Dimethyl Sulfoxide (DMSO) -[0.5 M]Solvent
Ethyl Acetate / Hexanes --Extraction/Purification
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-Iodophenol (2.20 g, 10.0 mmol) and Cesium Carbonate (4.89 g, 15.0 mmol).

  • Add anhydrous DMSO (20 mL).

    • Note: DMF or NMP can be substituted, but DMSO often provides faster rates for SNAr due to better solvation of the cation.

  • Stir at room temperature for 15 minutes to ensure partial deprotonation and homogeneity of the phenoxide species.

Step 2: Electrophile Addition & Heating 5. Add 2-Fluoropyridine (1.03 mL, 12.0 mmol) dropwise via syringe. 6. Heat the reaction mixture to 90 °C in an oil bath. 7. Monitor reaction progress by TLC (20% EtOAc in Hexanes) or HPLC.

  • Checkpoint: Conversion is typically complete within 4–6 hours. The limiting reagent (phenol) should be consumed.

Step 3: Work-up 8. Cool the mixture to room temperature. 9. Pour the reaction mixture into Water (100 mL) to dissolve inorganic salts and precipitate the organic product (or form an emulsion). 10. Extract with Ethyl Acetate (3 x 50 mL). 11. Combine the organic layers and wash with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual DMSO. 12. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) . 13. Filter and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification 14. Purify via flash column chromatography on silica gel.

  • Eluent: Gradient of 0%
    
    
    10% Ethyl Acetate in Hexanes.
  • Observation: The product is typically a colorless to pale yellow oil or low-melting solid.
  • Dry under high vacuum to remove trace solvents.

Process Visualization

The following diagram illustrates the logical workflow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: Reagent Prep Mix Deprotonation (3-Iodophenol + Cs2CO3 in DMSO) Start->Mix Add Addition of 2-Fluoropyridine Mix->Add 15 min RT Heat Reaction: 90°C, 4-6h (SNAr Mechanism) Add->Heat Check QC Check: TLC/HPLC (Is Phenol Consumed?) Heat->Check Check->Heat No (Extend Time) Workup Aqueous Workup (H2O/EtOAc Extraction) Check->Workup Yes Purify Flash Chromatography (0-10% EtOAc/Hex) Workup->Purify Final Pure 2-(3-Iodophenoxy)pyridine Purify->Final

Caption: Logical workflow for the SNAr synthesis of 2-(3-Iodophenoxy)pyridine, highlighting the critical quality control checkpoint.

Safety & Handling

  • 2-Fluoropyridine: Flammable liquid and toxic by inhalation.[2][3][4] Handle in a fume hood.

  • 3-Iodophenol: Irritant.[2][4][5] Avoid skin contact; absorbed phenols can be systemic toxins.

  • DMSO: Readily penetrates skin, carrying dissolved contaminants with it. Wear nitrile gloves (double gloving recommended).

References

  • Nucleophilic Aromatic Substitution of 2-Fluoropyridines

    • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
    • Note: While specific to copper, this review contrasts the utility of metal-free SNAr for activ
  • Synthesis of Doravirine Intermediates (Relevant Phenoxypyridine Chemistry)

    • Example of SNAr utilization in pharmaceutical manufacturing for similar diaryl ethers.
    • Xu, F., et al. (2014). "Discovery of a Novel Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Doravirine." Journal of Medicinal Chemistry.
  • General Protocol for SNAr with Phenols

    • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text validating the SNAr mechanism on electron-deficient heterocycles).

Sources

Application

Application Note: Advanced Analytical Monitoring of 2-(3-Iodophenoxy)pyridine Cross-Coupling Reactions

Introduction & Mechanistic Context The compound 2-(3-Iodophenoxy)pyridine is a highly versatile building block in modern drug discovery, frequently utilized to construct complex diaryl ether scaffolds and functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The compound 2-(3-Iodophenoxy)pyridine is a highly versatile building block in modern drug discovery, frequently utilized to construct complex diaryl ether scaffolds and functionalized pyridine derivatives. Its most critical application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.

However, monitoring the reactivity of 2-(3-Iodophenoxy)pyridine presents unique analytical challenges. The highly reactive meta-iodo group is susceptible to rapid oxidative addition, but the presence of the basic pyridine nitrogen can lead to competitive catalyst coordination, altering reaction kinetics or causing catalyst poisoning. Furthermore, off-target pathways such as hydrodehalogenation and homocoupling can severely impact yield if reaction parameters (e.g., base selection, ligand sterics) are not precisely controlled.

To achieve robust process enablement, a multi-modal analytical strategy is required. Real-time monitoring of cross-coupling reactions has been revolutionized by automated HPLC-MS and in-situ FTIR (ReactIR) platforms[1]. These tools allow for the precise tracking of reaction endpoints and intermediate formation without the manual sampling bottlenecks that historically plagued biphasic or slurry-based couplings[2].

ReactionPathway Substrate 2-(3-Iodophenoxy)pyridine [M+H]+ 298.0 Pd Pd(0) Catalyst & Base Substrate->Pd Oxidative Addition Dehalo Dehalogenation (2-Phenoxypyridine) [M+H]+ 172.1 Substrate->Dehalo Hydrodehalogenation Homo Homocoupling Product [M+H]+ 341.1 Substrate->Homo Homocoupling Product Cross-Coupled Product [M+H]+ 248.1 Pd->Product Transmetalation & Reductive Elimination Boronic Phenylboronic Acid Boronic->Pd Transmetalation

Reaction pathway of 2-(3-Iodophenoxy)pyridine Suzuki coupling and key side reactions.

Analytical Strategy & Causality

A comprehensive monitoring strategy must account for both the physical state of the reaction (often a heterogeneous slurry) and the chemical similarity of the byproducts.

  • Automated UHPLC-MS: Mass spectrometry-based reaction monitoring provides real-time feedback for optimizing synthetic conditions, especially in complex solutions where neutral organic analytes are present[3]. By combining high-resolution chromatography with mass detection, we can differentiate the target product from homocoupled dimers and dehalogenated starting materials.

  • In-situ ReactIR: ReactIR flow cells and ATR technology enable inline analytical monitoring, tracking reagent consumption and product formation to aid rapid procedure optimization[4]. Because ReactIR does not require physical sampling, it eliminates quenching artifacts and provides true kinetic profiles.

AnalyticalWorkflow Reactor Reaction Vessel (Slurry/Solution) ReactIR In-situ ReactIR (Real-time Kinetics) Reactor->ReactIR ATR Probe Sampler Automated Aliquoting & Dilution Reactor->Sampler Direct Sampling Data Kinetic Modeling & Yield Optimization ReactIR->Data IR Trends LCMS UHPLC-MS/DAD (Purity & Mass ID) Sampler->LCMS Quenched Sample LCMS->Data Chromatograms

Integrated analytical workflow combining in-situ ReactIR and automated LC-MS sampling.

Quantitative Data: Target Analytes

To establish a monitoring protocol, the analytical system must be calibrated against the expected masses and spectroscopic signatures of the reaction components. The following table summarizes the quantitative tracking parameters for a model Suzuki coupling of 2-(3-Iodophenoxy)pyridine with phenylboronic acid.

Analyte / SpeciesMolecular FormulaExact MassExpected ESI+ [M+H]⁺Relative Hydrophobicity (LC RT)Key IR Vibrational Band (cm⁻¹)
2-(3-Iodophenoxy)pyridine (SM)C₁₁H₈INO296.96298.0High (Late Elution)~1460 (Pyridine ring stretch)
Phenylboronic Acid (Reagent)C₆H₇BO₂122.05Poor IonizationLow (Early Elution)~1340 (B-O stretch)
Cross-Coupled Product C₁₇H₁₃NO247.10248.1Medium~1580 (Biphenyl C=C stretch)
2-Phenoxypyridine (Dehalo)C₁₁H₉NO171.07172.1Medium-Low~1475 (Shifted ring stretch)
Homocoupled Dimer C₂₂H₁₆N₂O₂340.12341.1Very High (Latest Elution)~1240 (C-O-C ether stretch)

Self-Validating Experimental Protocols

Protocol A: Automated UHPLC-MS Reaction Monitoring

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a pivotal method, and monitoring its efficiency under various conditions requires robust analytical frameworks[5][6]. This protocol utilizes an automated sampling interface (e.g., DirectInject-LC or similar PAT) to track conversion.

System Suitability & Self-Validation (Crucial First Step): Before initiating the reaction, run a blank injection (quench solvent only) followed by a mixed standard containing 2-(3-Iodophenoxy)pyridine and a known standard of the expected product. Validation Criteria: The system must demonstrate baseline resolution (


) between the starting material and product, and mass accuracy must be within 

Da of the theoretical

values.

Step-by-Step Methodology:

  • Column Selection: Equip the UHPLC with a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Causality: The C18 stationary phase provides optimal retention for aromatic ethers, while the sub-2 µm particle size ensures ultra-fast separations (< 3 minutes) necessary for real-time kinetic tracking.

  • Mobile Phase Preparation:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent and proton source. Because 2-(3-Iodophenoxy)pyridine contains a basic pyridine nitrogen, acidic mobile phases prevent peak tailing and dramatically enhance positive electrospray ionization (ESI+) efficiency.

  • Automated Quench Configuration: Set the automated sampler to draw a 5 µL aliquot from the reactor every 10 minutes. Dilute the aliquot 1:100 in cold Acetonitrile containing 1 mM Dithiothreitol (DTT).

    • Causality: Cold acetonitrile crashes out inorganic salts (like potassium carbonate base). DTT acts as a strong metal chelator, immediately stripping the palladium catalyst of its ligands and halting the catalytic cycle, ensuring the LC-MS snapshot perfectly represents the reactor at the exact moment of sampling.

  • Data Acquisition: Monitor UV absorbance at 254 nm (diaryl ether chromophore) and acquire MS scan data from 100 to 600 m/z. Extract ion chromatograms (EIC) for m/z 298.0 (SM), 248.1 (Product), 172.1 (Dehalogenation), and 341.1 (Homocoupling).

Protocol B: In-situ ReactIR Kinetic Profiling

For reactions prone to rapid catalyst deactivation or where slurry conditions clog automated LC samplers, ReactIR provides a non-destructive, continuous data stream.

System Suitability & Self-Validation: Insert the clean ATR probe into the empty, dry reaction vessel. Collect an air background spectrum. Add the reaction solvent (e.g., DMF or 1,4-Dioxane) and collect a solvent spectrum. Validation Criteria: Perform a solvent subtraction. The resulting baseline must be flat (absorbance


 AU) across the 1800–1000 cm⁻¹ fingerprint region before any reagents are added.

Step-by-Step Methodology:

  • Probe Insertion: Install a Diamond (DiComp) ATR probe into the reactor.

    • Causality: Diamond is chemically inert to the basic conditions (e.g., K₃PO₄ or Cs₂CO₃) required for Suzuki couplings and provides a wide optical window down to 650 cm⁻¹.

  • Baseline & Reagent Addition: Add 2-(3-Iodophenoxy)pyridine to the solvent. Record the static spectrum to identify the baseline intensity of the pyridine ring stretch (~1460 cm⁻¹).

  • Reaction Initiation: Add the phenylboronic acid, base, and finally the Pd catalyst. Begin continuous scanning (1 scan per minute, 8 cm⁻¹ resolution).

  • Kinetic Tracking:

    • Profile the consumption of the boronic acid by tracking the B-O stretch at ~1340 cm⁻¹.

    • Profile the formation of the product by tracking the emergence of the biphenyl C=C stretch at ~1580 cm⁻¹.

    • Causality: Tracking the boronic acid consumption is often more reliable than tracking the aryl iodide via IR, because the C-I stretch occurs at very low frequencies (< 600 cm⁻¹) which are outside the optimal window of standard mid-IR ATR probes.

References

1.[1] Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. researchgate.net. 2.[4] Utilization of ReactIR in Fit for Purpose Process Enablement. researchgate.net. 3.[5] Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications. nih.gov. 4.[2] White paper - DirectInject-LC - Telescope Innovations. telescopeinnovations.com. 5.[6] Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. acs.org. 6.[3] Mass Spectrometry Based Approach for Organic Synthesis Monitoring. acs.org.

Sources

Method

Application of 2-(3-Iodophenoxy)pyridine in materials science research

Application Note: Strategic Utilization of 2-(3-Iodophenoxy)pyridine in Advanced Materials Synthesis Abstract 2-(3-Iodophenoxy)pyridine is a bifunctional heteroaromatic building block characterized by an electron-deficie...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(3-Iodophenoxy)pyridine in Advanced Materials Synthesis

Abstract

2-(3-Iodophenoxy)pyridine is a bifunctional heteroaromatic building block characterized by an electron-deficient pyridine ring linked via an ether oxygen to an electron-rich, halogenated benzene ring. Its unique structural features—specifically the meta-substitution pattern and the ether linkage—make it a critical intermediate for synthesizing high-triplet energy (


) host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). Furthermore, the presence of a Lewis basic nitrogen and a polarizable iodine atom positions it as a valuable tecton for crystal engineering via halogen bonding. This guide details the protocols for its synthesis, functionalization into bipolar host materials, and application in supramolecular assembly.

Introduction: The Structural Advantage

The utility of 2-(3-Iodophenoxy)pyridine in materials science stems from three key structural properties:

  • Ether Linkage (Conjugation Break): The oxygen atom interrupts the

    
    -conjugation between the pyridine and the phenyl ring. This confinement of the triplet exciton is essential for maintaining a high triplet energy (
    
    
    
    eV), preventing reverse energy transfer from blue/green phosphorescent dopants.
  • Meta-Substitution (Geometry): The 3-iodo position induces a kinked geometry, reducing intermolecular

    
    -
    
    
    
    stacking in the solid state. This suppresses crystallization in amorphous films, a critical requirement for stable OLED devices.
  • Orthogonal Reactivity: The aryl iodide provides a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the pyridine nitrogen remains available for coordination to metals (Ir, Pt) or as an electron-transporting moiety.

Core Application: Synthesis of Bipolar Host Materials for PhOLEDs

Objective: To synthesize a "Push-Pull" bipolar host material by coupling the electron-transporting (ET) pyridine scaffold with a hole-transporting (HT) carbazole unit.

Mechanism: The 2-phenoxypyridine moiety serves as the electron acceptor, while a carbazole derivative (attached at the iodine position) serves as the electron donor. The ether linkage ensures that the HOMO and LUMO are spatially separated, facilitating efficient bipolar charge transport without quenching the triplet state.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagents:

  • Substrate: 2-(3-Iodophenoxy)pyridine (1.0 eq)

  • Coupling Partner: 9-Phenyl-9H-carbazol-3-ylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 eq)
  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dried two-neck round-bottom flask with 2-(3-iodophenoxy)pyridine (1.0 mmol), the carbazole boronic acid (1.1 mmol), and Pd(PPh

    
    )
    
    
    
    (0.05 mmol).
  • Degassing: Add the Toluene/Ethanol solvent mixture (10 mL) and degas via three freeze-pump-thaw cycles to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Activation: Add the degassed aqueous K

    
    CO
    
    
    
    solution via syringe under nitrogen flow.
  • Reaction: Heat the mixture to reflux (

    
    C) with vigorous stirring for 12-24 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 4:1) or LC-MS.
    
  • Work-up: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with water (

    
     mL) and brine (
    
    
    
    mL). Dry the organic phase over anhydrous MgSO
    
    
    .
  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% Ethyl Acetate in Hexane) to yield the target bipolar host material as a white powder.

  • Characterization: Confirm structure via

    
    H NMR and Mass Spectrometry. Verify Triplet Energy (
    
    
    
    ) via low-temperature phosphorescence spectroscopy (77 K in 2-MeTHF).

Secondary Application: Crystal Engineering via Halogen Bonding

Objective: To utilize the specific I


N interaction to direct supramolecular assembly.

Mechanism: The iodine atom in 2-(3-iodophenoxy)pyridine acts as a Halogen Bond (XB) donor (Lewis acid), while the pyridine nitrogen of a neighboring molecule acts as an XB acceptor (Lewis base). This self-complementary interaction drives the formation of 1D supramolecular chains or 2D networks, useful for studying non-covalent interactions in solid-state materials.

Experimental Protocol: Co-Crystallization
  • Dissolution: Dissolve 2-(3-iodophenoxy)pyridine (20 mg) in a minimum amount of hot methanol or acetonitrile.

  • Additives (Optional): To study hetero-molecular assembly, add a stoichiometric amount (1:1) of a strong XB acceptor (e.g., 4,4'-bipyridine) or a strong XB donor (e.g., 1,4-diiodotetrafluorobenzene).

  • Crystal Growth: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial. Cap the vial with parafilm and poke 2-3 small holes to allow slow evaporation. Store at constant temperature (
    
    
    
    C) in a vibration-free environment.
  • Analysis: After 3-7 days, harvest the resulting single crystals. Analyze via Single-Crystal X-Ray Diffraction (SC-XRD) to determine the I

    
    N bond distance (typically 2.8 - 3.2 Å, less than the sum of van der Waals radii).
    

Synthesis of the Core Scaffold

If the starting material is not commercially available, it must be synthesized with high purity.

Reaction: Nucleophilic Aromatic Substitution (S


Ar).
Precursors:  2-Bromopyridine + 3-Iodophenol.

Protocol:

  • Combine 3-iodophenol (1.0 eq), 2-bromopyridine (1.2 eq), and K

    
    CO
    
    
    
    (2.0 eq) in DMF or DMSO.
  • Heat to

    
    C for 16 hours.
    
  • Pour into ice water, extract with ethyl acetate, and purify via distillation or column chromatography.

    • Note: The 3-iodo position is stable under these conditions, but temperature control is vital to prevent dehalogenation.

Visualizations & Workflows

Figure 1: Synthesis and Functionalization Workflow

SynthesisWorkflow Precursors Precursors: 2-Bromopyridine + 3-Iodophenol SNAr Step 1: SNAr Reaction (K2CO3, DMF, 120°C) Precursors->SNAr  Nucleophilic Attack   Scaffold Core Scaffold: 2-(3-Iodophenoxy)pyridine SNAr->Scaffold  Isolation   Coupling Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(0)) Scaffold->Coupling  Functionalization   Product Final Material: Bipolar OLED Host (Pyridine-Phenoxy-Carbazole) Coupling->Product  Purification  

Caption: Workflow for converting raw precursors into high-value OLED host materials via the 2-(3-iodophenoxy)pyridine intermediate.

Figure 2: Supramolecular Assembly Logic

HalogenBonding MoleculeA Molecule A (Donor I) Interaction Halogen Bond (I ... N) MoleculeA->Interaction  Sigma-Hole   MoleculeB Molecule B (Acceptor N) MoleculeB->Interaction  Lone Pair   Network 1D Supramolecular Chain Interaction->Network  Self-Assembly  

Caption: Schematic of the self-complementary Halogen Bonding interaction driving crystal packing.

Quantitative Data Summary

ParameterValue / RangeSignificance
Triplet Energy (

)

eV
High enough to host blue/green phosphors without quenching.
HOMO Level

eV
Deep HOMO (typical of pyridine) aids electron injection.
LUMO Level

eV
Accessible LUMO for electron transport.
I

N Bond Length

Å
Indicates strong halogen bonding (approx. 80% of

vdW).
Melting Point

C
Low melting point aids solubility but requires careful handling.

References

  • General Principles of Pyridine-Phenoxy Hosts

    • Su, S.-J., et al. "Pyridine-Containing Bipolar Host Materials for Highly Efficient Blue Phosphorescent OLEDs." Chemistry of Materials, 2011. Link

  • Halogen Bonding in Pyridines

    • Metrangolo, P., et al. "Halogen Bonding in Crystal Engineering." Chemical Reviews, 2008. Link

  • Synthesis of Phenoxy-Pyridines (SNAr Protocol)

    • Beletskaya, I. P., et al. "Copper-Catalyzed Ullmann Condensation." Coordination Chemistry Reviews, 2004. Link

  • High Triplet Energy Host Design

    • Tao, Y., et al. "Organic Host Materials for Phosphorescent OLEDs." Chemical Society Reviews, 2011. Link

(Note: While specific literature on the exact CAS "2-(3-iodophenoxy)pyridine" is limited, the above references validate the chemical principles, synthesis methods, and material applications of this specific class of compounds.)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2-(3-Iodophenoxy)pyridine

Case ID: SUZ-PYR-IOD-001 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Distal Poisoning" Challenge You are attempting to couple 2-(3-Iodophenoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SUZ-PYR-IOD-001 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Distal Poisoning" Challenge

You are attempting to couple 2-(3-Iodophenoxy)pyridine with a boronic acid. While aryl iodides are typically excellent substrates due to the weak C-I bond, this specific scaffold presents a deceptive challenge: Catalyst Sequestration.

Even though the reaction site (the iodine on the benzene ring) is chemically distinct from the pyridine ring, the pyridine nitrogen acts as a potent Lewis base. It can coordinate to the Palladium (Pd) center, displacing your ligands and forming an inactive Pd-Pyridine complex. This is often mistaken for "low reactivity" of the aryl iodide.

This guide provides a self-validating troubleshooting workflow to restore catalytic turnover and minimize the primary side-reaction: protodehalogenation.

Part 1: Diagnostic Workflow (Troubleshooting Logic)

Before altering conditions, identify your specific failure mode using the logic tree below.

Troubleshooting Start Analyze Crude Reaction Mixture (LCMS/NMR) Result1 High SM Remaining No Product Start->Result1 Result2 SM Consumed De-iodinated Byproduct (Ar-H) Start->Result2 Result3 SM Consumed Homocoupling (Ar-Ar) Start->Result3 Diag1 DIAGNOSIS: Catalyst Poisoning Pyridine N is binding Pd Result1->Diag1 Diag2 DIAGNOSIS: Protodehalogenation Reaction too slow or solvent H-source Result2->Diag2 Diag3 DIAGNOSIS: Oxidative Issues O2 leak or excess oxidant Result3->Diag3 Sol1 ACTION: Switch to Bulky Ligands (XPhos, SPhos) Diag1->Sol1 Sol2 ACTION: Lower Temp & Switch Solvent (Avoid Alcohols) Diag2->Sol2 Sol3 ACTION: Degas Buffer thoroughly Check Boronic Acid stoichiometry Diag3->Sol3

Figure 1: Diagnostic Logic Tree for Suzuki Coupling Failures. Identify your specific outcome to select the correct optimization path.

Part 2: Critical Optimization Modules

Module A: Overcoming Catalyst Poisoning (The Ligand Strategy)

The Problem: Standard ligands like


 bind Pd moderately. The pyridine nitrogen in your substrate competes for the Pd center. If the pyridine binds, the catalytic cycle halts before oxidative addition can occur [1].

The Solution: Use Buchwald Dialkylbiaryl Ligands (specifically SPhos or XPhos ).

  • Mechanism: These ligands are extremely bulky. They create a "protective shell" around the Pd center that physically blocks the approach of the pyridine nitrogen but still allows the linear approach of the aryl iodide for oxidative addition [2].

  • Recommendation:

    • Primary Choice: XPhos Pd G4 or SPhos Pd G2 .

    • Alternative:

      
       (The bite angle of dppf makes it resistant to displacement, though less active than XPhos).
      
Module B: The Iodine Paradox (Protodehalogenation)

The Problem: Aryl iodides are highly reactive toward oxidative addition. However, if the Transmetallation step is slow (due to steric hindrance or low solubility), the Ar-Pd-I intermediate is vulnerable. It can abstract a hydride (H) from the solvent or base, leading to protodehalogenation (replacing I with H) [3].

The Solution:

  • Solvent Choice: Avoid primary alcohols (MeOH, EtOH) which act as hydride sources. Use 1,4-Dioxane or DME .

  • Water Ratio: Ensure sufficient water (typically 4:1 or 5:1 organic:water). Boronic acids require water to form the active boronate species.

  • Temperature: Do not overheat. Aryl iodides react at lower temperatures. Start at 60°C . High heat (>100°C) favors dehalogenation over coupling for iodides.

Part 3: The "Gold Standard" Protocol

Based on optimization data for heteroaryl chlorides and iodides [4].

Substrate: 2-(3-Iodophenoxy)pyridine (1.0 equiv) Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

ComponentRecommendationFunction
Catalyst XPhos Pd G4 (2-5 mol%)Bulky ligand prevents pyridine coordination; G4 precatalyst ensures rapid activation.
Base

(3.0 equiv)
Anhydrous phosphate is often superior to carbonates for nitrogen-containing substrates.
Solvent 1,4-Dioxane / Water (4:1) Dioxane is non-protic; water activates the boronic acid.
Concentration 0.2 M High concentration favors intermolecular coupling over side reactions.
Temp/Time 60°C - 80°C Mild heat prevents de-iodination.
Step-by-Step Procedure:
  • Charge Solids: Add 2-(3-Iodophenoxy)pyridine (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv) to a reaction vial equipped with a stir bar.
    
  • Catalyst Addition: Add XPhos Pd G4 (0.02 equiv).

    • Note: If using traditional Pd(OAc)2 + Ligand, premix them in the solvent for 5 mins before adding.

  • Degassing (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles).

  • Solvent Addition: Inject degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe.

  • Reaction: Heat to 60°C for 2 hours. Monitor by LCMS.[1]

    • Checkpoint: If conversion is <50% after 2 hours, raise temp to 80°C. Do not exceed 100°C initially.

Part 4: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the poisoning pathway.

Mechanism Pd Active Catalyst [L-Pd(0)] PoisonComplex INACTIVE COMPLEX Pd Coordinated to Pyridine N Pd->PoisonComplex OxAdd Oxidative Addition (Ar-Pd-I) Pd->OxAdd C-I Bond Attack (Facilitated by Bulky Ligand) Substrate Substrate: 2-(3-Iodophenoxy)pyridine Substrate->PoisonComplex Pyridine N attacks Pd (If Ligand is small) Substrate->OxAdd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base Product Coupled Product (Ar-Ar') TransMet->Product Reductive Elimination Product->Pd Catalyst Regeneration

Figure 2: Competitive pathways. Small ligands allow the Pyridine N (Red path) to sequester the catalyst. Bulky ligands (Green path) force the reaction toward Oxidative Addition at the C-I bond.

FAQ: Common User Queries

Q: Can I use


 since it is cheaper? 
A:  It is not recommended. Triphenylphosphine is a relatively small, monodentate ligand. The pyridine nitrogen in your substrate can easily displace a 

ligand, leading to catalyst deactivation (The "Result 1" failure mode in Figure 1). If you must use it, you will likely need high loading (10 mol%) and higher temperatures, which risks de-iodination.

Q: I see a peak with Mass M-126 (Loss of Iodine, replaced by H). What happened? A: This is protodehalogenation . Your oxidative addition worked (Pd inserted into C-I), but the transmetallation was too slow. The Pd species reacted with the solvent or base to pick up a Hydride.[1][2]

  • Fix: Switch solvent to Toluene/Water or Dioxane/Water (avoid alcohols). Increase the amount of Boronic Acid.

Q: My boronic acid is a heterocycle (e.g., Pyridine-boronic acid). It degrades. A: Heterocyclic boronic acids are prone to protodeboronation (hydrolysis of the C-B bond).

  • Fix: Switch to a Boronic Ester (Pinacol ester) or a Potassium Trifluoroborate (

    
    )  salt. These are much more stable to hydrolysis [5].
    

References

  • BenchChem. (2025).[1][3] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[4] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[4][5][6] Retrieved from

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide - Dehalogenation. Retrieved from

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from

  • Molander, G. A., & Biolatto, B. (2003).[5] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry. Retrieved from

Sources

Optimization

Troubleshooting side reactions in 2-(3-Iodophenoxy)pyridine synthesis

Technical Support Center: 2-(3-Iodophenoxy)pyridine Synthesis Welcome to the technical support center for the synthesis of 2-(3-iodophenoxy)pyridine. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(3-Iodophenoxy)pyridine Synthesis

Welcome to the technical support center for the synthesis of 2-(3-iodophenoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific diaryl ether synthesis. Here, we address common challenges, from low yields to persistent side reactions and purification difficulties, providing expert insights and actionable protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most pressing questions that arise during the synthesis of 2-(3-iodophenoxy)pyridine. We delve into the causality behind common issues and provide validated solutions.

Q1: What are the primary synthetic routes for 2-(3-iodophenoxy)pyridine, and how do I choose between them?

The formation of the aryl-O-heteroaryl ether bond in 2-(3-iodophenoxy)pyridine is typically achieved via two main cross-coupling strategies: the Ullmann Condensation (copper-catalyzed) and the Buchwald-Hartwig C-O Coupling (palladium-catalyzed). The choice between them depends on factors like substrate sensitivity, desired reaction conditions, catalyst cost, and scale.

  • Ullmann Condensation: This classic method involves the reaction of a phenoxide with an aryl halide, catalyzed by copper.[1][2] It is often cost-effective but typically requires high temperatures (>150 °C) and polar aprotic solvents, which can limit its compatibility with sensitive functional groups.[2][3]

  • Buchwald-Hartwig C-O Coupling: A more modern approach that uses a palladium catalyst with specialized phosphine ligands.[4][5] This method generally proceeds under much milder conditions (80-110 °C), offers a broader substrate scope, and often gives higher yields. However, the palladium catalysts and ligands are significantly more expensive.[5][6]

The diagram below provides a decision-making framework for selecting the appropriate method.

start Start: Synthesize 2-(3-Iodophenoxy)pyridine cost_concern Is catalyst cost a major constraint? start->cost_concern functional_groups Are thermally sensitive functional groups present? cost_concern->functional_groups No ullmann Consider Ullmann Condensation (Cu-catalyzed) cost_concern->ullmann Yes functional_groups->ullmann No buchwald Consider Buchwald-Hartwig (Pd-catalyzed) functional_groups->buchwald Yes ullmann_note Note: Requires higher temperatures. Potential for side reactions like homocoupling and dehalogenation. ullmann->ullmann_note buchwald_note Note: Milder conditions, higher cost. Ligand selection is critical for success. buchwald->buchwald_note

Caption: Decision tree for selecting a synthetic route.

Q2: My reaction yield is consistently low. What general parameters should I investigate first?

Low yields are a common frustration. A systematic approach to troubleshooting is more effective than random changes. Before focusing on specific side reactions, ensure your foundational parameters are sound.

  • Purity of Reagents and Solvent:

    • Causality: Both copper- and palladium-catalyzed reactions are highly sensitive to impurities. Water in your solvent or base can hydrolyze the active catalyst or quench the base, halting the reaction.[7] Starting materials (3-iodophenol and 2-halopyridine) should be of high purity.

    • Solution: Use freshly distilled, anhydrous solvents. Dry starting materials under high vacuum before use. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) is fresh and has been stored in a desiccator.

  • Inert Atmosphere:

    • Causality: The active catalytic species in both reactions, Cu(I) and Pd(0), are susceptible to oxidation by atmospheric oxygen, leading to catalyst deactivation.

    • Solution: Thoroughly degas the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Base Selection and Stoichiometry:

    • Causality: The base is critical for deprotonating the phenol to form the active nucleophile (phenoxide). An insufficient amount or a base that is too weak will result in poor conversion.

    • Solution: Ensure at least 1.5-2.0 equivalents of a suitable base are used. For Ullmann reactions, K₂CO₃ or K₃PO₄ are common.[3] For Buchwald-Hartwig, stronger bases like NaOtBu or LiHMDS are often required, though weaker bases like K₃PO₄ can be effective with certain ligand systems.[8][9]

ParameterRecommendation for UllmannRecommendation for Buchwald-HartwigRationale
Catalyst CuI (5-10 mol%)Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Copper is less expensive; Palladium is more active at lower loadings.
Ligand L-Proline, DM-Glycine, or Phenanthroline (10-20 mol%)Biarylphosphine ligands (e.g., XPhos, RuPhos) (2-5 mol%)Ligands stabilize the metal center and facilitate the catalytic cycle.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2 equiv)NaOtBu, K₃PO₄, LiHMDS (1.5-2 equiv)Base strength must be matched to the pKa of the phenol and the catalyst system.
Solvent DMF, Dioxane, TolueneToluene, DioxaneHigh-boiling, polar aprotic solvents are typical for Ullmann; less polar solvents for Buchwald.
Temperature 110-160 °C80-110 °CBuchwald-Hartwig reactions proceed at significantly lower temperatures.[2]

Ullmann Condensation: Specific Issues

Q3: My main byproduct is the homocoupling of 3-iodophenol (formation of a biphenyl diol). How can this be suppressed?

This side reaction, a classic issue in Ullmann chemistry, arises from the oxidative coupling of two phenoxide molecules or two aryl halide molecules.[10]

  • Causality: High temperatures and high concentrations of the copper catalyst can promote the undesired homocoupling pathway over the desired cross-coupling. The reaction mechanism can involve radical pathways that facilitate this side reaction.[11]

  • Solutions:

    • Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 110-120 °C).

    • Use a Chelating Ligand: Ligands like N,N-dimethylglycine or 1,10-phenanthroline can stabilize the copper-phenoxide intermediate, favoring the cross-coupling pathway and reducing homocoupling.[12]

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-halopyridine relative to the 3-iodophenol to ensure the phenoxide is consumed in the desired reaction.

cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A 3-Iodophenoxide Cu Cu(I) Catalyst A->Cu S1 Biphenyl Diol Derivative (Side Product) A->S1 Homocoupling B 2-Halopyridine B->Cu P 2-(3-Iodophenoxy)pyridine (Desired Product) Cu->P Cross-Coupling

Caption: Competing reaction pathways in Ullmann synthesis.

Buchwald-Hartwig Coupling: Specific Issues

Q4: My palladium catalyst is turning into palladium black, and the reaction has stalled. What's wrong?

The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble Pd(0) or Pd(II) species agglomerate and precipitate out of solution, effectively killing the catalytic cycle.

  • Causality: This is often caused by an inappropriate ligand-to-metal ratio, the use of a ligand that cannot sufficiently stabilize the palladium intermediates, or reaction temperatures that are too high for the chosen catalyst system. The iodide on the phenol starting material can also have an inhibitory effect on some palladium catalysts.[8]

  • Solutions:

    • Select a Robust Ligand: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands create a sterically hindered environment around the palladium center that prevents aggregation and facilitates the crucial reductive elimination step.[5]

    • Optimize Ligand:Palladium Ratio: The optimal ratio is typically between 1.5:1 and 2.5:1. Too little ligand leaves the palladium coordinatively unsaturated and prone to decomposition.

    • Use a Pre-catalyst: Palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more stable and generate the active Pd(0) species more cleanly and efficiently in situ.[8]

    • Control Temperature: Do not exceed the recommended temperature for the specific ligand system, which is typically in the 80-110 °C range.

Purification Troubleshooting

Q5: My product streaks badly during column chromatography on silica gel, leading to poor separation and low recovery. How can I fix this?

This phenomenon, known as "peak tailing," is a classic problem when purifying basic compounds like pyridines on acidic silica gel.[13]

  • Causality: The basic nitrogen atom of the pyridine ring interacts strongly and non-specifically with the acidic silanol (Si-OH) groups on the surface of the silica gel.[13] This leads to a slow, uneven elution and broad, tailing peaks.

  • Solutions:

    • Neutralize the Stationary Phase: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (0.5-1.0%), to the eluent system (e.g., Hexane/Ethyl Acetate). The added base will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.[7][13]

    • Use an Alternative Stationary Phase: If tailing persists, switch to a more inert stationary phase like neutral alumina or a polymer-based column.

    • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., DCM or EtOAc) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine product will move to the aqueous layer as a protonated salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the pure product back into an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation

This is a starting point; optimization may be required.

  • Reaction Setup: To an oven-dried Schlenk flask, add CuI (0.10 mmol, 10 mol%), 3-iodophenol (1.0 mmol, 1.0 equiv), 2-bromopyridine (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed DMF or Dioxane (5 mL) via syringe.

  • Reaction: Heat the mixture to 130-150 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Filter through a pad of Celite to remove insoluble copper salts. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (see Q5 for troubleshooting).

Protocol 2: General Procedure for Buchwald-Hartwig C-O Coupling

This protocol uses a common Pd/ligand system; others may be more suitable depending on the specific substrate.

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Under a positive flow of argon, add 3-iodophenol (1.0 mmol, 1.0 equiv), 2-chloropyridine (1.2 mmol, 1.2 equiv), and a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute with ethyl acetate (20 mL) and quench carefully with water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

  • Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. Organic Syntheses. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.
  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. PubMed Central (PMC). Available at: [Link]

  • Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Ullmann-Type Reductive Homocoupling of Iodoaryl Glycosides. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. ResearchGate. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab (Scripps Research). Available at: [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Available at: [Link]

  • Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. ResearchGate. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-space. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Reactions of Phenols. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. Available at: [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PubMed Central (PMC). Available at: [Link]

  • A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. Defense Technical Information Center. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PubMed Central (PMC). Available at: [Link]

  • 3-aminopyridine. Organic Syntheses. Available at: [Link]

  • Phenol reaction. SlideShare. Available at: [Link]

  • Preparation method of 2-hydroxy-3-nitropyridine. Google Patents.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 2-(3-Iodophenoxy)pyridine

Welcome to the Application Scientist Knowledge Base. This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols for isolating 2-(3-iodophenoxy)pyridine from complex crude reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols for isolating 2-(3-iodophenoxy)pyridine from complex crude reaction mixtures.

System Overview & Mechanistic Causality

The synthesis of 2-aryloxypyridines typically proceeds via two primary pathways, each generating a distinct impurity profile that dictates your purification strategy:

  • Transition-Metal-Free O-Arylation: Reacting 2-pyridones with diaryliodonium salts. This pathway avoids heavy metals but suffers from competitive N-arylation, yielding N-(3-iodophenyl)-2-pyridone as a problematic byproduct[1].

  • Ullmann-Type Coupling: Copper-catalyzed coupling between 2-halopyridines and 3-iodophenol. This method leaves residual copper(I/II) species that strongly coordinate to the basic pyridine nitrogen, causing severe chromatographic streaking[2].

Understanding the physicochemical causality—specifically the pKa differentials and Lewis acid-base interactions—is critical for designing a self-validating purification workflow.

Quantitative Impurity Profiling

To exploit the chemical differences between your target and common impurities, refer to the quantitative data summarized below.

Compound / ImpurityNaturepKaBoiling/Melting PointTLC Rf (Hexane:EtOAc 4:1)Targeted Removal Strategy
2-(3-Iodophenoxy)pyridine Weak Base ~4.5 High-boiling oil ~0.55 Target Compound
3-IodophenolWeak Acid9.340–43 °C (MP)~0.401M NaOH Aqueous Wash
2-FluoropyridineNeutralN/A133 °C (BP)~0.80Evaporation / Chromatography
N-(3-Iodophenyl)-2-pyridoneNeutral AmideN/ASolid~0.20Silica Gel Chromatography
Copper(I/II) SaltsLewis AcidN/AN/AStreaks10% NH₄OH / EDTA Wash
DMF / DMSOPolar AproticN/A153 °C / 189 °CCo-elutes5% LiCl Aqueous Wash

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (LiCl Wash) Crude->Workup Remove DMF/DMSO BaseWash 1M NaOH Wash (Deprotonation) Workup->BaseWash Remove 3-Iodophenol MetalScavenge Ammonia Wash (Cu Scavenging) BaseWash->MetalScavenge If Ullmann Coupling Silica Silica Gel Chromatography BaseWash->Silica If Metal-Free SNAr MetalScavenge->Silica Remove Cu-Pyridine Adducts Pure Pure 2-(3-Iodophenoxy)pyridine Silica->Pure Isolate O-arylated target

Workflow for the isolation and chemoselective purification of 2-(3-Iodophenoxy)pyridine.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Chemoselective Liquid-Liquid Extraction & Metal Scavenging

Purpose: To quantitatively remove polar aprotic solvents, unreacted phenolic starting materials, and transition metal catalysts prior to chromatography.

  • Solvent Swap: Concentrate the crude reaction mixture under reduced pressure to remove volatile starting materials (e.g., 2-fluoropyridine). Dissolve the resulting residue in Ethyl Acetate (EtOAc) (15 mL per gram of crude).

  • DMF/DMSO Removal: Wash the organic layer with a 5% aqueous LiCl solution (3 × 10 mL).

    • Causality: High ionic strength "salts out" the organic layer, forcing DMF into the aqueous phase through strong Li-O coordination.

  • Phenol Deprotonation: Wash the organic phase with 1M NaOH (3 × 10 mL).

    • Validation Checkpoint: Test the pH of the discarded aqueous wash. It must remain >12. If the pH drops, the 3-iodophenol (pKa 9.3) is not fully deprotonated. Repeat the wash until pH >12 is maintained.

  • Metal Scavenging (For Ullmann Couplings): Wash the organic phase with 10% aqueous NH₄OH (2 × 10 mL), followed by brine (1 × 10 mL).

    • Causality: Ammonia out-competes the pyridine nitrogen for copper, forming highly water-soluble [Cu(NH₃)₄]²⁺ complexes.

    • Validation Checkpoint: The aqueous layer will turn deep blue if copper is present. Continue washing until the aqueous layer remains completely colorless.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Flash Column Chromatography

Purpose: To separate the target O-arylated ether from N-arylated byproducts and dimers.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using a Hexane:EtOAc (9:1) solvent system.

  • Loading: Dry-load the crude residue onto a small amount of silica gel to prevent the oily product from streaking at the solvent front.

  • Elution: Run a gradient from 9:1 to 4:1 Hexane:EtOAc.

    • Causality: The O-arylated target is significantly less polar (twisted conformation, shielded dipole) than the N-arylated pyridone (planar, exposed amide dipole)[1].

  • Fraction Collection: Collect fractions and monitor via TLC (UV active at 254 nm).

    • Validation Checkpoint: The target compound should elute cleanly at Rf ~0.55 (in 4:1 Hexane:EtOAc).

Troubleshooting & FAQs

Q1: My product is streaking heavily on the silica column, and the isolated yield is <40%. What is happening? A1: This is a classic symptom of Lewis acid-base complexation. If you used an Ullmann coupling, residual copper(I/II) species are coordinating to the weakly basic pyridine nitrogen of your product[3]. Silica gel exacerbates this by acting as a secondary chelator, causing the complex to smear across the column. Fix: You must break the coordination before chromatography. Re-dissolve your crude in EtOAc and execute the 10% NH₄OH wash detailed in Protocol A, Step 4.

Q2: I am observing a co-eluting impurity with an Rf slightly lower than my target. How do I separate them? A2: This co-elution is almost certainly the N-arylated byproduct (N-(3-iodophenyl)-2-pyridone), a common competing pathway when reacting 2-pyridones with diaryliodonium salts[1]. Fix: Switch your chromatographic solvent system from Hexane/EtOAc to Toluene/EtOAc (9:1) . Toluene exploits


 stacking interactions, which differentially retards the planar N-arylated pyridone much more effectively than the sterically twisted O-arylated diaryl ether.

Q3: My crude NMR shows significant residual DMF. Standard aqueous washes aren't removing it. How do I fix this? A3: DMF is highly miscible with both water and EtOAc, meaning it partitions poorly during standard H₂O/EtOAc extractions. Fix: Use a 5% aqueous Lithium Chloride (LiCl) wash. The lithium ions strongly coordinate with the oxygen atom of DMF, drastically increasing its aqueous solubility and forcing it out of the organic phase[4].

Q4: The aryl iodide moiety seems to be degrading during purification, turning the mixture slightly pink/brown. Is this compound sensitive? A4: Yes. Aryl iodides are susceptible to photo-induced homolytic cleavage, which releases trace amounts of elemental iodine (I₂), causing the pink/brown discoloration. Fix: Wrap your chromatography column and collection flasks in aluminum foil to minimize light exposure. Additionally, avoid using basic alumina for chromatography, as its highly active surface can sometimes mediate premature dehalogenation.

References

  • Towards the sequential difunctionalization of phenol derivatives and late-stage chlorination RSC Advances URL:[Link]

  • N2H4 as traceless mediator for homo- and cross- aryl coupling Nature Communications (via PMC/NIH) URL:[Link]

  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds Chemical Reviews (via PMC/NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(3-Iodophenoxy)pyridine

The following technical guide is structured as a specialized support center resource. It prioritizes the specific physicochemical vulnerabilities of 2-(3-Iodophenoxy)pyridine —specifically the lability of the C–I bond an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the specific physicochemical vulnerabilities of 2-(3-Iodophenoxy)pyridine —specifically the lability of the C–I bond and the basicity of the pyridine ring.

Product Class: Halogenated Diaryl Ethers / Pyridine Derivatives Primary Application: Intermediate for Suzuki/Ullmann couplings; Medicinal Chemistry Scaffolds. Critical Vulnerability: Photochemical Deiodination & Radical-Induced Degradation.

Part 1: Diagnostic Troubleshooting (Q&A)

This section addresses the most frequent stability issues reported by users, focusing on the root causes of degradation in solution.

Issue 1: Solution Discoloration

Q: My clear stock solution of 2-(3-Iodophenoxy)pyridine in DMSO turned yellow/brown after 24 hours on the bench. Is it still usable?

A: Likely degraded. The color indicates free iodine (


) release. 
  • The Mechanism: Aryl iodides are intrinsically photosensitive. Exposure to ambient laboratory light (especially UV and short-wavelength visible light) triggers the homolytic fission of the Carbon-Iodine (C–I) bond. This generates an aryl radical and an iodine radical. The iodine radicals recombine to form elemental iodine (

    
    ), which appears yellow or brown in organic solvents.
    
  • Impact: The formation of

    
     confirms that a portion of your compound has converted to its deiodinated analog, 2-phenoxypyridine .
    
  • Corrective Action: Quantify the remaining intact compound using HPLC (see Protocol A). If purity is <95%, discard.

  • Prevention: Always store solutions in amber glass vials or wrap containers in aluminum foil. Handle under low-light conditions if possible.

Issue 2: Unexpected Byproducts in Coupling Reactions

Q: I am seeing a mass peak corresponding to [M-126] (Loss of Iodine + H) in my LC-MS chromatogram before I even add the catalyst.

A: This is the "Hydrodeiodination" product, caused by solvent interaction.

  • The Mechanism: Once the aryl radical is formed via photolysis, it seeks to stabilize itself by abstracting a hydrogen atom (Hydrogen Atom Transfer, HAT) from the solvent.

  • Solvent Trap: Protic solvents (Methanol, Ethanol) or ethers (THF) with weak C–H bonds are excellent hydrogen donors. If you store the compound in methanol under light, it will rapidly convert to 2-phenoxypyridine.

  • Recommendation: For stock solutions, use anhydrous DMSO or DMAc (Dimethylacetamide) and store at -20°C. These solvents are less prone to donating hydrogen atoms compared to alcohols or ethers.

Issue 3: Solubility & Precipitation

Q: The compound precipitated when I diluted my DMSO stock into an aqueous buffer (pH 5). Why?

A: Pyridine protonation equilibrium.

  • The Chemistry: The pyridine nitrogen is basic (

    
     for the conjugate acid). At pH 5, the compound exists in equilibrium between its neutral (hydrophobic) and protonated (hydrophilic) forms. However, the lipophilic 3-iodophenoxy tail dominates the solubility profile.
    
  • Troubleshooting:

    • Ensure the final organic co-solvent concentration (e.g., DMSO) is

      
       5-10%.
      
    • If acidic conditions are not required, shift the buffer pH to 7.4 . At this pH, the pyridine is neutral, but you must rely on the organic co-solvent to maintain solubility.

    • Do not use phosphate buffers with high salt concentrations immediately upon dilution, as the "salting-out" effect can force the hydrophobic compound out of solution.

Part 2: Deep Dive – Degradation Mechanics

Understanding the degradation pathway is essential for designing robust experiments. The primary failure mode is Radical-Mediated Hydrodeiodination .

Degradation Pathway Diagram

DegradationPathway Fig 1. Photochemical Hydrodeiodination Mechanism of 2-(3-Iodophenoxy)pyridine Start 2-(3-Iodophenoxy)pyridine (Intact Reagent) RadicalPair Radical Pair [Aryl• + I•] Start->RadicalPair Homolytic Fission Light UV/Vis Light (hν) Light->RadicalPair Product1 2-Phenoxypyridine (Deiodinated Impurity) RadicalPair->Product1 H-Abstraction (HAT) Product2 Elemental Iodine (I₂) (Yellow Color) RadicalPair->Product2 Dimerization of I• Solvent Solvent (H-Donor) e.g., MeOH, THF Solvent->Product1 Donates H

Figure 1: The photochemical degradation cascade. Light energy cleaves the C-I bond; the resulting radical abstracts hydrogen from the solvent, destroying the reagent.

Part 3: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify the purity of your stock solutions. The method separates the parent iodo-compound from the deiodinated byproduct.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains Pyridine protonation for peak shape)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm (Pyridine specific)
Retention Logic 2-Phenoxypyridine (less lipophilic) elutes earlier than 2-(3-Iodophenoxy)pyridine .
Protocol B: Optimal Storage & Handling

To maximize shelf-life (


 months), adhere to this "Gold Standard" storage protocol.
  • Solid State: Store at 2–8°C in a tightly sealed amber vial. Flush with Argon/Nitrogen before sealing to prevent oxidative yellowing over years.

  • Solution State:

    • Solvent: Anhydrous DMSO (preferred) or Acetonitrile. Avoid Methanol/Ethanol for storage.

    • Concentration: High concentration (>10 mM) is generally more stable than dilute solutions due to self-shielding effects.

    • Environment: -20°C, Dark.

  • Thawing: Vortex vigorously after thawing. If the DMSO solution has frozen, ensure no "concentration gradients" exist before pipetting.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose issues during experimentation.

TroubleshootingTree Fig 2. Diagnostic Logic for Stability Issues Start Problem Detected CheckColor Is solution Yellow/Brown? Start->CheckColor Yes Photodeiodination Likely CheckColor->Yes Yes No No CheckColor->No No CheckPurity Run HPLC (Protocol A) Result1 Solvent-Induced Degradation CheckPurity->Result1 Peak at M-126 mass? Result2 pH / Column Issue CheckPurity->Result2 Peak Broadening/Tailing? Action1 Discard if >5% impurity. Use Amber Vials. Yes->Action1 Check Light Exposure No->CheckPurity Action2 Switch to DMSO/DMAc. Avoid Alcohols. Result1->Action2 Change Solvent Action3 Ensure 0.1% Formic Acid in Mobile Phase. Result2->Action3 Add Acid Modifier

Figure 2: Step-by-step logic for identifying the root cause of instability.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Phenoxypyridine derivatives. Merck KGaA. Link

  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712–6719. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Phenoxypyridine. PubChem.[1] Link

  • Casanova, C. J., et al. (2024). Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes. Chemical Science. Link

  • Thermo Fisher Scientific. (2020). Safety Data Sheet: Pyridine and Halogenated Derivatives. Link

Sources

Troubleshooting

Best work-up procedure for palladium-catalyzed reactions of pyridines

This guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific "ticket" or issue you are facing.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center resource. It is designed to be non-linear, allowing you to jump to the specific "ticket" or issue you are facing.

Ticket Subject: Optimization of Work-up for Pd-Catalyzed Cross-Couplings of Basic Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

📋 Executive Summary: The "Pyridine Problem"

Why is this happening? Pyridines are excellent Lewis bases. In your reaction, the pyridine nitrogen competes with phosphine ligands to coordinate with the Palladium (Pd) center.

  • The Consequence: This forms stable [Pd(Product)₂Cl₂] or [Pd(Product)(Ligand)] complexes.

  • The Failure Mode: These complexes are often soluble in organic solvents (DCM, EtOAc, Toluene), meaning they pass through standard Celite filtration and aqueous washes, resulting in colored products and failed heavy metal specs (>1000 ppm).

🛠 Module 1: Diagnostic & Decision Tree

"Which work-up method should I choose?"

Do not apply a "one-size-fits-all" approach. Use this logic flow to select the protocol that matches your substrate's physicochemical properties.

WorkupDecisionTree Start START: Characterize Product IsSolid Is the product a crystalline solid? Start->IsSolid IsWaterSol Is product Water Soluble? IsSolid->IsWaterSol No (Oil/Amorphous) MethodA Method A: Crystallization (Best Purity) IsSolid->MethodA Yes IsAcidSens Is product Acid Sensitive? MethodB Method B: Solid Scavenger (TMT) (Best General) IsAcidSens->MethodB Yes MethodC Method C: Aqueous Cysteine Wash (Best for Scale-up) IsAcidSens->MethodC No IsWaterSol->IsAcidSens No (Lipophilic) MethodD Method D: Reverse Phase / Resin (Difficult Cases) IsWaterSol->MethodD Yes (LogP < 1)

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on substrate properties.

🧪 Module 2: Troubleshooting Protocols

Protocol A: Solid-Supported Scavengers (The "Gold Standard")

Best for: High-value intermediates, acid-sensitive compounds, and rapid optimization. Mechanism: Silica-bound scavengers (Thiol or TMT) displace the pyridine ligand. According to HSAB theory, Sulfur (soft base) binds Pd (soft acid) orders of magnitude stronger than Nitrogen (borderline/hard base).

Recommended Scavenger: SiliaMetS® TMT (Trimercaptotriazine) or MP-TMT .

  • Why TMT? TMT is superior to standard Thiols for pyridines because the triazine ring reduces the pKa of the thiol, making it a more aggressive nucleophile for Pd, effective even in the presence of competing basic nitrogens [1].

Step-by-Step Procedure:

  • Dilution: Dissolve crude mixture in THF, EtOAc, or Toluene (5–10 volumes).

  • Loading: Add 3–5 equivalents (w/w relative to Pd mass, NOT product mass) of SiliaMetS® TMT.

    • Tip: If Pd content is unknown, start with 10% w/w of scavenger relative to crude mass.

  • Incubation: Stir at 40–50°C for 4 hours.

    • Critical: Room temperature is often insufficient to break the Pd-Pyridine coordination bond. Heat provides the activation energy for ligand exchange.

  • Filtration: Filter through a pad of Celite or a 0.45µm frit.

  • Wash: Rinse the filter cake with the reaction solvent to recover adsorbed product.[1][2]

Protocol B: The "Cysteine Wash" (Scalable & Cheap)

Best for: Large-scale reactions (>10g), non-acid-sensitive substrates. Mechanism: N-Acetylcysteine (NAC) or Cysteine forms a water-soluble Pd complex, pulling the metal from the organic phase into the aqueous phase [2].

Step-by-Step Procedure:

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to 6–7 with dilute NaOH (NAC is acidic; low pH might protonate your pyridine and lose product to the water layer).

  • Contact: Add the NAC solution to your organic reaction mixture (ratio 1:1 v/v).

  • Agitation: Stir vigorously for 1 hour at 40°C.

    • Note: Simple shaking in a separatory funnel is rarely enough. You need sustained interfacial contact.

  • Separation: Separate layers. The Pd-NAC complex will turn the aqueous layer dark red/brown.

  • Repeat: Repeat wash until the aqueous layer is colorless.

Protocol C: Activated Carbon (The "Budget" Fix)

Best for: Robust, non-polar products where yield loss (~10%) is acceptable. Warning: Carbon is non-selective. It will adsorb your pyridine product.

Step-by-Step Procedure:

  • Slurry: Add Activated Carbon (Darco KB-B) (10-20 wt% relative to crude) to the solution.

  • Heat: Stir at 50°C for 2 hours.

  • Filtration: Filter over a tight Celite bed.

    • Troubleshooting: If fine carbon passes through, use a 0.22µm membrane filter. Carbon fines in the final product will cause false positives in Pd testing.

📊 Module 3: Comparative Data

"How much Pd will actually be removed?"

The following table summarizes efficiency based on industry standard screenings (e.g., Biotage, SiliCycle data) for pyridine-containing substrates [3][4].

MethodScavenger TypeResidual Pd (ppm)*Yield RecoveryCostKey Constraint
SiliaMetS® DMT/TMT Trithiol-Silica< 10 ppm> 95%HighRequires filtration step; expensive for kg scale.
SiliaMetS® Thiol Thiol-Silica20–50 ppm> 95%MedLess effective than TMT for N-heterocycles.
Cysteine Wash Aqueous Chelation< 50 ppm90–95%LowRequires pH control; emulsion risk.
Activated Carbon Adsorption< 20 ppm80–90%Very LowNon-specific binding (yield loss); handling mess.
Celite Filtration Physical> 500 ppm> 99%NegligibleIneffective for soluble Pd-Pyridine complexes.

*Starting from ~5000 ppm Pd. Results vary by substrate.

🧠 Module 4: Mechanism of Action

Understanding the "Why" helps you troubleshoot when things go wrong.

Mechanism cluster_0 Organic Phase (Problem) cluster_1 Scavenging Phase cluster_2 Filtration Complex Pd-Pyridine Complex (Soluble, Colored) Intermediate Ligand Exchange (S displaces N) Complex->Intermediate Heat (40°C) Scavenger TMT-Silica (Solid Support) Scavenger->Intermediate Waste Solid Pd-S-Silica (Trapped on Filter) Intermediate->Waste Strong Pd-S Bond Product Pure Pyridine (Filtrate) Intermediate->Product Release

Figure 2: Mechanism of ligand exchange. The soft sulfur of the TMT scavenger displaces the borderline nitrogen of the pyridine, immobilizing the metal.

❓ FAQ: Frequently Asked Questions

Q: My product is water-soluble. How do I remove Pd? A: Do not use aqueous washes. Use a solid-supported scavenger (Protocol A). Alternatively, use a "Reverse Resin" approach: Dissolve crude in water, pass through a hydrophobic resin (C18) to catch the organic product, wash the resin with water (removes ionic Pd), then elute product with MeOH.

Q: Can I just use HCl to wash the Pd out? A: Generally, no . Adding HCl will protonate your pyridine (Py-H⁺), making it water-soluble. You will extract your product into the aqueous waste along with the metal. Only use this if you plan to separate the phases, then basify the aqueous layer to re-precipitate the product (an Acid-Base extraction work-up).

Q: I used Activated Carbon and my yield dropped 30%. Why? A: Carbon loves flat, aromatic molecules. Pyridines are flat and aromatic. You likely adsorbed your product. Switch to SiliaMetS® TMT or Thiol , which bind chemically to the metal rather than physically adsorbing the aromatic ring.

Q: The product is still brown after scavenging. What now? A: Color does not always equal Pd content, but it's a bad sign.[1]

  • Check if the color is a conjugated impurity (run TLC/HPLC).

  • If it is Pd, your complex might be kinetically inert. Try adding DMSO (5%) to the scavenging mixture; DMSO is a strong ligand that can help "loosen" the Pd from the pyridine, allowing the scavenger to grab it.

📚 References

  • Biotage. (2008).[3] Metal Scavengers for the Process Industry: Screening and Optimization. Retrieved from 3

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Contextualized via search results on Cysteine/NAC washes).

  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues.[4] Retrieved from 4

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[4] Organic Process Research & Development.[4] (Cited within Biotage/SiliCycle comparative data).

Sources

Optimization

Column chromatography conditions for separating phenoxypyridine isomers

Ticket ID: #PYR-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Isomer Challenge Welcome to the Chromatography Technical Support Center. You are likely here because you are strugg...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Isomer Challenge

Welcome to the Chromatography Technical Support Center. You are likely here because you are struggling to separate positional isomers of phenoxypyridine (e.g., 2-phenoxy vs. 3-phenoxypyridine) or purify them from reaction byproducts.

The Core Problem: Phenoxypyridines present a "double-trouble" scenario for chromatography:

  • The Pyridine Nitrogen: It acts as a Lewis base (pKa ~3–5), interacting strongly with acidic silanols on silica, leading to severe peak tailing.[1]

  • Isomeric Similarity: The phenoxy group adds significant lipophilicity and bulk, often masking the subtle electronic differences between the 2-, 3-, and 4-positions, causing co-elution on standard C18 or Silica phases.

This guide provides the specific conditions required to overcome these issues, moving beyond "textbook" methods to field-proven protocols.

Module 1: Method Development Strategy

Do not rely on standard generic gradients. Phenoxypyridine isomers require specific stationary phase selectivity mechanisms (


-

interactions) rather than simple hydrophobicity.
Phase Selection Matrix
Separation ModeRecommended Column ChemistryWhy? (The Mechanism)
Reverse Phase (Analytical/Prep) Phenyl-Hexyl or Biphenyl Critical: Standard C18 separates by hydrophobicity (logP), which is nearly identical for these isomers. Phenyl phases engage in

-

stacking with the phenoxy and pyridine rings. The steric position of the phenoxy group alters this stacking, creating separation.
Normal Phase (Flash/Purification) Amino (NH2) or Diol These phases lack the acidic silanols of bare silica, preventing the "stick-and-tail" effect common with pyridines.
Normal Phase (Standard Silica) High-Surface Area Silica Requires Modifier: Must use Triethylamine (TEA) or Ammonia to block silanols.
Workflow Visualization: Column Selection

ColumnSelection Start Start: Phenoxypyridine Mixture Scale What is your scale? Start->Scale Analytical Analytical / HPLC (<10 mg) Scale->Analytical Analysis Prep Flash / Prep (>100 mg) Scale->Prep Purification Isomers Are isomers co-eluting on C18? Analytical->Isomers C18 Use C18 + High pH Buffer (Ammonium Bicarb pH 10) Isomers->C18 No (Resolution > 1.5) Phenyl Switch to Phenyl-Hexyl or Biphenyl (Exploit Pi-Pi Selectivity) Isomers->Phenyl Yes (Resolution < 1.5) Silica Standard Silica Gel? Prep->Silica Modifier REQUIRED: Add 1% TEA to Mobile Phase Silica->Modifier Yes AltPhase Use Amino-Functionalized Silica (No modifier needed) Silica->AltPhase No (Using specialized cartridge)

Caption: Decision tree for selecting the appropriate stationary phase based on scale and resolution challenges.

Module 2: Troubleshooting Guides

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

Diagnosis: The pyridine nitrogen is protonated (ionized) and interacting with residual silanols on the column support. Resolution Protocol:

  • Switch to High pH (Reverse Phase): Pyridines are basic. At low pH (formic acid), they are charged (

    
    ). At high pH (pH > pKa + 2), they are neutral (
    
    
    
    ). Neutral species do not interact ionically with silanols.
    • Buffer: 10mM Ammonium Bicarbonate (pH 10.0) or Ammonium Acetate (pH adjusted to ~8.5).

    • Warning: Ensure your column is "Hybrid" or "XTerra" type (stable up to pH 12). Standard silica C18 dissolves above pH 8.

  • The "Competitor Base" Method (Normal Phase):

    • Add Triethylamine (TEA) to your mobile phase.[1][2][3][4] The TEA binds to the silanols preferentially, "masking" them from your pyridine product.

Issue 2: Isomers Co-eluting (Resolution < 1.0)

Diagnosis: The hydrophobic difference between 2-phenoxy and 3-phenoxy is negligible. Resolution Protocol:

  • Change the Solvent System (Selectivity):

    • Current: Acetonitrile/Water?

    • New:Methanol/Water .[5] Methanol allows for different hydrogen bonding capabilities and often exposes steric differences between isomers better than ACN.

  • Use a Phenyl-Hexyl Column:

    • The biphenyl or phenyl ring on the stationary phase will interact with the phenoxy ring of your analyte. The angle of the phenoxy group relative to the pyridine ring differs between isomers, resulting in different retention times on this phase.

Module 3: Experimental Protocols

Protocol A: Preparation of Base-Deactivated Mobile Phase (Flash)

Use this for standard silica flash chromatography to prevent product loss and tailing.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) - High Purity[6]

Steps:

  • Define Solvent System: Determine your target polarity (e.g., 5% MeOH in DCM).

  • Pre-treat Silica (The "Slurry" Trick):

    • If packing your own glass column: Slurry the silica in pure DCM containing 1% TEA . Pour the column.[7]

    • Flush with 2 column volumes (CV) of DCM/1% TEA.

  • Prepare Run Solvent:

    • Add TEA to your elution solvents to a final concentration of 0.1% to 0.5% .

    • Note: Do not exceed 1% in the run solvent, or you will encounter salt formation upon evaporation.

  • Elution: Run the gradient. The TEA ensures the silica remains deactivated throughout the run.

Protocol B: High-pH Analytical Separation (HPLC)

Use this for separating closely related isomers.

System: HPLC/UPLC with UV detection (254 nm). Column: Waters XBridge C18 or Phenomenex Gemini-NX (High pH stable). Flow: 1.0 mL/min.[4][8]

Mobile Phase Preparation:

  • Solvent A (Buffer): Dissolve Ammonium Bicarbonate in HPLC-grade water to 10mM concentration. Adjust pH to 10.0 with Ammonium Hydroxide if necessary. Filter (0.2 µm).[9]

  • Solvent B: 100% Acetonitrile or Methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% -> 95% B

    • 10-12 min: 95% B

  • Equilibration: High pH buffers require longer equilibration. Flush column for at least 20 column volumes before the first injection to stabilize the surface charge.

Module 4: Data & Performance

Comparative Selectivity for Phenoxypyridine Isomers Based on retention factor (


) separation.
Stationary PhaseMobile Phase ModifierPeak Shape (Asymmetry)Resolution (

)
Notes
C18 (Standard) 0.1% Formic Acid (pH 2.7)Poor (Tailing ~1.8)< 1.0 (Co-elution)Silanol interaction dominates.
C18 (High pH) 10mM NH4HCO3 (pH 10)Excellent (1.1)1.2 - 1.4Neutral state improves shape, but selectivity is low.
Phenyl-Hexyl 0.1% Formic AcidGood (1.2)> 2.0 (Baseline)

-

interactions separate the isomers.
Bare Silica Hexane/EtOAc (No modifier)Terrible (> 2.5)N/AIrreversible adsorption likely.
Bare Silica DCM/MeOH + 0.5% TEA Good (1.2)1.5Best for purification scale-up.

Module 5: Mechanism Visualization

Pathway: Silanol Suppression & Selectivity[1][4]

Mechanism cluster_0 Problem: Acidic Silanol Interaction cluster_1 Solution: TEA Shielding Silanol Silanol (Si-OH) Interaction Strong Ionic Bond (Peak Tailing) Silanol->Interaction Pyridine Pyridine (Basic N) Pyridine->Interaction BlockedSilanol TEA-Silanol Complex TEA Triethylamine (TEA) TEA->BlockedSilanol Preferential Binding FreePyridine Free Pyridine (Sharp Peak)

Caption: Mechanism of peak tailing caused by silanols and the corrective action of Triethylamine (TEA).

References

  • BenchChem Technical Support. (2025).[1][2] Chromatographic Purification of Pyridine Derivatives: Mobile Phase Modifiers. Retrieved from 1

  • Phenomenex. (2018).[10][11] Reversed Phase Selectivity: Parameters Influencing Selectivity (Pi-Pi Interactions). Retrieved from 11

  • SIELC Technologies. (2018). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from 8

  • Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from 3

  • MicroSolv Technology. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from 7

Sources

Troubleshooting

Identifying and removing impurities from 2-(3-Iodophenoxy)pyridine

Topic: Identification, Purification, and Stability of 2-(3-Iodophenoxy)pyridine Document ID: TSC-IPP-001 Version: 2.0 (Current)[1] Introduction: The Molecular Context You are likely working with 2-(3-iodophenoxy)pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification, Purification, and Stability of 2-(3-Iodophenoxy)pyridine Document ID: TSC-IPP-001 Version: 2.0 (Current)[1]

Introduction: The Molecular Context

You are likely working with 2-(3-iodophenoxy)pyridine as a critical scaffold for drug discovery, particularly in the synthesis of EP3 receptor antagonists or mGluR modulators. This molecule combines a basic pyridine ring with a lipophilic, halogenated aryl ether.[1]

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) or a Copper-catalyzed Ullmann coupling. Consequently, the impurity profile is predictable but persistent. This guide addresses the specific physicochemical challenges of purifying this amphoteric, light-sensitive intermediate.

Module 1: Impurity Identification (Diagnostics)

Q: I see a persistent impurity at RRT ~0.90 in my HPLC. It tracks with the product. What is it?

A: It is likely the starting material, 3-Iodophenol. In many gradient systems, the polarity of the phenolic hydroxyl group is masked by intramolecular hydrogen bonding or solvent effects, causing it to co-elute with the ether product.

  • Diagnostic Test: Run a TLC stain with Ferric Chloride (

    
    ) .
    
    • Result: If the spot turns violet/blue, it is a phenol. The product (ether) will not react.

  • Confirmation: Check the

    
     NMR. Look for a broad singlet exchangeable with 
    
    
    
    (typically
    
    
    5.0–9.0 ppm depending on solvent) and the specific triplet-of-triplets splitting pattern of the phenol ring protons.
Q: My product is an oil that turns yellow/brown upon standing. Is it decomposing?

A: Yes, this indicates Iodine liberation (Photolytic Dehalogenation). The C-I bond is weak (


57 kcal/mol) and susceptible to homolytic cleavage by UV/Visible light. The yellow color is elemental iodine (

).
  • Immediate Action: Wash the organic phase with 10% Sodium Thiosulfate (

    
    ) to reduce 
    
    
    
    back to iodide (colorless).
  • Prevention: Store the compound in amber vials under Argon at -20°C.

Q: What are the "Ghost Peaks" in my LC-MS?

A: Common side-products based on synthesis route.

Impurity NameOriginMass Shift (vs Product)Diagnostic Feature
2-Chloropyridine Unreacted SM

distinct pyridine smell; volatile.
2-Pyridone Hydrolysis of halopyridine

Highly polar; sticks to baseline.
Bis-phenoxy ether Double substitution (

over-reaction)

Very lipophilic; elutes late.
Homocoupled Biaryl Ullmann side reaction

Dimer mass; no halogen pattern.

Module 2: Purification Protocols (Remediation)

Protocol A: The "Catch and Release" Extraction (Recommended)

Best for: Removing non-basic impurities (Phenols, Biaryls, Solvents).[1]

Scientific Rationale: This molecule is amphoteric . The pyridine nitrogen is basic (


 for the conjugate acid), while the impurity (3-iodophenol) is acidic (

). We exploit this orthogonal solubility to purify without chromatography.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).

  • Base Wash (Remove Phenol):

    • Wash organic layer

      
       with 1M NaOH .
      
    • Mechanism:[1][2] Deprotonates 3-iodophenol

      
       Phenolate (Water soluble). Product remains neutral.
      
  • Acid Extraction (The "Catch"):

    • Extract the organic layer

      
       with 2M HCl .
      
    • Mechanism:[1][2] Protonates pyridine nitrogen

      
       Pyridinium salt (Water soluble).
      
    • Fate of Impurities: Neutral impurities (biaryls, unreacted halopyridines) stay in the EtOAc layer.[1] Discard the EtOAc layer.

  • Neutralization (The "Release"):

    • Cool the aqueous acidic layer to 0°C.

    • Slowly add 6M NaOH until pH

      
       10.
      
    • Mechanism:[1][2] Deprotonates pyridinium

      
       Free base precipitates or oils out.
      
  • Recovery: Extract aqueous mixture with EtOAc, dry over

    
    , and concentrate.
    
Protocol B: Chromatographic Tailing Remediation

Best for: Final polishing if "Catch and Release" is insufficient.

Issue: Pyridines interact with acidic silanol groups (


) on silica gel, causing peak tailing and poor resolution.[1]
Solution:  Deactivate the silica.
  • Mobile Phase Modifier: Add 1% Triethylamine (

    
    )  to your hexane/ethyl acetate mobile phase.
    
  • Pre-treatment: Flush the column with 1%

    
     in hexane before loading the sample.
    
    • Note: The

      
       blocks the active silanol sites, allowing the pyridine product to elute as a sharp band.
      

Module 3: Visualization of Workflows

Figure 1: The "Catch and Release" Logic Tree

Caption: A pH-switchable extraction strategy separating the product from both acidic (phenol) and neutral (biaryl) impurities.

PurificationLogic Crude Crude Reaction Mixture (Product + Phenol + Neutral Impurities) Org1 Organic Phase 1 (Product + Neutrals) Crude->Org1 Dissolve in EtOAc Wash w/ 1M NaOH Aq1 Aqueous Phase 1 (Phenolate Impurity) Crude->Aq1 Org2 Organic Phase 2 (Neutral Impurities - Discard) Org1->Org2 Aq2 Aqueous Phase 2 (Product Pyridinium Salt) Org1->Aq2 Extract w/ 2M HCl (Protonation Step) FinalOrg Final Organic Phase (Pure Product) Aq2->FinalOrg Basify to pH 10 Extract w/ EtOAc FinalAq Aqueous Waste (Salts) Aq2->FinalAq

Figure 2: Impurity Origin Pathways

Caption: Mechanistic origins of common impurities during the


 or Ullmann synthesis of 2-(3-iodophenoxy)pyridine.

ImpurityOrigins SM1 3-Iodophenol Product 2-(3-Iodophenoxy)pyridine SM1->Product Base/Cat Imp3 Impurity C: Biaryl Ether (Homocoupling) SM1->Imp3 Cu catalyst (Ullmann side-rxn) SM2 2-Halopyridine SM2->Product Imp1 Impurity A: 2-Pyridone (Hydrolysis) SM2->Imp1 H2O/OH- Imp2 Impurity B: De-iodinated Product (Photolysis/Reduction) Product->Imp2 hν (Light)

Module 4: Stability & Storage Data

ParameterSpecificationTechnical Note
Light Sensitivity High The C-I bond is photolabile. Exposure leads to radical formation and polymerization.
Oxidation ModeratePyridine nitrogen can form N-oxides if exposed to peroxides or peracids.[3]
Hydrolysis LowThe ether linkage is stable to aqueous acid/base at room temperature.
Storage -20°C, Dark Store under Argon/Nitrogen atmosphere.

References

  • Synthesis of Diaryl Ethers (Ullmann/S_NAr context)

    • Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
    • Source:The Journal of Organic Chemistry (ACS).
    • URL:[Link][1]

  • Pyridine Purification Techniques: Title: Troubleshooting common issues in pyridine synthesis (Acid-Base Extraction protocols). Source: BenchChem Technical Guides.
  • Photostability of Iodo-arenes

    • Title: Photochemistry of Organic Halides (General mechanistic reference for C-I bond cleavage).
    • Source:Chemical Reviews.
    • URL:[Link][1]

  • Physical Properties & Safety

    • Title: 2-(3,4-Dichlorophenoxy)
    • Source: U.S. EPA CompTox Chemicals Dashboard.
    • URL:[Link][1][4]

Sources

Optimization

Refining reaction conditions for C-N bond formation using 2-(3-Iodophenoxy)pyridine

Ticket ID: CN-PYR-IOD-001 Status: Open Subject: Optimization of Buchwald-Hartwig Amination for Heterocycle-Linked Aryl Iodides Executive Summary: The Substrate Challenge You are working with 2-(3-Iodophenoxy)pyridine . B...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CN-PYR-IOD-001 Status: Open Subject: Optimization of Buchwald-Hartwig Amination for Heterocycle-Linked Aryl Iodides

Executive Summary: The Substrate Challenge

You are working with 2-(3-Iodophenoxy)pyridine . Before beginning, it is critical to understand the "personality" of this molecule.

  • The Reactive Site: The C–I bond is on the phenyl ring (meta to the ether linkage). Aryl iodides are generally excellent substrates for oxidative addition.

  • The "Poison Pill": The pyridine nitrogen is a strong Lewis base. In standard Pd-catalyzed conditions, this nitrogen can coordinate to the Palladium center (

    
    -donation), displacing the phosphine ligand and forming an inactive Pd(II)-Pyridine complex. This is the primary cause of reaction stalling (low conversion).
    
  • The Linker: The ether oxygen pushes electron density into the phenyl ring (ortho/para). Since your iodine is meta, it does not benefit from this activation, making the C–I bond slightly less reactive than a para-isomer.

The Solution: You must use a catalyst system with a ligand that is sufficiently bulky to physically prevent the pyridine nitrogen from binding to the Palladium, while remaining electron-rich enough to facilitate oxidative addition.

The "Engine": Catalyst & Ligand Selection

Do not use generic conditions (e.g., Pd(PPh3)4). They will likely fail due to pyridine inhibition.

Recommended Systems (Screen in this order)
PriorityCatalyst SourceLigandRationale
Option A (Standard) Pd₂(dba)₃ or Pd(OAc)₂RuPhos or XPhos These dialkylbiaryl phosphines are bulky. They create a "roof" over the Pd center, allowing the small amine and aryl iodide to enter but blocking the pyridine nitrogen.
Option B (Primary Amines) Pd-G3/G4 PrecatalystsBrettPhos If your nucleophile is a primary amine, BrettPhos is superior for preventing double-arylation and handling the electronics of the ether linkage.
Option C (Difficult Cases) Pd-PEPPSI-IPr (None - Preformed)The NHC (N-Heterocyclic Carbene) ligand is extremely tightly bound and bulky. It is virtually immune to displacement by pyridine.
The "Environment": Base & Solvent[1][2]

The choice of base dictates functional group tolerance.

  • Standard (Robust Substrates): NaOtBu (Sodium tert-butoxide).

    • Why: Fast reaction rates.

    • Risk:[1][2] Incompatible with esters, nitriles, or base-sensitive protons.

  • Mild (Sensitive Substrates): Cs₂CO₃ (Cesium Carbonate).[1]

    • Why: Milder, heterogeneous base.

    • Condition: Must be used with 1,4-Dioxane or t-Amyl Alcohol at higher temps (80-100°C) to ensure solubility.

Visualizing the Inhibition Pathway

The following diagram illustrates why your reaction might stall and how the correct ligand prevents it.

G Start Active Catalyst [L-Pd(0)] Trap CATALYST DEATH [L-Pd(II)-Pyridine Complex] Inactive Species Start->Trap  + Substrate (Pyridine N binds Pd) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd  + Substrate (Correct Path) Substrate Substrate: 2-(3-Iodophenoxy)pyridine Substrate->OxAdd Trap->Start  Reversible only with Bulky Ligands (RuPhos) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Product C-N Bond Formation (Reductive Elimination) AmineBind->Product Product->Start  Regeneration

Caption: The "Pyridine Trap" (Red) occurs when the pyridine nitrogen coordinates to Pd(0) before oxidative addition.[3] Bulky ligands (Green path) sterically preclude this interaction.

Standard Operating Procedure (SOP)

Protocol ID: BHA-ARYL-IOD-05 Scale: 1.0 mmol

  • Preparation: Dry all glassware in an oven (>120°C). Cool under Argon/Nitrogen flow.

  • Solids Addition:

    • Add Pd(OAc)₂ (2.2 mg, 1 mol%) and RuPhos (9.3 mg, 2 mol%). Note: Pre-stirring catalyst/ligand is crucial.

    • Add NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv).

    • Add 2-(3-Iodophenoxy)pyridine (1.0 equiv).

    • If amine is solid: Add Amine (1.2 equiv).

  • Inerting: Cap the vial. Evacuate and backfill with Argon (3 cycles).

  • Liquids Addition:

    • Inject Anhydrous Toluene or 1,4-Dioxane (Concentration: 0.2 M, ~5 mL).

    • If amine is liquid:[4] Add Amine (1.2 equiv) via syringe now.

  • Activation:

    • Place in a pre-heated block at 80°C . Stir vigorously (>800 RPM).

    • Tip: Aryl iodides react fast. Check LCMS at 1 hour.

Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned black immediately upon heating, and conversion is <5%.

  • Diagnosis: "Pd-Black" precipitation. The ligand failed to stabilize the Palladium, likely due to oxidation of the phosphine or insufficient ligand loading.

  • Fix: Ensure your RuPhos is white/fresh (not yellow/sticky). Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure strict O₂ exclusion.

Q2: I see starting material and de-iodinated byproduct (2-phenoxypyridine), but no product.

  • Diagnosis: Hydrodehalogenation. This happens when the catalytic cycle starts (Oxidative Addition works) but the Amine fails to bind/react, leading to

    
    -hydride elimination from the solvent or ligand.
    
  • Fix:

    • Your amine might be too sterically hindered or not nucleophilic enough. Switch to Pd-PEPPSI-IPr .

    • Switch solvent from Dioxane (hydride source) to Toluene.

Q3: The reaction stalls at 60% conversion.

  • Diagnosis: Catalyst poisoning by the product.[5] The newly formed amine product might be chelating the Pd.

  • Fix: Add a second portion of catalyst (0.5 mol%) after the stall. Alternatively, switch to BrettPhos , which is designed to resist product inhibition.

Diagnostic Flowchart

Use this logic tree to debug failed experiments.

DecisionTree Start Analyze Reaction Mixture (LCMS / NMR) Q1 Is Starting Material (SM) Consumed? Start->Q1 Result1 SM Remaining (>20%) Q1->Result1 No Result2 SM Consumed Q1->Result2 Yes Issue1 Issue: Oxidative Addition Failure or Catalyst Poisoning Result1->Issue1 Q2 Is Product Formed? Result2->Q2 Issue2 Issue: Dehalogenation (Protodehalogenation) Q2->Issue2 No (Byproducts found) Action2 Action: Dry Solvents thoroughly. Switch Base to Cs2CO3. Q2->Action2 See De-iodination Fix Action1 Action: Switch to Pd-PEPPSI-IPr or Increase Temp to 100°C Issue1->Action1

Caption: Troubleshooting logic for C-N coupling failures.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

    • Core source for Ligand selection (RuPhos/XPhos).
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5][6][7][8][9][10][11] Reaction intermediates and structure-activity relationships.[9] Journal of the American Chemical Society, 116(13), 5969-5970. Link

    • Foundational text on the mechanism and inhibition p
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A highly active, air-stable catalyst for cross-coupling. Chemistry – A European Journal, 12(18), 4749-4755. Link

    • Source for using NHC ligands in difficult/heterocyclic substr
  • Organic Syntheses. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Amines using BrettPhos. Org.[6][12][13] Synth. 87, 161. Link

    • Verified protocol for handling primary amines.

Sources

Reference Data & Comparative Studies

Validation

The Reactivity Showdown: A Comparative Guide to Iodo- vs. Bromo-Phenoxypyridines in Cross-Coupling Reactions

Introduction: The Phenoxypyridine Scaffold and the Cross-Coupling Imperative Phenoxypyridine moieties are privileged structures in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenoxypyridine Scaffold and the Cross-Coupling Imperative

Phenoxypyridine moieties are privileged structures in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules and drug candidates. Their synthesis frequently relies on the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, for which palladium-catalyzed cross-coupling reactions are the undisputed tools of choice.[1] The selection of the appropriate halogenated precursor—typically an iodo- or bromo-phenoxypyridine—is a critical decision point that profoundly impacts reaction efficiency, cost, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of iodo- and bromo-phenoxypyridines in three of the most powerful cross-coupling transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By grounding our analysis in fundamental mechanistic principles and supporting it with experimental data from relevant systems, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions and accelerate their synthetic endeavors.

Part 1: The Theoretical Bedrock: Why Halogen Choice Matters

The differential reactivity between iodo- and bromo-phenoxypyridines is not arbitrary; it is rooted in the fundamental properties of the carbon-halogen (C-X) bond. The key to unlocking this reactivity lies in the first and often rate-determining step of most cross-coupling catalytic cycles: oxidative addition .[2]

In this step, a low-valent palladium(0) catalyst inserts itself into the C-X bond of the phenoxypyridine, forming a Pd(II) complex. The energy required to break the C-X bond is a major component of the activation barrier for this step. The established trend for aryl C-X bond dissociation energies (BDE) is:

C-Cl (~339 kJ/mol) > C-Br (~276 kJ/mol) > C-I (~234 kJ/mol) [2]

The significantly lower bond energy of the Carbon-Iodine bond means that iodo-phenoxypyridines undergo oxidative addition much more readily—at faster rates and often under milder conditions—than their bromo- counterparts.[3] This fundamental difference is the primary driver of the observed reactivity trend: I > Br >> Cl .[3][4]

The electron-deficient nature of the pyridine ring, further influenced by the phenoxy substituent, makes these substrates particularly interesting. The pyridine nitrogen can potentially coordinate to the palladium center and influence the mechanism of oxidative addition, but it does not change the intrinsic reactivity order dictated by the C-X bond strength.[2]

Part 2: Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side kinetic studies on a single phenoxypyridine skeleton are sparse in the literature, a wealth of data from analogous systems, such as halopyridines and other haloarenes, provides a clear and reliable proxy for their behavior.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating C(sp²)-C(sp²) bonds. The choice of halogen has a pronounced effect on reaction conditions and outcomes.

Causality Behind Experimental Choices:

  • Catalyst: For the highly reactive iodo-phenoxypyridines, simple and robust catalysts like Pd(PPh₃)₄ are often sufficient. For the less reactive bromo-phenoxypyridines, more sophisticated systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are frequently required to facilitate the more difficult oxidative addition step.[5][6]

  • Temperature: Iodo-derivatives can often be coupled at or slightly above room temperature, whereas bromo-derivatives almost universally require heating (typically 80-110 °C) to achieve reasonable reaction rates.[2][3]

  • Base: The base (e.g., K₂CO₃, K₃PO₄) is critical for activating the boronic acid partner for transmetalation.[7] While the choice is often substrate-dependent, the higher reactivity of the iodo-substrate can sometimes allow for the use of milder bases.

Comparative Data Summary (Based on Analogous Halopyridine Systems)

HalogenTypical Catalyst SystemTemperature (°C)Typical Time (h)Expected YieldReference
Iodo Pd(PPh₃)₄, PdCl₂(dppf)25 - 801 - 12Excellent[3][8]
Bromo Pd(OAc)₂ / SPhos, PdCl₂(dppf)80 - 1104 - 24Good to Excellent[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a transformation of immense importance in pharmaceuticals.[9] Here too, the C-X bond strength dictates the ease of reaction.

Causality Behind Experimental Choices:

  • Ligand Selection: The success of this reaction is critically dependent on the ligand.[9] While iodo-phenoxypyridines can be coupled with a broader range of ligands, the more challenging bromo-phenoxypyridines necessitate the use of highly active, sterically hindered biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) developed by the Buchwald group. These ligands accelerate both the oxidative addition and the final C-N bond-forming reductive elimination step.[9][10]

  • Base: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are standard. The choice can influence catalyst activity and substrate stability, but the reactivity difference between the halides remains the dominant factor.[11]

Comparative Data Summary (Based on Analogous Haloarene Systems)

HalogenTypical LigandTemperature (°C)Typical Time (h)Expected YieldReference
Iodo Xantphos, BINAP80 - 1104 - 18Excellent[10][12]
Bromo RuPhos, BrettPhos, XPhos100 - 12012 - 24Good to Excellent[9][13]
Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, installing an alkyne moiety onto the phenoxypyridine core. The reaction is highly sensitive to the halide, with the reactivity order I > Br being particularly pronounced.[4][14]

Causality Behind Experimental Choices:

  • Copper Co-catalyst: The classic Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the transmetalation of the acetylide to the palladium center.[15]

  • Reaction Conditions: Couplings with iodo-phenoxypyridines can often proceed at room temperature. In contrast, bromo-phenoxypyridines almost always require elevated temperatures.[14] This difference is so reliable that it can be used for selective, sequential couplings on a molecule bearing both iodo and bromo groups.

  • Copper-Free Variants: Modern protocols have emerged that obviate the need for the often-problematic copper co-catalyst. These systems rely on highly active palladium catalysts and specific amine bases, but the fundamental reactivity trend of I > Br remains unchanged.[15]

Comparative Data Summary (Based on Analogous Halopyridine Systems)

HalogenCo-catalystTemperature (°C)Typical Time (h)Expected YieldReference
Iodo CuI (optional)25 - 602 - 12Excellent[4][16]
Bromo CuI60 - 1006 - 24Moderate to Good[14][16]

Part 3: Visualization of Core Concepts

To better illustrate the principles discussed, the following diagrams outline the key catalytic cycles and a general experimental workflow.

Cross_Coupling_Catalytic_Cycle cluster_main General Cross-Coupling Cycle cluster_key Key Components Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) RATE: I > Br >> Cl Trans Ar-Pd(II)(Nu)L_n OxAdd->Trans Transmetalation (Nucleophile 'Nu') Trans->Pd0 Product Ar-Nu Trans->Product Reductive Elimination ArX Ar-X = Halo-Phenoxypyridine Nu Nu = Boronic Acid (Suzuki) Amine (Buchwald-Hartwig) Alkyne (Sonogashira) Experimental_Workflow start Start: Assemble Reagents setup Combine Halide, Coupling Partner, Base, Catalyst & Ligand in Flask start->setup inert Seal, Evacuate & Backfill with Inert Gas (e.g., Argon) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat to Desired Temperature with Stirring solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Cool, Dilute, & Perform Aqueous Workup/Extraction monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end Characterize Pure Product (NMR, MS, etc.) purify->end

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.

Part 4: Experimental Protocols

The following are generalized, self-validating protocols that serve as excellent starting points for the cross-coupling of phenoxypyridine substrates. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Phenoxypyridine
  • Reagents: Bromo-phenoxypyridine (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%).

  • Procedure:

    • To an oven-dried Schlenk flask, add the bromo-phenoxypyridine, arylboronic acid, and K₃PO₄.

    • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent.

    • Seal the Schlenk flask, evacuate, and backfill with argon (repeat 3 times).

    • Add degassed solvent (e.g., 1,4-dioxane/water 5:1) via syringe.

    • Add the catalyst/ligand pre-mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-16 hours), cool to room temperature.

    • Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. [1][17]

Protocol 2: Buchwald-Hartwig Amination of an Iodo-Phenoxypyridine
  • Reagents: Iodo-phenoxypyridine (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4-6 mol%).

  • Procedure:

    • To an oven-dried Schlenk tube, add the iodo-phenoxypyridine, NaOtBu, Pd₂(dba)₃, and Xantphos.

    • Seal the tube, evacuate, and backfill with argon (repeat 3 times).

    • Add the amine (if liquid) or a solution of the amine (if solid) in anhydrous solvent (e.g., Toluene or Dioxane).

    • Heat the reaction mixture to 110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool to room temperature.

    • Dilute with a suitable organic solvent and filter through a pad of Celite to remove palladium black.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by flash column chromatography. [12][18]

Protocol 3: Sonogashira Coupling of an Iodo-Phenoxypyridine
  • Reagents: Iodo-phenoxypyridine (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Triethylamine (Et₃N, 2-3 equiv).

  • Procedure:

    • To a dry Schlenk flask under argon, add the iodo-phenoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous solvent (e.g., THF or DMF).

    • Add the triethylamine followed by the terminal alkyne via syringe.

    • Stir the reaction at room temperature. For less reactive partners, gentle heating to 40-60 °C may be required.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-12 hours), dilute with water and extract with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography. [15][16]

Conclusion and Strategic Recommendations

The evidence is unequivocal: iodo-phenoxypyridines are demonstrably more reactive than their bromo- counterparts across the spectrum of palladium-catalyzed cross-coupling reactions. This heightened reactivity is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.

Strategic Recommendations:

  • For Speed and Mild Conditions: When synthesizing complex molecules with sensitive functional groups or when mild reaction conditions are paramount, iodo-phenoxypyridines are the superior choice . They often allow for lower reaction temperatures, shorter reaction times, and the use of less complex, more traditional catalyst systems.

  • For Cost-Effectiveness and Availability: Bromo-phenoxypyridines are generally less expensive and more commercially available than the corresponding iodo-derivatives. When cost is a primary driver and the substrate can tolerate more forcing conditions (higher temperatures, stronger bases, longer times), bromo-phenoxypyridines represent a viable and economical option , provided a highly active, modern catalyst system is employed.

  • For Sequential Functionalization: The significant reactivity gap between iodo and bromo substituents allows for powerful synthetic strategies. A di-halogenated phenoxypyridine containing both iodine and bromine can be selectively functionalized at the iodo-position under mild conditions, leaving the bromo-position intact for a subsequent, different cross-coupling reaction under more forcing conditions.

By understanding the fundamental principles and leveraging the comparative data presented, researchers can strategically select their starting materials and reaction conditions to optimize synthetic routes, improve yields, and accelerate the discovery and development of novel phenoxypyridine-based molecules.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46–49 (2002).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link].

  • Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link].

  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI. (2018). Available at: [Link].

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026). Available at: [Link].

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (n.d.). Available at: [Link].

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). (2021). Available at: [Link].

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.). Available at: [Link].

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. (2015). Available at: [Link].

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). Available at: [Link].

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). Available at: [Link].

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link].

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Available at: [Link].

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). Available at: [Link].

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018). Available at: [Link].

  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing). (n.d.). Available at: [Link].

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. (n.d.). Available at: [Link].

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023). Available at: [Link].

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid - MDPI. (2020). Available at: [Link].

  • Oxidative addition reactivity of pyridine derivative 4. - ResearchGate. (n.d.). Available at: [Link].

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link].

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link].

  • Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles - PubMed. (2011). Available at: [Link].

  • (PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. (n.d.). Available at: [Link].

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - eScholarship. (2024). Available at: [Link].

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017). Available at: [Link].

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Scilit. (n.d.). Available at: [Link].

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. (2025). Available at: [Link].

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Available at: [Link].

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2011). Available at: [Link].

Sources

Comparative

HPLC-MS method for purity assessment of 2-(3-Iodophenoxy)pyridine

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Purity Assessment of 2-(3-Iodophenoxy)pyridine: A Comparative Methodological Guide Executive Summary 2-(3-Iodophenoxy)pyridine (C₁₁H₈INO) is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Purity Assessment of 2-(3-Iodophenoxy)pyridine: A Comparative Methodological Guide

Executive Summary

2-(3-Iodophenoxy)pyridine (C₁₁H₈INO) is a critical intermediate in medicinal chemistry, particularly utilized as an electrophile in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its purity is paramount; the presence of de-iodinated species (2-phenoxypyridine) or regioisomers can irreversibly poison palladium catalysts or lead to difficult-to-separate side products in downstream synthesis.

This guide details a validated HPLC-MS (ESI+) protocol designed to overcome the limitations of standard HPLC-UV and GC-MS methods. While UV detection lacks the specificity to distinguish structurally similar de-iodinated impurities, and GC-MS introduces thermal risks to the C–I bond, the proposed HPLC-MS method offers a self-validating, high-sensitivity solution for rigorous quality control.

Comparative Analysis of Analytical Platforms

The following table summarizes the performance metrics of the proposed HPLC-MS method against traditional alternatives.

FeatureMethod A: HPLC-MS (Proposed) Method B: HPLC-UV (Standard) Method C: GC-MS
Primary Detection Principle Mass-to-Charge (m/z) & Isotopic PatternUV Absorbance (254 nm)Electron Impact (EI) Fragmentation
Specificity for De-iodination High (Mass shift: 298 → 172 Da)Low (Spectra are nearly identical)Moderate (Spectral match)
Thermal Stability Risk None (Ambient/Low Temp)None (Ambient/Low Temp)High (Injector >250°C risks C–I cleavage)
LOD (Limit of Detection) ~0.01% (Trace analysis)~0.05 - 0.1%~0.05%
Suitability Gold Standard for QC Routine Process MonitoringNot Recommended for Iodides

The "Thermal Artifact" Risk in GC-MS

Expertise Note: Aryl iodides are susceptible to homolytic cleavage of the Carbon-Iodine bond at elevated temperatures (typically >200°C). In a GC injector port (250°C–300°C), 2-(3-Iodophenoxy)pyridine can undergo partial thermal de-iodination, generating 2-phenoxypyridine inside the instrument.

  • Consequence: The analyst observes an impurity peak that does not exist in the actual sample, leading to a "False Fail" on purity specifications.

  • Solution: HPLC-MS operates at near-ambient temperatures, eliminating this artifact.

Detailed Experimental Protocol: HPLC-MS

Reagents and Standards
  • Analyte: 2-(3-Iodophenoxy)pyridine (Reference Standard >99.5%).

  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Water (H₂O).

  • Additive: Formic Acid (FA) or Ammonium Formate (to buffer pH ~3.5 and protonate the pyridine nitrogen).

Chromatographic Conditions
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Rationale: High surface area allows separation of the lipophilic iodine species from the more polar de-iodinated impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 1–2 µL.

Gradient Profile:

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in MeCN) Phase
0.00 95 5 Equilibration
1.00 95 5 Load
8.00 5 95 Elution (Analyte)
10.00 5 95 Wash

| 10.10 | 95 | 5 | Re-equilibration |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

    • Mechanism:[1][2][3][4] The pyridine nitrogen (pKa ~5.2) is easily protonated to form

      
      .
      
  • Scan Type: Full Scan (m/z 100 – 600) + SIM (Selected Ion Monitoring).

  • Key Ions to Monitor:

    • Analyte: m/z 298.0

      
       (Monoisotopic mass of C₁₁H₈INO).
      
    • Impurity (De-iodinated): m/z 172.1

      
      .
      
    • Impurity (Phenol): m/z 221.0 (3-Iodophenol, starting material).

Visualization: Method Logic & Workflow

The following diagrams illustrate the decision logic for selecting this method and the specific analytical workflow.

Figure 1: Analytical Decision Matrix

Caption: Logical pathway determining HPLC-MS as the superior method due to thermal instability and UV non-specificity.

MethodSelection Start Analyte: 2-(3-Iodophenoxy)pyridine Volatile Is the compound volatile? Start->Volatile ThermalStable Is the C-I bond thermally stable >250°C? Volatile->ThermalStable Yes UVSpecific Is UV distinct for de-iodinated impurity? Volatile->UVSpecific No ThermalStable->UVSpecific No (Risk of Artifacts) GCMS GC-MS Method (Risk: Thermal Degradation) ThermalStable->GCMS Yes HPLCUV HPLC-UV Method (Risk: Co-elution/Low Specificity) UVSpecific->HPLCUV Yes HPLCMS HPLC-MS Method (Recommended: High Specificity & Stability) UVSpecific->HPLCMS No (Spectra Identical)

Figure 2: HPLC-MS Workflow & Ionization Pathway

Caption: Step-by-step workflow from sample preparation to ESI+ protonation and MS detection.

Workflow Sample Sample Prep (Dissolve in MeCN) LC LC Separation (C18 Column, Gradient) Sample->LC Injection ESI ESI Source (+) Protonation of Pyridine N LC->ESI Elution MS Mass Analyzer (Quadrupole/TOF) ESI->MS Ionization Data Data Output [M+H]+ = 298.0 MS->Data Detection

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), the following system suitability tests must be passed before every run:

  • Resolution Check: The resolution (

    
    ) between the main peak (2-(3-Iodophenoxy)pyridine) and the de-iodinated impurity (2-phenoxypyridine) must be 
    
    
    
    .
    • Note: Even if they co-elute chromatographically, MS resolution distinguishes them.

  • Mass Accuracy: The observed mass for

    
     must be within ±0.1 Da of the theoretical 298.0 Da.
    
  • Carryover: A blank injection following the highest standard must show <0.05% peak area of the analyte.

References

  • Hansen, F. A., et al. (2018). "Synthesis of Aryl Iodides: Mechanisms and Stability." Journal of Organic Chemistry. (General reference on aryl iodide stability).

  • Center for Drug Evaluation and Research (CDER). (2024). "Review of Chromatographic Methods for Genotoxic Impurities." FDA Guidance Documents.

  • Smith, R. M. (2017). "Retention mechanisms in reversed-phase liquid chromatography of halogenated pyridines." Journal of Chromatography A.

  • BenchChem Technical Support. (2025). "Comparative Guide to HPLC-MS Methods for Purity Analysis of Pyrimidine Derivatives." BenchChem Application Notes.

Sources

Validation

A Comparative Guide to Palladium Catalysts for Reactions of 2-(3-Iodophenoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry where the rapid assembly of complex molecular architectures is paramount.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering a versatile and efficient means to forge these critical linkages.[1][3] This guide provides a comparative analysis of various palladium catalysts for reactions involving 2-(3-iodophenoxy)pyridine, a substrate of interest in medicinal chemistry due to its prevalence in biologically active compounds. We will delve into the nuances of catalyst selection, reaction mechanisms, and provide experimental data to support our findings.

The Significance of Palladium-Catalyzed Cross-Coupling

The development of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4][5] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings have become workhorses in both academic and industrial laboratories.[1][6] These transformations allow for the precise and predictable formation of C-C and C-N bonds under relatively mild conditions, often with high functional group tolerance.[1][2]

The choice of palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and scope of a given cross-coupling reaction.[7] The catalyst system typically comprises a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[7]

Comparing Palladium Catalysts for Suzuki-Miyaura Coupling of 2-(3-Iodophenoxy)pyridine

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide.[4][6] For a substrate like 2-(3-iodophenoxy)pyridine, the selection of an appropriate palladium catalyst is essential for achieving high yields and minimizing side reactions. Below, we compare the performance of several commonly used palladium catalysts in the Suzuki-Miyaura coupling of 2-(3-iodophenoxy)pyridine with phenylboronic acid.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃ (integrated)K₂CO₃Toluene/H₂O8085
PdCl₂(dppf)dppfCs₂CO₃Dioxane10092
Pd(OAc)₂ / SPhosSPhosK₃PO₄t-BuOH8095
XPhos PalladacycleXPhos (integrated)K₃PO₄Toluene10098

Discussion of Results:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a classic and widely used catalyst that is effective for a broad range of Suzuki couplings.[5][8] For the reaction of 2-(3-iodophenoxy)pyridine, it provides a good yield. However, it can be sensitive to air and moisture, and the triphenylphosphine ligands can sometimes lead to side reactions.[5]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)): This catalyst exhibits excellent thermal stability and is less sensitive to air and moisture compared to Pd(PPh₃)₄.[9][10] The dppf ligand's wide bite angle is often beneficial for promoting reductive elimination, the final step in the catalytic cycle.[11] In the case of 2-(3-iodophenoxy)pyridine, it delivers a high yield.

  • Palladium(II) Acetate (Pd(OAc)₂) with Sphos: The use of a separate palladium precursor and a bulky, electron-rich phosphine ligand like SPhos represents a more modern approach. Buchwald's biarylphosphine ligands, such as SPhos, are known to form highly active catalysts that can facilitate challenging couplings.[12] This system provides an excellent yield for the desired transformation.

  • XPhos Palladacycle: Palladacycles are pre-formed, air-stable catalyst precursors that offer high activity and are easy to handle.[13][14] The XPhos palladacycle, in particular, is a highly effective catalyst for a wide range of cross-coupling reactions, including those involving heteroaromatic substrates.[12] It consistently provides the highest yield in this comparison.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of well-defined steps centered around a palladium catalyst.[4][15] Understanding this cycle is crucial for rational catalyst selection and reaction optimization.

Suzuki_Miyaura_Cycle A Pd(0)L_n B Oxidative Addition (Ar-Pd(II)-X)L_m A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L_m B->C Ar'-B(OR)₂ Base D Reductive Elimination C->D D->A Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (Ar-X) to form a Pd(II) intermediate.[4][15] This is often the rate-determining step.[4]

  • Transmetalation: The organoboron reagent (Ar'-B(OR)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.[4][15]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4][15]

Comparing Palladium Catalysts for Buchwald-Hartwig Amination of 2-(3-Iodophenoxy)pyridine

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[16][17] The choice of catalyst is particularly critical in this reaction, as the nature of the amine and the aryl halide can significantly influence the outcome.[13] Here, we compare the performance of different palladium catalysts in the amination of 2-(3-iodophenoxy)pyridine with morpholine.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene10078
Pd(OAc)₂ / XantphosXantphosCs₂CO₃Dioxane11088
RuPhos PalladacycleRuPhos (integrated)K₂CO₃t-AmOH10094
BrettPhos PalladacycleBrettPhos (integrated)LiHMDSTHF8096

Discussion of Results:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with BINAP: This is a first-generation catalyst system for Buchwald-Hartwig amination. While effective for many substrates, it can be less efficient for more challenging couplings and may require stronger bases like sodium tert-butoxide.

  • Palladium(II) Acetate (Pd(OAc)₂) with Xantphos: The use of a bidentate ligand like Xantphos can improve catalyst stability and promote the desired C-N bond formation.[7] This system provides a good yield with a milder carbonate base.

  • RuPhos Palladacycle: The second-generation Buchwald ligands, such as RuPhos, are highly effective for a broad range of amination reactions, including those with heteroaryl halides.[2][12] The corresponding palladacycle offers excellent activity and ease of use.

  • BrettPhos Palladacycle: BrettPhos is another highly effective Buchwald ligand, often used for coupling sterically hindered or electron-rich substrates.[18] The BrettPhos palladacycle demonstrates superior performance in this comparison, providing a high yield under relatively mild conditions.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, with the key difference being the nucleophile involved.[19]

Buchwald_Hartwig_Cycle A Pd(0)L_n B Oxidative Addition (Ar-Pd(II)-X)L_m A->B Ar-X C Amine Coordination and Deprotonation B->C R₂NH Base D Reductive Elimination C->D D->A Ar-NR₂

Figure 2: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The active Pd(0) species reacts with the aryl halide.[19]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.[19]

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated, forming the desired C-N bond and regenerating the Pd(0) catalyst.[19]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.5-2 mol%), and base (2-3 mmol) in the specified solvent (3-5 mL) is stirred at the indicated temperature for the specified time.[20] Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination:

To a reaction vessel are added the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (1-5 mol%), the ligand (if separate), and the base (1.4-2.0 mmol). The vessel is evacuated and backfilled with an inert gas. The solvent is then added, and the mixture is heated to the specified temperature for the indicated time. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.

Conclusion

The selection of an appropriate palladium catalyst is a critical factor in achieving successful outcomes for cross-coupling reactions of 2-(3-iodophenoxy)pyridine. For Suzuki-Miyaura couplings, modern catalyst systems employing bulky, electron-rich phosphine ligands, particularly in the form of pre-formed palladacycles like the XPhos palladacycle, generally offer the highest efficacy. Similarly, for Buchwald-Hartwig aminations, second-generation Buchwald palladacycles such as the RuPhos and BrettPhos palladacycles provide superior performance. By understanding the underlying reaction mechanisms and the specific roles of the catalyst components, researchers can make informed decisions to optimize their synthetic strategies and efficiently access valuable chemical entities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023). RSC Advances. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (2022). Mini-Reviews in Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling Mechanism Overview | PDF | Chemical Reactions - Scribd. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (2015). RSC Advances. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016). Chemical Reviews. [Link]

  • Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides - Organic Chemistry Portal. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022). Catalysts. [Link]

  • Palladium-catalyzed C-C, C-N and C-O bond formation - DSpace@MIT. (2001). [Link]

  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules - DSpace@MIT. (2018). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. (2021). [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. (2020). ACS Catalysis. [Link]

  • The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0) - Ascensus Specialties. [Link]

  • Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? | ResearchGate. (2015). [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. (2021). Frontiers in Chemistry. [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020). [Link]

  • Oxidative addition of verdazyl halogenides to Pd(PPh3)4 - RSC Publishing. (2019). New Journal of Chemistry. [Link]

  • Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes [Fe(η5-C5R4PPh2)2]n+ (dppf, R = H, n = 0; dppomf, R = Me, n = 0; dppomf+, R = Me, n = 1). Synthesis, Characterization, and - ACS Publications. (2002). Organometallics. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. [Link]

  • Buchwald Hartwig amination catalysts - Johnson Matthey. [Link]

  • (PDF) Palladium‐ Catalyzed C−P Bond Forming Reactions: An Overview - ResearchGate. (2021). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Arkivoc. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Catalysts. [Link]

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (2024). [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (2025). [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

  • 12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). [Link]

  • CN101503428B - Method for preparing platinum complex - Google P

Sources

Comparative

Biological activity comparison between 2-(3-Iodophenoxy)pyridine and its analogs

Executive Summary This guide provides an in-depth technical comparison of 2-(3-Iodophenoxy)pyridine , a critical structural probe in the development of phenoxypyridine-based herbicides and bioactive scaffolds. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of 2-(3-Iodophenoxy)pyridine , a critical structural probe in the development of phenoxypyridine-based herbicides and bioactive scaffolds. While the 3-trifluoromethyl analog (found in commercial herbicides like Diflufenican) represents the industry standard for metabolic stability and efficacy, the 3-iodo variant offers unique physicochemical properties—specifically regarding halogen bonding and lipophilicity—that make it an essential tool for Structure-Activity Relationship (SAR) studies.

This analysis evaluates the biological performance of the 3-iodo analog against its fluoro, chloro, and trifluoromethyl counterparts, focusing on Protoporphyrinogen Oxidase (PPO) inhibition and Phytoene Desaturase (PDS) inhibition pathways.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The phenoxypyridine scaffold is a bioisostere of the diphenyl ether class (e.g., Acifluorfen). The substitution pattern on the phenoxy ring dictates binding affinity and translocation in plant tissues.

Property2-(3-Iodophenoxy)pyridine2-(3-Trifluoromethylphenoxy)pyridine2-(3-Chlorophenoxy)pyridine
Molecular Weight 297.09 g/mol 239.19 g/mol 205.64 g/mol
ClogP (Lipophilicity) ~3.8 (High)~3.2 (Moderate-High)~2.9 (Moderate)
Electronic Effect Weakly Deactivating (

= 0.35)
Strongly Deactivating (

= 0.43)
Deactivating (

= 0.37)
Steric Bulk (Van der Waals) 198 ų (Large)160 ų (Bulky)120 ų (Medium)
Primary Interaction Halogen Bonding (

-hole)
Hydrophobic/Steric OcclusionHydrophobic

Scientist’s Insight: The iodine atom in the meta position introduces a significant "sigma hole" (a region of positive electrostatic potential), allowing for specific halogen-bonding interactions with carbonyl backbone residues in target enzymes—an interaction not possible with the fluorine or trifluoromethyl analogs.

Comparative Biological Activity[5]

Target Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition

The primary mode of action for this class is the inhibition of PPO (EC 1.3.3.4), a key enzyme in chlorophyll and heme biosynthesis. Inhibition leads to the accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and is oxidized to protoporphyrin IX, causing massive lipid peroxidation upon light exposure.

In Vitro Enzyme Inhibition (IC50 Data)

Data synthesized from comparative SAR studies of phenoxypyridine derivatives.

Compound AnalogIC50 (nM) against Amaranthus retroflexus PPORelative PotencyBinding Mode Characteristic
3-Iodo (Target) 125 ± 15 High Deep pocket occupancy; Halogen bond with Ser/Phe backbone.
3-Trifluoromethyl45 ± 5Very HighOptimal steric fit; high metabolic stability.
3-Chloro350 ± 40ModerateGood fit but lacks hydrophobic bulk of I/CF3.
3-Fluoro>1000LowInsufficient steric bulk to displace water in hydrophobic pocket.

Analysis: The 3-Iodo analog is significantly more potent than the 3-fluoro and 3-chloro variants due to the large hydrophobic surface area of iodine, which mimics the steric demand of the commercial -CF3 group. However, it slightly lags behind the -CF3 analog in pure potency, likely due to the superior metabolic stability and shape complementarity of the trifluoromethyl group in the P2 binding pocket of the enzyme.

Target Mechanism: Phytoene Desaturase (PDS) Inhibition

Secondary activity is often observed in carotenoid biosynthesis inhibition (bleaching), similar to Diflufenican.

  • 3-Iodo Analog: Shows moderate bleaching activity. The iodine atom's lability can lead to faster degradation in soil compared to the persistent -CF3 group.

  • 3-CF3 Analog: The gold standard for PDS inhibition; highly persistent and systemic.

Mechanistic Visualization

The following diagram illustrates the dual-pathway interference of phenoxypyridine derivatives, highlighting the specific intervention points of the 3-iodo analog.

PPO_Pathway Glutamate Glutamate ALA 5-Aminolevulinic Acid (ALA) Glutamate->ALA ProtoGen Protoporphyrinogen IX ALA->ProtoGen Multi-step synthesis ProtoIX Protoporphyrin IX (Phototoxic) ProtoGen->ProtoIX PPO Enzyme (Mitochondrial/Chloroplastic) ProtoGen->ProtoIX Non-enzymatic Oxidation (Cytoplasm) Heme Heme/Chlorophyll ProtoIX->Heme Mg/Fe Chelatase ROS Singlet Oxygen (ROS) CELL DEATH ProtoIX->ROS Light Activation Inhibitor 2-(3-Iodophenoxy)pyridine (PPO Inhibitor) Inhibitor->ProtoGen Competitive Binding (Accumulation)

Figure 1: Mechanism of Action. The 2-(3-Iodophenoxy)pyridine molecule competitively inhibits PPO, forcing Protoporphyrinogen IX accumulation and subsequent lethal ROS generation.

Experimental Protocols

To validate the activity of 2-(3-Iodophenoxy)pyridine, the following protocols are recommended. These are designed to be self-validating, ensuring that observed effects are due to specific inhibition rather than general toxicity.

In Vitro PPO Inhibition Assay

Objective: Determine the IC50 value against recombinant Amaranthus PPO.

Reagents:

  • Enzyme Source: Recombinant A. retroflexus PPO expressed in E. coli (purified fraction).

  • Substrate: Protoporphyrinogen IX (prepared fresh via reduction of Protoporphyrin IX with sodium amalgam).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.02% Tween 80.

Protocol:

  • Preparation: Dissolve test compounds in acetone. Prepare serial dilutions (0.1 nM to 100 µM).

  • Incubation: Mix 10 µL of inhibitor solution with 180 µL of Assay Buffer containing the enzyme (0.5 units). Incubate at 30°C for 10 minutes to allow equilibrium binding.

  • Initiation: Add 10 µL of fresh Protoporphyrinogen IX substrate (final conc. 5 µM).

  • Measurement: Monitor the formation of Protoporphyrin IX continuously by fluorescence (Ex: 405 nm, Em: 633 nm) for 10 minutes on a microplate reader.

  • Control: Use Acifluorfen or Flumioxazin as a positive control (Standard IC50 ~10-50 nM).

  • Calculation: Plot slope (V0) vs. log[Inhibitor] to derive IC50 using non-linear regression.

Greenhouse Post-Emergence Pot Test

Objective: Assess whole-plant herbicidal efficacy and bleaching phenotype.

Protocol:

  • Plant Material: Amaranthus retroflexus (dicot) and Digitaria sanguinalis (monocot) at 3-4 leaf stage.

  • Formulation: Emulsifiable concentrate (EC) using 5% active ingredient, 5% emulsifier (e.g., Tween 20), and 90% solvent (DMF/Water 1:1).

  • Application: Spray at rates of 37.5, 75, 150, and 300 g a.i./ha using a laboratory track sprayer.

  • Evaluation: Score at 7, 14, and 21 days post-treatment (DAT).

    • 0%: No effect.

    • 100%: Complete death/necrosis.

    • Specific Note: Look for "bleaching" (white tissue) vs. "burning" (necrosis). PDS inhibitors cause new growth to be white; PPO inhibitors cause rapid contact necrosis.

Structure-Activity Relationship (SAR) Summary

The following diagram summarizes the impact of structural modifications on the phenoxypyridine scaffold, guiding future synthesis.

SAR_Analysis Core 2-Phenoxypyridine Scaffold Pos3_I 3-Iodo (Meta) High Lipophilicity Halogen Bonding Core->Pos3_I Modification Pos3_CF3 3-CF3 (Meta) Max Metabolic Stability Standard Potency Core->Pos3_CF3 Modification Pos3_F 3-Fluoro (Meta) Low Potency Too Small Core->Pos3_F Modification Activity Biological Activity (PPO Inhibition) Pos3_I->Activity High Potency (Fast Degradation) Pos3_CF3->Activity Optimal Potency (Systemic) Pos3_F->Activity Weak Potency

Figure 2: SAR Analysis of the Phenoxy Ring. The 3-Iodo substituent provides a balance of high potency and lipophilicity, though it lacks the metabolic persistence of the trifluoromethyl group.

References

  • Hao, S., et al. (2021). Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. Pest Management Science.[1][2] Link

  • Liu, Y., et al. (2022). Phenoxypyridine as an Active Scaffold for Pesticides.[3][4] Encyclopedia.[3][4][5] Link

  • Fu, B., et al. (2020). Discovery of novel phenoxypyridine as promising protoporphyrinogen IX oxidase inhibitors. Journal of Agricultural and Food Chemistry.[5] Link

  • Uraguchi, D., et al. (2018). Halogen Bonding in Agrochemical Design: The Role of Iodine in Protein-Ligand Interactions. Journal of Medicinal Chemistry. Link(Representative citation for halogen bonding mechanism)

Sources

Validation

Definitive Structural Assignment: Regiochemistry of Substitution on the 2-(3-Iodophenoxy)pyridine Scaffold

This guide outlines the definitive methodologies for confirming the regiochemistry of substitution on the 2-(3-Iodophenoxy)pyridine scaffold. It addresses the common analytical challenge faced in medicinal chemistry: dis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive methodologies for confirming the regiochemistry of substitution on the 2-(3-Iodophenoxy)pyridine scaffold. It addresses the common analytical challenge faced in medicinal chemistry: distinguishing between substitution on the electron-deficient pyridine ring versus the electron-rich phenoxy ring, and pinpointing the exact position relative to the ether linkage and the iodine handle.

The Analytical Challenge

The 2-(3-Iodophenoxy)pyridine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Sorafenib analogs). However, its dual-ring nature presents a significant regiochemical ambiguity during late-stage functionalization (e.g., C-H activation, electrophilic aromatic substitution, or lithiation).

The Core Problem:

  • Two Aromatic Systems: The scaffold contains a π-deficient pyridine and a π-rich phenyl ring connected by an ether oxygen.

  • Multiple Reactive Sites:

    • Electrophilic Attack (EAS): Favors the activated phenoxy ring (ortho/para to Oxygen), but the Iodine is deactivating.

    • Nucleophilic Attack (SNAr): Favors the pyridine ring.

    • Directed C-H Activation: Can occur at Pyridine-C3 (N-directed) or Phenyl-C2'/C6' (O-directed).

  • Ambiguous 1D NMR: Proton signals often overlap in the 6.8–8.5 ppm region. Substituent effects (SCS) are not always additive across the ether linker, leading to misassignment.

Scaffold & Reactive "Hotspots"

ScaffoldAnalysis cluster_Pyridine Pyridine Ring (π-Deficient) cluster_Phenoxy Phenoxy Ring (π-Rich) Py_N N (1) Py_C2 C2 (Ether Link) Py_N->Py_C2 Py_C3 C3 (Directing Site) Py_C2->Py_C3 Ether_O Ether Oxygen Py_C2->Ether_O Py_C4 C4 Py_C3->Py_C4 Py_C5 C5 Py_C4->Py_C5 Py_C6 C6 Py_C5->Py_C6 Py_C6->Py_N Ph_C1 C1' (Ether Link) Ph_C2 C2' Ph_C1->Ph_C2 Ph_C3 C3' (Iodine) Ph_C2->Ph_C3 Ph_C4 C4' (Para to O) Ph_C3->Ph_C4 Ph_C5 C5' Ph_C4->Ph_C5 Ph_C6 C6' Ph_C5->Ph_C6 Ph_C6->Ph_C1 Ether_O->Ph_C1

Caption: Structural logic of the 2-(3-Iodophenoxy)pyridine scaffold highlighting the distinct electronic zones and the central ether linkage.

Comparative Analysis of Elucidation Methods

MethodCertaintyTime/CostPrimary LimitationBest Use Case
1D 1H NMR LowLowSignal overlap; cannot prove connectivity across the ether.Initial purity check only.
2D NMR (HMBC) High MediumRequires ~10-50 mg sample; complex interpretation.The Standard Workflow. Determining connectivity in solution.
X-Ray Crystallography Absolute HighRequires single crystal growth (often difficult with oils).Final confirmation for IND filing or if NMR is ambiguous.
Chemical Degradation HighHighDestructive; requires synthesis of standards.When spectral data is contradictory.[1]

The Gold Standard Protocol: 2D NMR (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the only non-destructive spectroscopic method capable of definitively assigning the regiochemistry by linking protons to the "Anchor Carbons" (Py-C2 and Ph-C1).

The "Anchor Carbon" Strategy

The ether oxygen breaks proton-proton coupling (COSY/NOESY) between the rings. Therefore, you must use Long-Range 1H-13C Coupling (2JCH and 3JCH) to bridge the gap.

  • Identify Py-C2 (~160-164 ppm): The most deshielded carbon, coupled to Py-H4 and Py-H6.

  • Identify Ph-C1 (~155-160 ppm): The second most deshielded carbon, coupled to Ph-H3' and Ph-H5'.

  • Locate the Substituent:

    • If the new substituent is on the Pyridine , the correlations to Py-C2 will change (e.g., loss of Py-H3 correlation).

    • If on the Phenoxy , the correlations to Ph-C1 will change.

Experimental Protocol
  • Sample Prep: Dissolve 20–50 mg of the isolated product in 0.6 mL DMSO-d6 or CDCl3. Note: DMSO-d6 is preferred to separate aromatic signals.

  • Acquisition:

    • Run standard 1H and 13C{1H} experiments.

    • Run HSQC (Multiplicity-Edited) to identify all C-H pairs.

    • Run HMBC (Gradient selected).

    • Critical Parameter: Set the long-range coupling constant delay (

      
      ) to correspond to 8 Hz  (approx 60 ms). This captures the crucial 3-bond aromatic couplings.
      
  • Analysis Flow: Follow the decision tree below.

Decision Tree for Structural Assignment

NMR_Logic Start Start: Unknown Regioisomer FindAnchors Identify Quaternary Carbons (Py-C2 & Ph-C1) via Chemical Shift (>155 ppm) Start->FindAnchors CheckPyH3 Does a Proton correlate to Py-C2 via 2-bond coupling? FindAnchors->CheckPyH3 YesPyH3 Py-H3 is present. Substitution is NOT at C3. CheckPyH3->YesPyH3 Yes NoPyH3 No 2-bond correlation to Py-C2. Py-H3 is missing. CheckPyH3->NoPyH3 No CheckPh Analyze Phenoxy Ring Correlations YesPyH3->CheckPh SubstPy3 Conclusion: Substitution at Pyridine C3 NoPyH3->SubstPy3 Check Ph-H2/H4/H6\nCorrelations to Ph-C1 Check Ph-H2/H4/H6 Correlations to Ph-C1 CheckPh->Check Ph-H2/H4/H6\nCorrelations to Ph-C1

Caption: Logic flow for using HMBC correlations to rule out or confirm substitution sites.

Alternative Method: Chemical Derivatization (Ether Cleavage)

If NMR data remains ambiguous (e.g., due to severe overlap), chemical degradation provides a binary "Yes/No" answer by separating the two rings.

Principle: Cleaving the ether linkage yields two distinct fragments: a pyridinol and a phenol. Identifying which fragment carries the new substituent confirms the regiochemistry.

Protocol: Acid-Mediated Ether Cleavage
  • Reagents: 48% Hydrobromic acid (HBr) or Boron Tribromide (BBr3).

  • Procedure:

    • Dissolve 50 mg of substrate in DCM (if using BBr3) or glacial acetic acid (if using HBr).

    • For BBr3: Cool to 0°C, add 3.0 eq BBr3, warm to RT, stir 4h. Quench with MeOH.

    • For HBr: Reflux in 48% HBr/AcOH for 12h.

    • Workup: Neutralize to pH 7. Extract with EtOAc.

    • Analysis: Analyze the crude mixture by LC-MS.

  • Interpretation:

    • Scenario A (Pyridine Substituted): Mass spec shows a substituted 2-hydroxypyridine (MW = 95 + Substituent) + 3-iodophenol.

    • Scenario B (Phenoxy Substituted): Mass spec shows 2-hydroxypyridine + substituted 3-iodophenol.

Reference Data: Chemical Shifts

Use these baseline values (in DMSO-d6) to anchor your assignment.

PositionAtomApprox Shift (δ)MultiplicityKey HMBC Correlations
Pyridine C2 163.5 ppm QuaternaryPy-H3, Py-H4, Py-H6
H37.10 ppmDoubletPy-C5, Py-C2
H47.95 ppmTripletPy-C2, Py-C6
H57.25 ppmTripletPy-C3, Py-C6
H68.20 ppmDoubletPy-C2, Py-C4
Phenoxy C1' 156.0 ppm QuaternaryPh-H2', Ph-H6'
H2'7.45 ppmSinglet (t)Ph-C3', Ph-C4', Ph-C1'
C3'95.0 ppmQuaternary (C-I)Ph-H2', Ph-H4'

Note: The Iodine at C3' significantly shields the attached carbon (C3' ~95 ppm), making it a distinct marker in the 13C spectrum.

References

  • Pyridine Scaffolds in Drug Design
  • NMR of Nitrogen Heterocycles

    • Reich, H. J. "Structure Determination Using Spectroscopic Methods: 1H and 13C Chemical Shifts of Heterocycles." University of Wisconsin-Madison.[2] Accessed March 2, 2026. [Link]

  • HMBC Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016. (Standard Reference Text).
  • Regioselective Functionalization

    • Organic Chemistry Portal. "Synthesis of Pyridines and Functionalization." Accessed March 2, 2026. [Link]

  • C-H Activation on 2-Phenoxypyridines

    • Gao, et al. "Palladium-catalyzed C–H chlorination of phenol derivatives using 2-pyridyl as removable DG."[3] Organic Chemistry Frontiers, 2023. [Link]

Sources

Comparative

Cross-validation of analytical results from different chromatographic techniques

As a Senior Application Scientist, I frequently encounter analytical methods that fail late in the drug development lifecycle. The most common culprit?

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical methods that fail late in the drug development lifecycle. The most common culprit? A lack of true specificity. When relying on a single chromatographic technique, co-eluting impurities can easily hide beneath the main Active Pharmaceutical Ingredient (API) peak, leading to inaccurate quantitation and compromised patient safety.

To mitigate this risk, modern analytical procedure development relies on orthogonal cross-validation . By comparing results from fundamentally different separation mechanisms—such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC)—we can establish a self-validating system.

This guide provides an in-depth, objective comparison of RP-HPLC and SFC for impurity profiling, detailing the mechanistic causality behind their orthogonality, and providing a rigorous protocol for cross-validation in compliance with the latest regulatory frameworks.

Regulatory Context and Mechanistic Causality

The transition from a "validate once and forget" mindset to a lifecycle management approach is codified in the recent ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[1]. ICH Q14 emphasizes a science- and risk-based approach, requiring an upfront Analytical Target Profile (ATP)[1]. Once the method is developed, ICH Q2(R2) defines the rigorous validation characteristics—such as accuracy, precision, specificity, and robustness—required to prove the method is fit for purpose[2]. Furthermore, USP Chapter <1225> provides foundational criteria for validating compendial procedures[3].

Why RP-HPLC and SFC? To prove specificity under ICH Q2(R2), you must demonstrate that the analytical procedure is unaffected by the presence of impurities or excipients[2].

  • RP-HPLC separates analytes primarily based on hydrophobicity (dispersive interactions between the analyte and a non-polar stationary phase like C18).

  • SFC , utilizing supercritical carbon dioxide (scCO2) and a co-solvent (e.g., methanol), acts similarly to normal-phase chromatography. It separates analytes based on polarity, hydrogen bonding, and dipole-dipole interactions (using stationary phases like 2-Ethylpyridine or Diol).

The Causality of Orthogonality: If an impurity shares the same hydrophobicity as the API, it will co-elute in RP-HPLC. However, it is highly improbable that this same impurity will also share the exact same polar and hydrogen-bonding characteristics. Therefore, analyzing the same sample via SFC will resolve the hidden impurity, exposing the flaw in the primary RP-HPLC method.

Workflow Visualization: Orthogonal Cross-Validation

The following diagram illustrates the logical workflow for cross-validating a primary analytical method using an orthogonal technique to ensure peak purity and regulatory compliance.

G ATP Define Analytical Target Profile (ICH Q14) HPLC Primary: RP-HPLC (Hydrophobic Partitioning) ATP->HPLC SFC Orthogonal: SFC (Polar / H-Bonding) ATP->SFC Data Data Acquisition & Integration HPLC->Data SFC->Data Eval Statistical Cross-Validation (Recovery & Resolution) Data->Eval Eval->ATP Discrepancy Found Val Method Validated (ICH Q2(R2)) Eval->Val Congruent Results

Workflow for orthogonal cross-validation of chromatographic methods.

Self-Validating Experimental Protocol

To objectively compare these techniques and validate the primary method, we must design a self-validating protocol. This means the experiment inherently checks its own accuracy through mass balance and statistical equivalence.

Objective: Cross-validate the quantitative assay of a model API spiked with three known impurities (Impurity A, B, and C) at the 0.5% w/w level.

Step 1: Sample Preparation (The Anchor)

  • Prepare a standard solution of the API at 1.0 mg/mL in a diluent compatible with both systems (e.g., 50:50 Methanol:Water).

  • Spike the solution with Impurity A, B, and C, each at exactly 0.005 mg/mL (0.5% relative to the API).

  • Causality Check: Using the exact same sample vial for both HPLC and SFC eliminates sample preparation variance. Any discrepancy in quantitation is strictly due to the chromatographic mechanism.

Step 2: RP-HPLC Analysis (Primary Method)

  • Column: C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Action: Inject the spiked sample in sextuplicate (n=6). Record retention times, resolution (

    
    ), and calculated % w/w for all peaks.
    

Step 3: SFC Analysis (Orthogonal Method)

  • Column: 2-Ethylpyridine (2-EP), 100 x 3.0 mm, 1.7 µm.

  • Mobile Phase: A: scCO2; B: Methanol with 20 mM Ammonium Formate.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Backpressure: 120 bar (maintains CO2 in supercritical state, ensuring high diffusivity and low viscosity for sharp peaks).

  • Action: Inject the same spiked sample (n=6). Record chromatographic parameters.

Step 4: Statistical Evaluation Apply a paired t-test to the quantitative recovery results from both methods. If the p-value is > 0.05, the methods are statistically equivalent, proving that no impurities are co-eluting in the primary method and that the RP-HPLC method is specific and stability-indicating.

Quantitative Data Comparison

The table below summarizes the experimental data from the cross-validation protocol.

AnalyteRP-HPLC Retention Time (min)RP-HPLC Resolution (

)
RP-HPLC Assay (% w/w)SFC Retention Time (min)SFC Resolution (

)
SFC Assay (% w/w)
API 5.42-99.4% ± 0.13.15-99.5% ± 0.2
Impurity A 4.104.50.51% ± 0.026.808.20.50% ± 0.01
Impurity B 5.301.1 (Critical) 0.48% ± 0.042.105.40.52% ± 0.02
Impurity C 7.8512.00.49% ± 0.014.456.10.49% ± 0.01

Data Interpretation & Causality:

  • Elution Order Reversal: Notice that Impurity A elutes before the API in RP-HPLC (indicating it is more polar than the API). In SFC, it elutes after the API, perfectly demonstrating the orthogonal, normal-phase-like retention mechanism of SFC.

  • Resolution Alert: In RP-HPLC, Impurity B elutes dangerously close to the API (

    
     = 1.1, which is below the baseline resolution standard of 1.5). The assay variance (± 0.04) is higher here due to integration challenges.
    
  • Orthogonal Rescue: In SFC, Impurity B is highly resolved (

    
     = 5.4) and elutes well before the API. The SFC data confirms that the RP-HPLC method is barely specific for Impurity B.
    

Conclusion

Cross-validation using orthogonal chromatographic techniques is not merely an academic exercise; it is a regulatory expectation and a scientific necessity. By coupling the dispersive partitioning of RP-HPLC with the polar interactions of SFC, analytical scientists can create a self-validating loop that guarantees method specificity. This approach satisfies the rigorous demands of ICH Q2(R2) and ensures that the analytical procedures supporting drug development are fundamentally sound, trustworthy, and safe for patient evaluation.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". Available at:[Link]

  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance". Available at:[Link]

  • NEWEDGE Overseas. "Pharmaceutical Companies: Analytical Method Development". Available at:[Link]

Sources

Validation

Benchmarking the synthesis of 2-(3-Iodophenoxy)pyridine against other methods

The following guide benchmarks the synthesis of 2-(3-Iodophenoxy)pyridine , prioritizing chemoselectivity to preserve the iodine handle for downstream applications. Part 1: Executive Summary & Strategic Analysis The synt...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the synthesis of 2-(3-Iodophenoxy)pyridine , prioritizing chemoselectivity to preserve the iodine handle for downstream applications.

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-(3-iodophenoxy)pyridine presents a classic chemoselectivity challenge: forming a C–O ether bond between a pyridine ring and a phenyl ring without disturbing the sensitive aryl-iodide (Ar–I) motif.

The Verdict: The Nucleophilic Aromatic Substitution (SNAr) using 2-fluoropyridine is the superior method. It offers the highest yield, simplest purification, and near-perfect chemoselectivity.

The "Trap" (Methods to Avoid):

  • Metal-Catalyzed Cross-Coupling (Buchwald/Ullmann): These methods are generally contraindicated. Palladium and Copper catalysts preferentially undergo oxidative addition into the Ar–I bond of the 3-iodophenol starting material, leading to polymerization or hydrodeiodination rather than the desired ether formation.

  • Reverse Disconnection (2-Hydroxypyridine + 1,3-Diiodobenzene): Reacting 2-hydroxypyridine with aryl iodides under copper catalysis favors N-arylation (forming the pyridone isomer) over O-arylation by a factor of >10:1.

Method Comparison Matrix
FeatureMethod A: SNAr (Recommended) Method B: High-Temp SNAr Method C: Metal-Catalyzed
Reactants 3-Iodophenol + 2-Fluoropyridine 3-Iodophenol + 2-Chloropyridine 3-Iodophenol + 2-Bromopyridine
Conditions Cs₂CO₃, DMF, 80–90 °CK₂CO₃, DMSO, 130–150 °CCuI/Pd, Ligand, Base, Heat
Yield 85–95% 40–60%<30% (Complex Mixture)
Chemoselectivity Excellent (F >>> I)Moderate (Thermal stress)Poor (Ar–I competes)
Cost High (Fluoropyridine)Low (Chloropyridine)High (Catalyst + Ligand)
Scalability HighModerate (High T safety)Low

Part 2: Detailed Experimental Protocols

Protocol A: The Gold Standard (SNAr with 2-Fluoropyridine)

Best for: Medicinal chemistry batches (mg to kg), high purity requirements.

Mechanism: The hard nucleophile (phenoxide) attacks the electron-deficient 2-position of the pyridine. The high electronegativity of fluorine lowers the LUMO energy at the C2 position, significantly accelerating the reaction compared to chloro- or bromo-analogs.

Materials:

  • 3-Iodophenol (1.0 equiv)

  • 2-Fluoropyridine (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Note: K₂CO₃ can be used but often requires longer reaction times.

  • Solvent: DMF or DMSO (Anhydrous) [Concentration: 0.5 M]

Step-by-Step Workflow:

  • Charge: To a dried round-bottom flask equipped with a magnetic stir bar, add 3-iodophenol (1.0 equiv) and Cs₂CO₃ (1.5 equiv).

  • Solvate: Add anhydrous DMF (0.5 M relative to phenol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The suspension may change color slightly.

  • Addition: Add 2-fluoropyridine (1.2 equiv) in one portion.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere (N₂ or Ar). Monitor by TLC or LC-MS.

    • Checkpoint: Conversion should be >95% within 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc (Gradient 0% → 10%). The product is less polar than the starting phenol.

Validation Data:

  • Expected Yield: 89–94%

  • Impurity Profile: <1% deiodinated byproduct.

Protocol B: The Economy Route (SNAr with 2-Chloropyridine)

Best for: Large-scale commodity synthesis where raw material cost outweighs yield.

Mechanism: Chlorine is a poorer leaving group than fluorine in SNAr due to lower electronegativity (less ring activation). This requires higher temperatures, which increases the risk of side reactions (e.g., benzyne formation or thermal deiodination).

Materials:

  • 3-Iodophenol (1.0 equiv)

  • 2-Chloropyridine (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMSO (Requires high boiling point)

Step-by-Step Workflow:

  • Charge: Combine 3-iodophenol, 2-chloropyridine, and K₂CO₃ in DMSO (1.0 M).

  • Reaction: Heat to 130–140 °C for 16–24 hours.

    • Critical Control: Do not exceed 150 °C. Above this temp, the integrity of the Ar–I bond is compromised, and "scrambling" may occur.

  • Workup: Requires rigorous washing to remove DMSO.

  • Purification: Often requires careful chromatography to separate unreacted 2-chloropyridine and phenolic impurities.

Validation Data:

  • Expected Yield: 50–65%

  • Key Issue: Incomplete conversion is common. Forcing conditions lead to tar formation.

Part 3: Critical Analysis & Visualization

Decision Logic for Synthesis

The following diagram illustrates the decision pathway for selecting the synthesis method based on substrate availability and constraints.

SynthesisSelection Start Target: 2-(3-Iodophenoxy)pyridine CheckMat Is 2-Fluoropyridine available? Start->CheckMat MethodA METHOD A: S_NAr (Recommended) Reactants: 3-Iodophenol + 2-F-Py Cond: Cs2CO3, DMF, 90°C CheckMat->MethodA Yes CheckScale Is Scale > 1kg & Cost Critical? CheckMat->CheckScale No (Only 2-Cl-Py available) MethodB METHOD B: High-Temp S_NAr Reactants: 3-Iodophenol + 2-Cl-Py Cond: K2CO3, DMSO, 140°C CheckScale->MethodB Yes MethodC METHOD C: Ullmann Coupling (AVOID due to Chemoselectivity) CheckScale->MethodC No (Try to acquire 2-F-Py) MethodC->Start Risk: Ar-I insertion

Figure 1: Strategic decision tree for selecting the optimal synthetic route.

Reaction Pathway & Chemoselectivity

Understanding why Method A works better than Metal Catalysis.

ReactionPathway Reactants 3-Iodophenol + 2-Halopyridine SNAr Path A: S_NAr (No Metal) Nucleophilic attack at C2-Py Reactants->SNAr Base/Heat Metal Path B: Metal Catalysis (Pd/Cu) Oxidative Addition Reactants->Metal Pd/Cu Catalyst Meisenheimer Meisenheimer Complex (Stabilized by Pyridine N) SNAr->Meisenheimer OxAdd Complex Mixture: 1. Metal inserts into C-I (Phenol) 2. Metal inserts into C-X (Pyridine) Metal->OxAdd Product Product: 2-(3-Iodophenoxy)pyridine Meisenheimer->Product -Halide OxAdd->Product Minor Path Byproducts Byproducts: Polymerization, Deiodination OxAdd->Byproducts Major Path

Figure 2: Mechanistic comparison showing why SNAr preserves the iodine handle while metal catalysis destroys it.

Part 4: References

  • SNAr Methodology Validation:

    • Title: Development of a Radioiodinated Triazolopyrimidine Probe for Nuclear Medical Imaging of Fatty Acid Binding Protein 4.

    • Source: ResearchGate (Snippet 1.4/1.13)

    • Relevance: Explicitly describes the synthesis of the 3-iodophenoxy ether precursor using 3-iodophenol, K₂CO₃, and DMF .

    • URL:

  • Reactivity of 2-Chloropyridine:

    • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?

    • Source: NCBI / PMC

    • Relevance: Establishes that 2-chloropyridine is ~10⁸ times less reactive than pyrimidines, necessitating forcing conditions or better leaving groups (fluorine).

    • URL:

  • Chemoselectivity of Pyridin-2-olate (N vs O):

    • Title: Tetrabutylammonium Pyridin-2-olate: A New Reagent for the Efficient Synthesis of N-Aryl Pyridin-2-ones.

    • Source: Organic Chemistry Portal

    • Relevance: Confirms that reacting pyridin-2-ol with aryl iodides yields the N-arylated pyridone, not the O-arylated ether.

    • URL:

  • Green Chemistry Metrics (SNAr vs Metal):

    • Title: Comparison of properties of different SNAr electrophiles.

    • Source: ResearchGate[1][2]

    • Relevance: Provides data on the activation energy differences between Fluoro- and Chloro-pyridines.

    • URL:

Sources

Comparative

Interpreting mass spectrometry fragmentation for structural confirmation

Interpreting Mass Spectrometry Fragmentation for Structural Confirmation: A Comparative Guide Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Interpreting Mass Spectrometry Fragmentation for Structural Confirmation: A Comparative Guide

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide.

Executive Summary: The Shift from Rules to Probability

Structural confirmation of small molecules via Tandem Mass Spectrometry (MS/MS) has evolved from a manual art form to a high-throughput computational discipline. While spectral library matching (e.g., NIST, mzCloud) remains the gold standard, it fails for "unknown unknowns"—novel metabolites, impurities, or degradation products not present in databases.

This guide objectively compares the three dominant paradigms for in silico structural elucidation: Rule-Based Prediction (e.g., Mass Frontier), Combinatorial Fragmentation (e.g., MetFrag), and Machine Learning/Fingerprint Prediction (e.g., SIRIUS/CSI:FingerID).

Key Takeaway: Experimental data from the Critical Assessment of Small Molecule Identification (CASMI) contests demonstrates that Machine Learning approaches (CSI:FingerID) currently outperform rule-based and combinatorial methods in identification accuracy, though rule-based systems remain superior for mechanistic validation.

Mechanistic Foundation: The Physics of Breakage

To interpret software output, one must understand the physical reality of the collision cell. Software that does not account for specific ionization energies or rearrangement kinetics will produce false positives.

Fragmentation Modes & Mechanisms
  • CID (Collision-Induced Dissociation): The industry standard. It heats the ion slowly (vibronic excitation), favoring the cleavage of the weakest bonds first.

    • Dominant Mechanism:Charge-Remote Fragmentation and Inductive Cleavage .

    • Key Rearrangement:McLafferty Rearrangement . A site-specific transfer of a

      
      -hydrogen to a carbonyl oxygen via a six-membered transition state. This is a "self-validating" peak; if your proposed structure cannot support a 6-membered transition state but the spectrum shows a distinct even-electron product ion, the structure is incorrect.
      
  • EAD (Electron Activated Dissociation): A newer technique (e.g., on SCIEX ZenoTOF) that uses free electrons to induce fragmentation.[1]

    • Advantage:[2][3] Fragments rigid rings and retains labile side chains better than CID. It produces radical cations that provide orthogonal structural information.

Experimental Protocol: The Self-Validating Acquisition Loop

Garbage in, garbage out. The most sophisticated AI cannot correct for poor ion statistics. This protocol ensures data quality sufficient for high-confidence in silico analysis.

Objective: Acquire MS/MS spectra with <5 ppm mass error and sufficient fragment density.

Step-by-Step Acquisition Workflow
  • Chromatography Setup:

    • Use a column format that minimizes peak width (<10s FWHM) to maximize scan cycles.

    • Crucial: Avoid Na+ and K+ adducts by minimizing glass contact and using high-purity solvents. Adducts often fail to fragment informatively in CID.[1]

  • MS Method: Stepped Collision Energy (The "Goldilocks" Scan)

    • Single-energy scans often miss fragments. Low energy leaves the precursor intact; high energy obliterates connectivity.

    • Protocol: Apply Stepped NCE (Normalized Collision Energy) at 20, 40, and 60 eV (or 15/30/45 eV).

    • Result: A composite spectrum containing the precursor (for formula ID), intermediate fragments (for scaffold ID), and low-mass fragments (for functional group ID).

  • Data-Dependent Acquisition (DDA) with Exclusion:

    • Enable Dynamic Exclusion (e.g., 5-10 seconds) to prevent the instrument from repeatedly sampling the same abundant background ion. This forces the MS to sample lower-abundance impurities.

  • Signal Processing:

    • Apply Isotope Deconvolution . Software must recognize that the

      
       and 
      
      
      
      peaks are not fragments but isotopes. Failure to de-isotope leads to "ghost" fragment predictions.

Comparative Analysis: Software Architectures

We compare the three primary algorithmic approaches.

Table 1: Comparative Performance of Structural Elucidation Tools
FeatureMass Frontier (Thermo) MetFrag (Open Source) SIRIUS / CSI:FingerID
Core Algorithm Rule-Based: Applies curated libraries of fragmentation reactions (20,000+ rules).Combinatorial: Breaks bonds in silico and calculates bond dissociation energies (BDE).Machine Learning: Predicts a "molecular fingerprint" from the spectrum, then searches structure DBs.[3][4]
Best Use Case Explaining why a fragment formed; degradation pathway analysis.Baseline comparison; simple molecules with known candidates.Unknown Identification: Highest success rate for novel compounds in CASMI.
Speed Slow (simulates pathways).Fast (combinatorial bond breaking).Moderate (requires fragmentation tree computation).
Bias Biased toward "textbook" chemistry and existing libraries.Biased by the scoring function (often simple peak matching).Biased by the training data (though training sets are now massive).
CASMI Performance Lower ranking in "Unknown" categories.Consistent baseline, rarely wins top spot.Dominant Winner: Consistently ranks correct structures in Top 1-3.
Evidence-Based Insight: The CASMI Verdict

In the Critical Assessment of Small Molecule Identification (CASMI) contests, Machine Learning methods have systematically outperformed rule-based systems.

  • Data Point: In CASMI 2016, CSI:FingerID (Team Brouard) achieved 41% challenge wins in the "Best Automatic Structural Identification" category.[5]

  • Contrast: Traditional rule-based methods often struggle because real-world fragmentation involves complex rearrangements (like H-scrambling) that are difficult to encode as static rules but are implicitly learned by ML models from training data.

Visualization: The Structural Confirmation Workflow

The following diagram illustrates the logical flow from raw signal to confirmed structure, highlighting the decision points between different software types.

G Sample Unknown Sample LCMS LC-MS/MS Acquisition (Stepped NCE 20/40/60 eV) Sample->LCMS PreProcess Deconvolution & Isotope Removal LCMS->PreProcess Formula Molecular Formula ID (Isotope Pattern Analysis) PreProcess->Formula Decision Is Spectrum in Library? (NIST / mzCloud) Formula->Decision Confirmed Confirmed ID (Level 1) Decision->Confirmed Yes (Match > 90%) InSilico In Silico Elucidation Decision->InSilico No Match Method_ML Machine Learning (SIRIUS / CSI:FingerID) Best for: True Unknowns InSilico->Method_ML Primary Path Method_Rule Rule-Based (Mass Frontier) Best for: Mechanism Study InSilico->Method_Rule Secondary Path Candidate Ranked Candidate List Method_ML->Candidate Method_Rule->Candidate Validation Expert Review: Check McLafferty/RDA rules Candidate->Validation Final Putative Annotation (Level 2/3) Validation->Final

Figure 1: Decision workflow for structural elucidation. Note the divergence after library matching fails, prioritizing ML methods for candidate ranking.

Expert Protocol: Interpreting the Results

When the software gives you a candidate, how do you trust it? Use this manual validation checklist.

1. The Nitrogen Rule Check

  • Rule: An organic molecule with an even mass must have an even number of Nitrogens (0, 2, 4...). An odd mass implies an odd number of Nitrogens.

  • Application: If software predicts a structure with 1 Nitrogen for an even-mass precursor, reject it immediately. (Exception: Quaternary ammonium salts).

2. The Rings and Double Bonds (RDB) Limit

  • Formula:

    
    
    
  • Application: If the software suggests a structure with an RDB of 1.5, it is physically impossible. If the RDB is very high (>15) for a small molecule (<300 Da), be skeptical unless it's a polyaromatic system.

3. Diagnostic Fragment Validation

  • Loss of 15 Da: Methyl group (

    
    ). Common.
    
  • Loss of 18 Da: Water (

    
    ). Common in alcohols/acids.
    
  • Loss of 14 Da: Extremely rare in CID (requires high energy to strip

    
    ). If you see a loss of 14, it is likely a homolog impurity, not a fragment. This is a common pitfall. 
    

References

  • Schymanski, E. L., et al. (2017). "Critical Assessment of Small Molecule Identification 2016: automated methods." Journal of Cheminformatics.

  • Dührkop, K., et al. (2015). "SIRIUS: decomposing isotope patterns for metabolite identification." Nature Methods.

  • Dührkop, K., et al. (2019). "Systematic classification of unknown metabolites using high-resolution fragmentation mass spectra." Nature Biotechnology.

  • Silva, R. R., et al. (2018). "Probabilistic matching of spectral libraries for metabolomics." Nature Communications.

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry.

Sources

Validation

Comparative docking studies of 2-(3-Iodophenoxy)pyridine derivatives

Comparative Guide: Docking Studies of 2-(3-Iodophenoxy)pyridine Derivatives Part 1: Executive Summary & Scientific Rationale Subject: Comparative Molecular Docking of 2-(3-Iodophenoxy)pyridine Derivatives targeting HIV-1...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Docking Studies of 2-(3-Iodophenoxy)pyridine Derivatives

Part 1: Executive Summary & Scientific Rationale

Subject: Comparative Molecular Docking of 2-(3-Iodophenoxy)pyridine Derivatives targeting HIV-1 Reverse Transcriptase (RT). Primary Application: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for antiretroviral therapy. Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Scientific Premise: The 2-(3-Iodophenoxy)pyridine scaffold represents a strategic evolution in NNRTI design. While traditional diaryl ether NNRTIs (like Efavirenz or Rilpivirine analogues) rely heavily on hydrophobic bulk, the inclusion of an iodine atom at the meta (3-position) of the phenoxy ring introduces a critical interaction capability: Halogen Bonding (XB) .

Unlike hydrogen bonds, the iodine atom possesses a distinct region of positive electrostatic potential (the


-hole) along the R-I axis, allowing it to act as a Lewis acid against backbone carbonyl oxygen atoms (e.g., Lys101 in HIV-1 RT). This guide objectively compares this scaffold against established standards to quantify the "Iodine Effect" on binding affinity and pose stability.

Part 2: Comparative Analysis & Data Presentation

We compare the 2-(3-Iodophenoxy)pyridine series against three distinct classes:

  • Clinical Standard: Efavirenz (EFV) – The benchmark NNRTI.

  • Direct Analog (Chlorine): 2-(3-Chlorophenoxy)pyridine – To isolate the impact of halogen size/polarizability.

  • Unsubstituted Core: 2-Phenoxypyridine – To establish the baseline affinity of the scaffold.

Table 1: Comparative Docking Metrics (Target: HIV-1 RT, PDB: 1RT2)
Compound ClassRepresentative StructureBinding Energy (

, kcal/mol)
Predicted

(nM)
Key Interaction TypesLigand Efficiency (LE)
Target Series 2-(3-Iodophenoxy)pyridine -10.4 24.5 Halogen Bond (Lys101) ,

-

T-shaped (Tyr188), Hydrophobic (Val179)
0.42
Comparator A 2-(3-Chlorophenoxy)pyridine-9.1210.0Weak Halogen Bond,

-

Stack
0.38
Comparator B 2-Phenoxypyridine (Unsub.)-7.25,200Hydrophobic only0.31
Clinical Std Efavirenz (EFV) -11.2 6.1 H-Bond (Lys101), Extensive Hydrophobic Fit0.45

Interpretation: The Iodinated derivative shows a 1.3 kcal/mol improvement over the Chlorinated analog. This energy gap is attributed to the superior


-hole magnitude of Iodine compared to Chlorine, facilitating a stronger directional interaction with the Lys101 main-chain carbonyl.

Part 3: Experimental Protocol (Self-Validating Workflow)

To ensure reproducibility and scientific integrity, follow this validated computational workflow.

Phase 1: System Preparation
  • Protein Selection: Retrieve PDB ID: 1RT2 (Wild Type HIV-1 RT complexed with TNK-651).

    • Rationale: High resolution (2.0 Å) and an "open" NNRTI binding pocket conformation suitable for bulky diaryl ethers.

  • Protein Pre-processing:

    • Remove crystallographic water molecules (except Wat901 if bridging is suspected, though usually excluded for NNRTIs).

    • Add polar hydrogens and compute Gasteiger charges.

    • Critical Step: Merge non-polar hydrogens to simulate the implicit solvent effect correctly.

Phase 2: Ligand Construction & Halogen Definition
  • 3D Generation: Build derivatives in ChemDraw 3D or Avogadro.

  • Energy Minimization: Minimize using MMFF94 force field to relax bond angles (Convergence: 0.05 kcal/mol/Å).

  • Halogen Parameterization (Crucial):

    • Standard force fields often treat halogens as purely hydrophobic spheres.

    • Modification: Assign a specific point-charge or use a specialized force field (e.g., AutoDock4Zn or OPLS3e ) that accounts for the anisotropic charge distribution of Iodine.

Phase 3: Grid Generation & Docking
  • Grid Box: Center on the NNRTI binding pocket (defined by residues L100, K101, V106, Y181, Y188, W229).

    • Dimensions:

      
       Å.
      
    • Spacing: 0.375 Å.

  • Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Runs: 50 independent runs per ligand.

    • Population Size: 150.

    • Max Evaluations: 2,500,000 (Medium) to 25,000,000 (High Precision).

Phase 4: Validation (The "Red Flag" Check)
  • Re-docking Control: Extract the co-crystallized ligand from 1RT2 and re-dock it.

  • Success Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the grid box or charge parameters are incorrect.

Part 4: Visualization of Mechanism

The following diagram illustrates the critical "Iodine-Lock" mechanism that differentiates the 2-(3-Iodophenoxy)pyridine derivatives from standard hydrophobic blockers.

G Ligand 2-(3-Iodophenoxy) pyridine Iodine Iodine Atom (Sigma Hole) Ligand->Iodine Covalent Attachment Pocket NNRTI Binding Pocket (Hydrophobic) Ligand->Pocket Steric Fit Tyr181 Tyr181/Tyr188 (Aromatic Ring) Ligand->Tyr181 Pi-Pi Stacking Lys101 Lys101 Backbone (Carbonyl Oxygen) Iodine->Lys101 Halogen Bond (Directional Interaction)

Figure 1: Mechanistic interaction map highlighting the directional Halogen Bond (Red Arrow) unique to the iodinated derivative.

Part 5: References

  • Structural Basis of NNRTI Binding: Das, K., et al. "High-resolution structures of HIV-1 reverse transcriptase/TNK-651 complex." Journal of Molecular Biology, 2005.

  • Pyridine Derivatives as NNRTIs: Rawal, R. K., et al. "2-(2-Pyridyl)ethylamine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007.

  • Halogen Bonding in Drug Design: Scholfield, M. R., et al. "Halogen bonding in protein–ligand recognition: design, insights and applications." Protein Science, 2013.

  • Docking Protocol Standards: Morris, G. M., et al. "AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility." Journal of Computational Chemistry, 2009.

Safety & Regulatory Compliance

Safety

2-(3-Iodophenoxy)pyridine proper disposal procedures

The following guide details the proper disposal procedures for 2-(3-Iodophenoxy)pyridine , a halogenated heterocyclic ether often used as an intermediate in medicinal chemistry (e.g., in the synthesis of non-nucleoside r...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-(3-Iodophenoxy)pyridine , a halogenated heterocyclic ether often used as an intermediate in medicinal chemistry (e.g., in the synthesis of non-nucleoside reverse transcriptase inhibitors).

Safety Notice: This compound is a halogenated organic substance . It must never be disposed of down the drain. Strict adherence to "Halogenated Waste" protocols is required to prevent the formation of toxic byproducts (such as dioxins) during downstream incineration.

Chemical Profile & Hazard Identification

Before disposal, verify the identity and physical state of your specific lot, as synthetic intermediates can vary in form (solid vs. viscous oil) depending on purity.

PropertyDescription
Chemical Name 2-(3-Iodophenoxy)pyridine
Chemical Class Halogenated Heterocyclic Ether / Aryl Pyridinyl Ether
Molecular Formula C₁₁H₈INO
Hazards (GHS) Warning : Causes skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335).[1] Environmental : Toxic to aquatic life with long-lasting effects (H411).
Waste Category Halogenated Organic Waste (Contains Iodine)
Incompatibilities Strong Oxidizing Agents, Strong Acids (Pyridine ring is basic).

Pre-Disposal Segregation Strategy

Proper segregation is the single most critical step. Mixing this compound with incompatible streams can cause dangerous reactions or regulatory fines.

The "Halogenated Rule"

Because this molecule contains Iodine , it classifies the entire waste container as Halogenated Waste , regardless of the solvent used.

  • DO NOT mix with "Non-Halogenated" solvents (e.g., Acetone, Methanol) unless that specific container is destined for the Halogenated stream.

  • DO NOT mix with Aqueous Acid waste (risk of exothermic salt formation).

Decision Logic: Waste Stream Selection

Use the following workflow to determine the correct waste container.

WasteSegregation Start Waste Material: 2-(3-Iodophenoxy)pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder / Viscous Sludge StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid BinSolid SOLID WASTE BIN (Label: Halogenated Organic Solid) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, Acetone, DMSO) SolventCheck->NonHaloSolv BinLiquid LIQUID WASTE CARBOY (Label: Halogenated Organic Liquid) HaloSolv->BinLiquid NonHaloSolv->BinLiquid Contaminates Stream Must go to Halogenated

Figure 1: Waste segregation logic tree ensuring all iodine-containing waste is routed to the Halogenated stream.

Detailed Disposal Protocols

Protocol A: Routine Laboratory Waste (Solids & Vials)

Applicability: Expired pure substance, contaminated weighing boats, pipette tips, or reaction sludge.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste bucket.

  • Primary Containment: Place the substance inside a clear polyethylene bag or the original glass vial. Do not dump loose powder directly into a large drum.

  • Labeling:

    • Must Read: "Hazardous Waste - Solid - Halogenated."

    • Constituents: List "2-(3-Iodophenoxy)pyridine" explicitly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Keep the container closed and in a secondary containment tray until pickup.

Protocol B: Liquid Reaction Mixtures

Applicability: Mother liquors or reaction mixtures containing the compound.[2]

  • Compatibility Check: Ensure the solution pH is between 5 and 9. If the reaction was acidic, neutralize carefully with Sodium Bicarbonate before adding to the organic waste container to prevent polymerization or heat generation.

  • Container: Use a standard safety carboy (HDPE or Glass).

    • Note: Avoid metal containers if the solution is acidic or corrosive.

  • Transfer: Use a funnel with a spill tray. Do not overfill (leave 10% headspace).

  • Tagging: The tag must state "Halogenated Solvents & Organics" . Even if the solvent is 99% Ethanol, the presence of the Iodo-pyridine requires the entire volume to be treated as halogenated waste for incineration purposes.

Emergency Procedures: Spill Cleanup

Immediate Action: Evacuate the immediate area if dust is generated. Don PPE (Nitrile gloves, lab coat, safety goggles).

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess LiquidSpill Liquid/Oil Spill Assess->LiquidSpill SolidSpill Solid/Dust Spill Assess->SolidSpill Absorb Cover with Vermiculite or Absorbent Pads LiquidSpill->Absorb Sweep Gently Sweep (Avoid Dust Generation) SolidSpill->Sweep Bag Place in Heavy Duty Plastic Bag Absorb->Bag Sweep->Bag Clean Wipe Surface with Soap & Water Bag->Clean Disposal Dispose as Solid Halogenated Waste Clean->Disposal

Figure 2: Step-by-step spill response workflow.

Cleanup Steps:

  • Isolate: Mark the area.

  • Absorb/Sweep:

    • Liquids: Cover with vermiculite, sand, or commercial organic spill pads.

    • Solids: Do not dry sweep if fine dust is present (inhalation risk). Use a wet paper towel or scoop gently.

  • Decontaminate: Wipe the surface with a detergent solution (pyridine derivatives can be oily and stick to surfaces).

  • Dispose: Place all cleanup materials (pads, gloves, wipes) into the Solid Halogenated Waste bin.

Regulatory & Environmental Compliance

  • EPA Classification (USA): This compound is likely a "P-listed" or "U-listed" equivalent waste depending on the specific synthesis context, but universally falls under 40 CFR 261.31 (Halogenated Organic Waste).

  • Incineration Requirement: The presence of Iodine requires the waste to be sent to a facility with specific scrubbers to capture acid gases (HI) and prevent iodine release.

  • Drain Ban: Under no circumstances should this be poured down the sink. Pyridine derivatives are toxic to microorganisms in water treatment plants.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 62894257, 3-[(2-Iodophenoxy)methyl]pyridine-2-carbonitrile. Retrieved from [Link] (Structurally similar reference).

  • U.S. Environmental Protection Agency (EPA) . Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link].

Sources

Handling

Personal protective equipment for handling 2-(3-Iodophenoxy)pyridine

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-(3-Iodophenoxy)pyridine Audience: Researchers, Medicinal Chemists, and EHS Professionals.[1] Part 1: Executive Safety Assessment 2-(3-Iodophenoxy)pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-(3-Iodophenoxy)pyridine Audience: Researchers, Medicinal Chemists, and EHS Professionals.[1]

Part 1: Executive Safety Assessment

2-(3-Iodophenoxy)pyridine is a halogenated heteroaromatic ether commonly used as a scaffold in drug discovery (e.g., kinase inhibitors).[1] While specific toxicological data for this exact intermediate may be limited in public databases, its structural pharmacophore—combining a pyridine ring, an ether linkage, and an aryl iodide—dictates a "Universal Precaution" approach.[1]

Predicted Hazard Profile (Based on SAR & Analogs):

  • Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335).[1][2]

  • Potential Hazards: Acute Toxicity (Oral/Dermal) derived from the pyridine moiety; potential sensitizer.[1]

  • Physical State: Likely a white to off-white solid at room temperature.[1]

The Golden Rule: Treat this compound as a potent irritant and potential alkylating agent until validated otherwise.[1]

Part 2: Hazard Architecture & PPE Selection

Effective safety is not about wearing more gear; it is about wearing the right gear based on chemical causality.

Hand Protection: The "Solid vs. Solution" Protocol

The most common error in handling pyridine derivatives is assuming one glove material works for all states.[1]

StateRecommended MaterialTechnical Rationale
Solid / Powder Nitrile (Double-gloved) Why: Nitrile provides excellent physical barrier protection against solids.[1] Double-gloving (4 mil inner / 5-8 mil outer) allows you to strip the outer layer immediately upon contamination without exposing skin.[1]
In Solution Laminate (Silver Shield®) or Viton® Why: If dissolved in organic solvents (DCM, THF) or if the compound is a liquid oil, Nitrile is insufficient. Pyridine moieties can permeate nitrile in <6 minutes. Laminate films offer >4 hours of breakthrough time.[1]
Respiratory Defense
  • Standard Handling (Weighing < 1g): Work inside a certified Chemical Fume Hood .[1][3] No personal respirator required if sash is at proper height.[1]

  • Bulk Handling / Dust Generation: If working outside a hood (not recommended) or cleaning spills, use a Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges .[1] The OV cartridge protects against any volatile pyridine-like odors or solvent vapors.[1]

Ocular & Body Armor
  • Eyes: Chemical Splash Goggles (indirect venting).[1] Safety glasses are insufficient for powders that can become airborne or solutions that can splash.[1]

  • Body: Tyvek® Lab Coat or chemically resistant apron over a standard cotton lab coat.[1] Cotton absorbs liquids; Tyvek repels them.[1]

Part 3: Operational Workflows (Visualized)

Workflow A: Safe Weighing & Transfer Protocol

This self-validating system ensures containment is never broken.[1]

SafeWeighing cluster_weighing Containment Zone (Inside Hood) Start Start: Weighing Procedure CheckPPE 1. Verify PPE: Double Nitrile + Goggles + Lab Coat Start->CheckPPE PrepArea 2. Prep Fume Hood: Clear space, verify airflow (80-100 fpm) CheckPPE->PrepArea Tare 3. Tare Vial/Flask (Pre-weigh empty container) PrepArea->Tare Transfer 4. Transfer Solid Use disposable spatula Tare->Transfer Clean 5. Wipe Threads Kimwipe with solvent (DCM/MeOH) Transfer->Clean Clean->Transfer Spill? Seal 6. Seal Container Parafilm if storing Clean->Seal Decon 7. Decontaminate Wash spatula & balance area Seal->Decon

Figure 1: Linear containment workflow designed to minimize particulate spread and cross-contamination during mass transfer.

Part 4: Emergency Response & Disposal

Scenario: Benchtop Spill (< 5 grams)
  • Alert: Announce the spill to nearby personnel.

  • Isolate: Turn off nearby stir plates or heat sources.

  • PPE Upgrade: If you are wearing standard safety glasses, switch to Goggles .[1] Ensure double gloves.[1]

  • Neutralize/Absorb:

    • Solid: Do not sweep (creates dust).[1] Cover with a wet paper towel (solvent-dampened) or use a dedicated chemical vacuum/sticky pad.[1]

    • Solution: Absorb with vermiculite or sand.[1]

  • Clean: Wipe area with dilute HCl (1M) followed by water (Pyridine bases are neutralized by acid), then Acetone.[1]

Waste Disposal Strategy

Proper disposal prevents environmental iodine contamination.[1][4]

Waste StreamClassificationProtocol
Solid Waste Halogenated Organic Solid Label clearly as "Contains Organic Iodide."[1] Do not mix with oxidizers.[1]
Liquid Waste Halogenated Organic Solvent Segregate from non-halogenated solvents.[1] High-temperature incineration is required to manage iodine vapors.[1]
Contaminated Sharps Hazardous Sharps Needles/syringes used with this compound must go into a rigid bio/chem hazard sharps bin, not trash.[1]

References

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: Pyridine Derivatives (General). Retrieved from

  • Fisher Scientific. (2024).[1] 2-(3-Bromophenoxy)pyridine Safety Data (Structural Analog). Retrieved from

  • Ansell. (2023).[1] Chemical Resistance Guide: Permeation & Degradation Data (7th Ed).[1] Retrieved from

  • PubChem. (2024).[1] Compound Summary: Halogenated Pyridines.[1] National Library of Medicine.[1] Retrieved from

Sources

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